Glutarimide-Isoindolinone-NH-PEG4-COOH
Description
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O9/c28-21-4-3-20(23(31)26-21)27-16-17-15-18(1-2-19(17)24(27)32)25-6-8-34-10-12-36-14-13-35-11-9-33-7-5-22(29)30/h1-2,15,20,25H,3-14,16H2,(H,29,30)(H,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCLCBLIVUGNOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O9 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Glutarimide-Isoindolinone-NH-PEG4-COOH
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Dawn of Targeted Protein Degradation
The landscape of modern therapeutics is rapidly evolving, moving beyond simple inhibition to sophisticated modulation of cellular processes. Targeted Protein Degradation (TPD) has emerged as a powerful strategy, offering the ability to eliminate disease-causing proteins entirely, rather than merely blocking their function. This approach utilizes small molecules, known as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS).[1][2]
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[5][6] This event-driven pharmacology allows for the targeting of proteins previously considered "undruggable" and can overcome mechanisms of resistance to traditional inhibitors.[1][2]
This guide provides a detailed examination of Glutarimide-Isoindolinone-NH-PEG4-COOH , a crucial building block in the synthesis of PROTACs. This molecule serves as a pre-synthesized E3 ligase ligand-linker conjugate, incorporating a well-characterized ligand for the Cereblon (CRBN) E3 ligase.[7][8][9] We will delve into its core mechanism of action, provide quantitative data for analogous systems, and present detailed experimental protocols for its characterization and application in drug discovery.
Core Mechanism of Action
This compound is not a PROTAC itself, but rather a functionalized building block designed for the straightforward synthesis of PROTACs. Its mechanism of action is therefore understood by dissecting its constituent parts and their roles in the broader context of a fully formed PROTAC.
The Glutarimide-Isoindolinone Moiety: A High-Affinity Ligand for Cereblon (CRBN)
The glutarimide-isoindolinone core is a derivative of the immunomodulatory drugs (IMiDs) thalidomide (B1683933) and pomalidomide. This structural motif is well-established as a potent binder of Cereblon (CRBN), the substrate receptor component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4-CRBN) complex.[6][10]
The binding is primarily mediated by the glutarimide (B196013) ring, which fits into a hydrophobic tri-tryptophan pocket within the thalidomide-binding domain of CRBN.[10][11] The imide group of the glutarimide ring is crucial for this interaction, forming key hydrogen bonds with histidine and tryptophan residues in the binding pocket.[10] Once bound, the isoindolinone portion of the molecule is solvent-exposed, creating a new surface that can recruit "neo-substrate" proteins for ubiquitination.[12] In the context of a PROTAC, this exposed surface is where the linker is attached, allowing for the recruitment of a specific protein of interest.
The PEG4 Linker: Optimizing Ternary Complex Formation
The tetra-polyethylene glycol (PEG4) chain serves as the linker, physically connecting the CRBN ligand to what will be the POI ligand. The choice of linker is critical for the efficacy of a PROTAC, as it dictates the distance and relative orientation between the E3 ligase and the target protein within the ternary complex.[13]
PEG linkers are widely used due to several advantageous properties:
-
Flexibility: The flexible nature of the PEG chain allows the two ends of the PROTAC to adopt multiple conformations, facilitating the formation of a stable and productive ternary complex.[14]
-
Solubility: The hydrophilicity of the PEG linker can improve the overall solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds.[13]
-
Cell Permeability: While seemingly counterintuitive for a hydrophilic chain, PEG linkers can adopt folded conformations that shield their polar surface area, potentially aiding in passive diffusion across the cell membrane.[13]
The length of the linker is a key parameter that must be optimized for each target. A linker that is too short may cause steric clashes, while one that is too long may lead to an unstable or unproductive ternary complex.[14]
The Terminal Carboxylic Acid (COOH): The Gateway for Conjugation
The molecule terminates in a carboxylic acid group (-COOH). This functional group is the reactive handle used to conjugate the Glutarimide-Isoindolinone-NH-PEG4 moiety to a ligand for a specific protein of interest. This conjugation is typically achieved through standard amide bond formation chemistry, reacting the carboxylic acid with a primary or secondary amine on the POI ligand. This modular nature allows for the rapid synthesis of a library of PROTACs against various targets.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway, the molecular components, and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Molecular components and conjugation strategy.
Caption: Typical experimental workflow for PROTAC evaluation.
Quantitative Data Summary
The precise quantitative performance of a PROTAC is highly dependent on the specific POI ligand and the cellular context. The following tables summarize representative data for PROTACs utilizing glutarimide-based CRBN ligands and PEG linkers, which can serve as a benchmark for newly synthesized degraders.
Table 1: Representative Binding Affinities of CRBN Ligands
| Ligand Moiety | Binding Assay | Kd or Ki (µM) | Reference |
|---|---|---|---|
| Glutarimide | FRET Assay | 28 | [11] |
| Thalidomide | TR-FRET | ~1.8 | [15] |
| Pomalidomide | TR-FRET | ~0.2 |[10] |
Table 2: Illustrative Degradation Performance of CRBN-based PROTACs with PEG Linkers
| PROTAC Target | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
|---|---|---|---|---|---|
| BRD4 | PEG-based | ~5 | >90 | HeLa | [5] |
| BTK | PEG-based | ~10 | >95 | Mino | [16] |
| HDAC3 | PEG-based | 530 | ~85 | HCT116 | [17] |
| Pan-Akt | PEG-based | 10-100 | >90 | HEK-293 |[18] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly cell-line and target-dependent.
Experimental Protocols
Characterizing the efficacy of a PROTAC synthesized from this compound involves a series of key experiments. Detailed methodologies are provided below.
Protocol 1: Target Protein Degradation via Western Blot
This is the most common method to quantify the degradation of the target protein.[8][19]
1. Cell Seeding and Treatment:
-
Seed the chosen cell line in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Treat cells with the varying concentrations of the PROTAC. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.
2. Cell Lysis and Protein Quantification:
-
After incubation, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[8]
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein in a reconstituted cell-free system.[6][7]
1. Reagents:
-
E1 Activating Enzyme (e.g., UBE1)
-
E2 Conjugating Enzyme (e.g., UBCH5C)
-
Recombinant CRL4-CRBN E3 Ligase Complex
-
Recombinant Protein of Interest (POI)
-
Ubiquitin (biotin-labeled or untagged)
-
ATP
-
10X Ubiquitination Buffer
-
PROTAC stock solution in DMSO
2. Reaction Setup (Example 25 µL reaction):
-
On ice, prepare a master mix containing:
-
13.25 µL ddH₂O
-
2.5 µL 10X Ubiquitination Buffer
-
1.25 µL ATP (10 mM)
-
1.25 µL E1 Enzyme (e.g., 500 nM)
-
1.25 µL E2 Enzyme (e.g., 2.5 µM)
-
2.0 µL Ubiquitin (e.g., 100 µM)
-
1.25 µL POI (e.g., 2.5 µM)
-
-
In separate tubes, add:
-
22.75 µL of the Master Mix
-
1.0 µL of CRL4-CRBN E3 Ligase (e.g., 1 µM)
-
1.25 µL of PROTAC (to desired final concentration) or DMSO for vehicle control.
-
3. Control Reactions:
-
No E3: Replace the E3 ligase with buffer to confirm E3-dependence.
-
No PROTAC: Use DMSO vehicle to show ubiquitination is PROTAC-dependent.
-
No ATP: Replace ATP with buffer to confirm energy dependence.
4. Incubation and Analysis:
-
Incubate the reactions at 30-37°C for 1-2 hours.
-
Stop the reaction by adding 2X Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the samples by Western blot.
-
Probe the membrane with an antibody against the POI or an antibody against ubiquitin (if the POI antibody is not suitable for detecting modified forms).
-
A ladder of higher molecular weight bands corresponding to poly-ubiquitinated POI should be visible in the complete reaction mix, which is absent or reduced in the control lanes.[7]
Conclusion
This compound is a versatile and powerful tool for the development of PROTACs that hijack the CRBN E3 ligase. Its modular design, combining a high-affinity CRBN ligand with a flexible PEG linker and a reactive handle for conjugation, streamlines the synthesis of novel protein degraders. A thorough understanding of its mechanism of action, coupled with rigorous experimental validation as outlined in this guide, is essential for the successful development of potent and selective therapeutics in the exciting field of targeted protein degradation.
References
- 1. X-MOL [x-mol.net]
- 2. immunoportal.com [immunoportal.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lifesensors.com [lifesensors.com]
- 10. researchgate.net [researchgate.net]
- 11. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-PEG4-COOH: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG4-COOH is a crucial E3 ligase ligand-linker conjugate extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1] This heterobifunctional molecule incorporates the high-affinity pomalidomide (B1683931) ligand, which specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a flexible tetra-polyethylene glycol (PEG4) linker terminating in a carboxylic acid.[1][2] The carboxylic acid functional group serves as a versatile anchor for conjugation to a "warhead" ligand that targets a specific protein of interest for degradation. This technical guide provides a comprehensive overview of the structure, properties, and applications of Pomalidomide-PEG4-COOH, including its mechanism of action and detailed experimental considerations.
Core Structure and Properties
Pomalidomide-PEG4-COOH is a viscous, light yellow to yellow liquid.[1] Its structure is characterized by the pomalidomide moiety, a four-unit polyethylene (B3416737) glycol spacer, and a terminal carboxylic acid. The PEG linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2]
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₃₁N₃O₁₀ | [1][3][4] |
| Molecular Weight | 521.52 g/mol | [1][2][3] |
| CAS Number | 2138440-81-8 | [1][3][5] |
| Appearance | Viscous Liquid, Light yellow to yellow | [1] |
| Purity | ≥95% | [3][6] |
| Solubility | DMSO: 100 mg/mL (191.75 mM) | [1] |
| Storage Conditions | Pure form: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |
Chemical Identifiers
| Identifier Type | Identifier | Reference(s) |
| SMILES | O=C(O)CCOCCOCCOCCOCCNC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O | [1] |
| Synonyms | Pomalidomide-PEG4-Acid, 1-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-3,6,9,12-tetraoxapentadecan-15-oic acid | [3][4][6] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The pomalidomide component of the molecule is the key to its function, acting as a "molecular glue" that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] CRBN is the substrate receptor of the CUL4-DDB1-CRBN-ROC1 (CRL4^CRBN^) E3 ubiquitin ligase complex.[7] In the context of a PROTAC, the Pomalidomide-PEG4-COOH linker, once conjugated to a target protein ligand, facilitates the formation of a ternary complex between the target protein, the PROTAC, and the CRL4^CRBN^ complex. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][7]
The binding of pomalidomide to CRBN alters its substrate specificity, leading to the degradation of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][7] The degradation of these factors results in the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, which are critical for the survival of multiple myeloma cells.[7] This ultimately leads to cell cycle arrest and apoptosis.[8]
References
- 1. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. benchchem.com [benchchem.com]
- 4. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 5. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Genome-wide screening reveals a role for subcellular localization of CRBN in the anti-myeloma activity of pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Architect's Guide to Demolition: A Technical Whitepaper on Cereblon Ligands in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: Hijacking the Cellular Machinery for Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. These heterobifunctional molecules act as molecular matchmakers, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] At the heart of many successful PROTACs lies the recruitment of the Cereblon (CRBN) E3 ligase complex. This technical guide provides an in-depth exploration of the critical role of Cereblon ligands in PROTAC development, offering a comprehensive resource for researchers in the field.
Cereblon, a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex, has become a popular choice for PROTAC design due to the availability of well-characterized, potent small molecule ligands.[3][4][5] These ligands are primarily derived from the immunomodulatory imide drugs (IMiDs), namely thalidomide (B1683933) and its more potent analogs, lenalidomide (B1683929) and pomalidomide (B1683931).[3][6][7] The journey of these molecules from notorious teratogens to powerful tools in targeted protein degradation is a testament to the intricate and often unpredictable nature of drug discovery.
This guide will delve into the mechanism of action of CRBN-based PROTACs, provide a comparative analysis of commonly used Cereblon ligands, present quantitative data on their performance, and offer detailed experimental protocols for their characterization.
Mechanism of Action: The Ternary Complex is Key
The efficacy of a CRBN-based PROTAC is contingent upon the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC molecule, and the CRBN E3 ligase complex.[8] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein, marking it for recognition and degradation by the 26S proteasome.[1]
The formation and stability of this ternary complex are influenced by several factors, including the specific CRBN ligand, the linker connecting the two ends of the PROTAC, and the binding interface between the target protein and CRBN.[8] Favorable protein-protein interactions between the target and CRBN within the ternary complex can lead to positive cooperativity, significantly enhancing the potency of the PROTAC.
Below is a diagram illustrating the signaling pathway of a CRBN-based PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Cereblon Ligands: A Comparative Overview
The choice of the Cereblon ligand is a critical design parameter in PROTAC development, influencing potency, selectivity, and pharmacokinetic properties. The most commonly employed CRBN ligands are derivatives of thalidomide, lenalidomide, and pomalidomide.
-
Thalidomide: The progenitor of the IMiD family, thalidomide binds to CRBN and can be functionalized for PROTAC synthesis. However, its analogs, lenalidomide and pomalidomide, generally exhibit higher binding affinity and are more frequently used.[3][6]
-
Lenalidomide: An analog of thalidomide with improved potency and a different safety profile. Lenalidomide-based PROTACs have demonstrated efficacy in degrading a variety of target proteins.[3]
-
Pomalidomide: A third-generation IMiD that binds to CRBN with high affinity.[3] Pomalidomide is often considered a more potent CRBN ligand for PROTACs compared to lenalidomide and thalidomide.[3]
The point of attachment of the linker to the CRBN ligand is crucial for maintaining binding affinity and ensuring the correct orientation for productive ternary complex formation. For pomalidomide and lenalidomide, the C5 position of the phthalimide (B116566) ring is a common attachment point that has been shown to be effective.[3]
While IMiD-based ligands are prevalent, their inherent teratogenic risks and potential for off-target degradation of endogenous zinc finger transcription factors have spurred the development of novel, non-imide CRBN binders.[9][10]
Quantitative Data on CRBN-Based PROTACs
The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). Below are tables summarizing the degradation performance of several well-characterized CRBN-based PROTACs.
Table 1: Degradation of BRD4 by CRBN-Based PROTACs
| PROTAC | CRBN Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | Burkitt's Lymphoma (BL) | < 1 | >90 | [1] |
| dBET1 | Thalidomide | BRD2/3/4 | 22Rv1 | ~2.5 | >80 | [11] |
| QCA570 | Lenalidomide | BET | MM.1S | 1.8 | >95 |
Table 2: Degradation of BTK by CRBN-Based PROTACs
| PROTAC | CRBN Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| DD-04-015 | Pomalidomide | BTK | MOLM-14 | 6.6 | >95 | [12] |
| MT-802 | Pomalidomide | BTK | MOLM-14 | 0.8 | >90 | [13] |
| P13I | Pomalidomide | BTK | TMD8 | 2.5 | >90 |
Experimental Protocols: A Guide to Characterizing CRBN-Based PROTACs
The development of a successful PROTAC requires rigorous experimental validation. Below are detailed methodologies for key experiments used to characterize CRBN-based PROTACs.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the most common method to quantify the degradation of the target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[4][14]
Ternary Complex Formation Assays
These assays are crucial for confirming that the PROTAC can induce the formation of the ternary complex.
a) AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Materials:
-
Purified recombinant target protein (e.g., with a GST tag)
-
Purified recombinant CRBN-DDB1 complex (e.g., with a His-tag)
-
PROTAC compound
-
AlphaScreen GST Donor beads
-
AlphaScreen Nickel Chelate Acceptor beads
-
Assay buffer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound.
-
Assay Plate Setup: In a 384-well plate, add the target protein, CRBN-DDB1 complex, and the PROTAC compound at various concentrations.
-
Incubation: Incubate the mixture at room temperature to allow for ternary complex formation.
-
Bead Addition: Add the AlphaScreen Donor and Acceptor beads.
-
Signal Detection: Incubate the plate in the dark and then read the AlphaScreen signal on a compatible plate reader.
-
Data Analysis: An increase in the AlphaScreen signal indicates the formation of the ternary complex.
b) Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics and affinities.
Materials:
-
SPR instrument and sensor chips (e.g., Biacore)
-
Purified recombinant target protein
-
Purified recombinant CRBN-DDB1 complex
-
PROTAC compound
-
Running buffer
Procedure:
-
Immobilization: Immobilize one of the proteins (e.g., CRBN-DDB1) onto the sensor chip surface.
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to determine the binary binding kinetics. In a separate experiment, inject the target protein over a surface with immobilized PROTAC.
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the target protein and PROTAC over the immobilized CRBN-DDB1 surface. Alternatively, inject the target protein over the CRBN-DDB1 surface in the presence of the PROTAC in the running buffer.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. This allows for the calculation of the cooperativity factor (alpha).[3][9][15]
Cellular Target Engagement Assays
These assays confirm that the PROTAC is binding to its intended target within a cellular context.
Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cells expressing the target protein
-
PROTAC compound
-
PBS
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR cycler)
-
Western blot or ELISA reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC compound or vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or ELISA.
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the PROTAC indicates target engagement.[16][17][18]
PROTAC Development Workflow and Logical Relationships
The development of a potent and selective CRBN-based PROTAC is a multi-step process that involves careful design, synthesis, and extensive biological evaluation.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Ubiquitination Assay - Profacgen [profacgen.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. lifesensors.com [lifesensors.com]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein Size Separation with Simple Western | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. aragen.com [aragen.com]
- 16. pelagobio.com [pelagobio.com]
- 17. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pivotal Role of PEG4 Linkers in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers, particularly those with four ethylene (B1197577) glycol units (PEG4), have garnered significant attention for their unique ability to balance hydrophilicity, flexibility, and length, thereby optimizing PROTAC performance.
This in-depth technical guide explores the multifaceted physicochemical properties of PEG4 linkers in PROTACs, offering a comprehensive resource for researchers in the field. We will delve into the quantitative impact of these linkers on key drug-like properties, provide detailed experimental protocols for their evaluation, and visualize the underlying biological pathways and experimental workflows.
Core Physicochemical Properties of PEG4 Linkers
The incorporation of a PEG4 linker into a PROTAC molecule profoundly influences its solubility, permeability, and conformational dynamics. These properties are intricately linked and must be carefully optimized to achieve a successful protein degrader.
Enhancing Solubility
A primary challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[1] PEG linkers, with their repeating ethylene glycol units, introduce hydrophilicity, thereby enhancing the solubility of the PROTAC molecule.[2] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments. This enhanced solubility is crucial for both in vitro assays and in vivo applications, preventing aggregation and improving bioavailability.[]
Modulating Cell Permeability
The relationship between PEGylation and cell permeability is complex. While the increased hydrophilicity can be advantageous for solubility, it may hinder passive diffusion across the lipophilic cell membrane.[1] However, the flexible nature of PEG linkers allows them to adopt a "chameleonic" behavior.[4] In an aqueous environment, the linker may be extended, but within the hydrophobic core of the cell membrane, it can fold to shield its polar surface area, presenting a more compact and less polar conformation that is more conducive to membrane traversal.[1] This conformational flexibility means that a PEG4 linker can strike a delicate balance, improving solubility without excessively compromising cell permeability.
Impact on Ternary Complex Formation
The length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing their simultaneous binding.[5] Conversely, an excessively long linker may result in an unstable complex where the two proteins are not held in the optimal orientation for efficient ubiquitin transfer.[5]
The flexibility of a PEG4 linker allows the PROTAC to adopt multiple conformations, increasing the likelihood of achieving a favorable binding orientation for the ternary complex.[5] However, this flexibility can also introduce an entropic penalty upon binding, which could potentially decrease the stability of the complex.[6] Therefore, the optimal linker length and composition are highly dependent on the specific POI and E3 ligase pair and must be determined empirically.
Quantitative Impact of PEG Linkers on PROTAC Performance
The following tables summarize the quantitative effects of PEG linker length on the physicochemical properties and degradation efficiency of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs [1]
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability [7][8]
| Target | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Apparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s) |
| BTK | Alkyl C8 | - | - | 0.5 |
| BTK | PEG4 | ~10-50 | >90 | 1.2 |
| BTK | PEG8 | - | - | 2.5 |
| BTK | 10-unit PEG | - | - | 3.1 |
| BTK | PEG12 | - | - | 2.8 |
| ERα | 12-atom PEG | >100 | ~60 | - |
| ERα | 16-atom PEG | <100 | >80 | - |
| TBK1 | < 12 atoms | No degradation | - | - |
| TBK1 | 21-atom linker | 3 | 96 | - |
DC₅₀ and Dₘₐₓ values are cell-line dependent and represent illustrative data compiled from various sources.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of PROTACs containing PEG4 linkers.
General Synthesis of a PEG4-Containing PROTAC
A common method for synthesizing PROTACs is through amide bond formation or "click chemistry". The following is a generalized protocol for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG4 linker.[1][9]
Materials:
-
POI ligand with a suitable functional group (e.g., carboxylic acid).
-
E3 ligase ligand with a suitable functional group (e.g., amine).
-
Amine-PEG4-carboxylic acid bifunctional linker.
-
Coupling agents (e.g., HATU, HOBt).
-
Base (e.g., DIPEA).
-
Anhydrous solvent (e.g., DMF, DMSO).
-
LC-MS and NMR for reaction monitoring and characterization.
-
Preparative HPLC for purification.
Protocol:
-
Step 1: Coupling of POI Ligand to PEG4 Linker:
-
Dissolve the POI ligand (1 equivalent) and Amine-PEG4-carboxylic acid (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by preparative HPLC to obtain the POI-linker conjugate.
-
-
Step 2: Coupling of E3 Ligase Ligand to POI-Linker Conjugate:
-
Dissolve the purified POI-linker conjugate (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Step 3: Purification and Characterization:
-
Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.
-
Western Blot Analysis of PROTAC-Mediated Protein Degradation
Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[10][11]
Materials:
-
Cell line expressing the POI.
-
PROTAC of interest (stock solution in DMSO).
-
Vehicle control (DMSO).
-
Cell culture medium and supplements.
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer system.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).[10]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[7]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of a compound across an artificial lipid membrane.[12][13]
Materials:
-
96-well PAMPA plate system (donor and acceptor plates).
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane).[14]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
PROTAC of interest (stock solution in DMSO).
-
UV-Vis plate reader or LC-MS for quantification.
Protocol:
-
Membrane Coating:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[12]
-
-
Assay Setup:
-
Fill the acceptor plate wells with PBS.
-
Add the PROTAC solution (dissolved in PBS with a small percentage of DMSO) to the donor plate wells.[14]
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
-
Incubation:
-
Quantification:
-
After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-ln(1 - Cₐ/Cₑ)) * Vₐ / (A * t) where Cₐ is the concentration in the acceptor well, Cₑ is the equilibrium concentration, Vₐ is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
-
NanoBRET™ Ternary Complex Assay in Live Cells
This assay allows for the real-time detection and characterization of ternary complex formation in a cellular environment.[17][18]
Materials:
-
Expression vectors for NanoLuc®-fusion of the POI and HaloTag®-fusion of the E3 ligase.
-
Cells suitable for transfection (e.g., HEK293).
-
NanoBRET™ Nano-Glo® Substrate.
-
HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC of interest.
-
Luminometer with appropriate filters.
Protocol:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.[17]
-
-
Ligand Labeling:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[17]
-
-
PROTAC Treatment:
-
Add a dilution series of the PROTAC to the cells.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[17]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[17]
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC development.
Conclusion
PEG4 linkers represent a versatile and powerful tool in the design of effective PROTACs. Their ability to enhance solubility, modulate cell permeability through conformational flexibility, and provide an optimal length for ternary complex formation makes them a frequent choice in PROTAC development. However, the ideal linker is always context-dependent, and a thorough understanding of the interplay between the linker, the POI, and the E3 ligase is essential. The systematic evaluation of linker properties, guided by the experimental protocols outlined in this guide, will continue to be a cornerstone of rational PROTAC design, ultimately leading to the development of novel and potent therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Collection - Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. benchchem.com [benchchem.com]
- 18. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
Glutarimide-Isoindolinone as a CRBN E3 Ligase Ligand: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of glutarimide-isoindolinone-based ligands for the Cereblon (CRBN) E3 ubiquitin ligase. It delves into the core principles of their mechanism of action, offers a compilation of key quantitative data, details essential experimental protocols for their characterization, and provides visual representations of the critical biological pathways and experimental workflows involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of targeted protein degradation, drug discovery, and chemical biology.
Introduction to Glutarimide-Isoindolinone Ligands and CRBN
The glutarimide-isoindolinone scaffold is the cornerstone of a class of small molecules that effectively recruit the E3 ubiquitin ligase Cereblon (CRBN). CRBN is the substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2] This complex plays a pivotal role in the cell's natural protein disposal system, the ubiquitin-proteasome system, by marking specific proteins for degradation.
The foundational members of this ligand class are the immunomodulatory drugs (IMiDs®), including thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931).[3] These molecules, often referred to as "molecular glues," bind to CRBN and induce a conformational change that alters its substrate specificity.[4][5] This reprogramming of the E3 ligase leads to the recruitment of "neosubstrates"—proteins not endogenously targeted by CRBN—for ubiquitination and subsequent proteasomal degradation.[6][7] This novel mechanism of action forms the basis for the therapeutic efficacy of IMiDs in treating hematological malignancies and has spurred the development of a new class of therapeutics called Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase (such as a glutarimide-isoindolinone moiety for CRBN) connected via a linker to a ligand for a target protein of interest (POI). By simultaneously binding to both the E3 ligase and the POI, PROTACs facilitate the formation of a ternary complex, leading to the ubiquitination and degradation of the POI.
Mechanism of Action
The binding of a glutarimide-isoindolinone ligand to CRBN initiates a cascade of events culminating in the degradation of a target protein. The glutarimide (B196013) moiety of the ligand is crucial for this interaction, as it docks into a hydrophobic tri-tryptophan pocket within the thalidomide-binding domain (TBD) of CRBN.[3] The isoindolinone portion of the molecule is typically more solvent-exposed and plays a key role in recruiting neosubstrates.[3]
Upon ligand binding, the surface of CRBN is altered, creating a novel interface for the binding of neosubstrates that possess a specific structural motif, often a β-hairpin loop containing a critical glycine (B1666218) residue.[8] This induced proximity between the neosubstrate and the CRL4-CRBN complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the neosubstrate. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
Quantitative Data Presentation
The following tables summarize key quantitative data for the interaction of glutarimide-isoindolinone ligands with CRBN and their efficacy in inducing the degradation of specific neosubstrates.
Table 1: Binding Affinities of Glutarimide-Isoindolinone Ligands to CRBN
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference(s) |
| Thalidomide | ~250 nM | ~30 µM | Fluorescence Polarization, Thermal Shift | [3][9] |
| Lenalidomide | ~178 nM, 0.64 µM | ~3 µM, ~2 µM | Fluorescence Polarization, ITC, Thermal Shift, Affinity Beads | [3][9][10][11] |
| Pomalidomide | ~157 nM | ~3 µM, ~2 µM | Fluorescence Polarization, Thermal Shift, Affinity Beads | [3][9][10] |
Table 2: Degradation Efficacy of Glutarimide-Isoindolinone-Based Degraders
| Degrader | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |
| Lenalidomide | IKZF1 | MM1S | Dose-dependent decrease | >80% | [7][12] |
| Lenalidomide | IKZF3 | MM1S | Dose-dependent decrease | >80% | [7][12] |
| Pomalidomide | IKZF1 | MM1S | More potent than Lenalidomide | >80% | [7] |
| Pomalidomide | IKZF3 | MM1S | More potent than Lenalidomide | >80% | [7] |
| CC-885 | GSPT1 | MV4-11 | 9.7 nM (4h), ~10 nM (24h) | ~90% | [13][14] |
| CC-90009 | GSPT1 | Various | ~30 nM | >80% | [13] |
Table 3: Pharmacokinetic Properties of Lenalidomide and Pomalidomide
| Compound | Tmax (hours) | t1/2 (hours) | Bioavailability | Primary Excretion Route | Reference(s) |
| Lenalidomide | ~1-2.5 | ~3-4 | >90% | Renal | [15][16][17] |
| Pomalidomide | ~2-3 | ~7.5 | >70% | Renal | [18][19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize glutarimide-isoindolinone-based CRBN ligands and their associated degraders.
CRBN Binding Affinity Assays
4.1.1. Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic parameters of ligand binding to CRBN, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein.
-
Methodology:
-
Prepare a solution of purified CRBN protein (typically 5-50 µM) in a suitable buffer and place it in the sample cell of the calorimeter.
-
Prepare a solution of the glutarimide-isoindolinone ligand (typically 10-20 times the protein concentration) in the same buffer and load it into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Measure the heat change after each injection.
-
Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
-
4.1.2. Surface Plasmon Resonance (SPR)
-
Objective: To measure the real-time association and dissociation kinetics of ligand binding to CRBN.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
-
Methodology:
-
Immobilize purified CRBN protein onto the surface of an SPR sensor chip.
-
Flow a solution of the glutarimide-isoindolinone ligand at various concentrations over the chip surface to measure association.
-
Flow buffer without the ligand over the chip to measure dissociation.
-
Monitor the change in the SPR signal in real-time.
-
Fit the association and dissociation curves to a kinetic model to determine the on-rate (kon), off-rate (koff), and the dissociation constant (Kd = koff/kon).
-
Ternary Complex Formation Assays
4.2.1. NanoBRET™ Ternary Complex Assay
-
Objective: To detect and quantify the formation of the ternary complex (POI-Degrader-CRBN) in live cells.
-
Principle: This assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein of interest (donor) and a HaloTag®-labeled CRBN (acceptor).
-
Methodology:
-
Co-express the NanoLuc®-POI fusion protein and the HaloTag®-CRBN fusion protein in cells.
-
Label the HaloTag®-CRBN with a fluorescent HaloTag® ligand.
-
Treat the cells with the degrader molecule at various concentrations.
-
Add the NanoLuc® substrate and measure the luminescence at two wavelengths (donor and acceptor).
-
Calculate the BRET ratio, which is proportional to the amount of ternary complex formed.
-
4.2.2. AlphaLISA® Ternary Complex Assay
-
Objective: To quantify the formation of the ternary complex in a biochemical, no-wash format.
-
Principle: This assay utilizes donor and acceptor beads that, when brought into proximity by the formation of the ternary complex, generate a chemiluminescent signal.
-
Methodology:
-
Use tagged recombinant proteins (e.g., His-tagged POI and GST-tagged CRBN).
-
Incubate the proteins with the degrader molecule.
-
Add AlphaLISA® acceptor beads coated with an antibody against one tag (e.g., anti-His) and donor beads coated with an antibody against the other tag (e.g., anti-GST).
-
Excite the donor beads at 680 nm and measure the emission from the acceptor beads at 615 nm.
-
The intensity of the signal is proportional to the amount of ternary complex formed.
-
Protein Degradation Assays
4.3.1. Western Blotting
-
Objective: To quantify the reduction in the levels of the target protein following treatment with a degrader.
-
Principle: This technique uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis.
-
Methodology:
-
Treat cells with the degrader at various concentrations and for different time points.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands.
-
Quantify the band intensities and normalize the target protein level to the loading control to determine the percentage of degradation.
-
4.3.2. In-Vitro Ubiquitination Assay
-
Objective: To demonstrate that the degrader induces the ubiquitination of the target protein by the CRL4-CRBN complex.
-
Principle: This is a biochemical assay that reconstitutes the ubiquitination cascade in a test tube.
-
Methodology:
-
Combine purified E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the CRL4-CRBN complex, and the target protein in a reaction buffer.
-
Add the degrader molecule or a vehicle control.
-
Incubate the reaction at 37°C to allow for ubiquitination.
-
Stop the reaction and analyze the products by western blotting using an antibody against the target protein or ubiquitin.
-
The appearance of higher molecular weight bands corresponding to ubiquitinated target protein indicates successful ubiquitination.
-
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: The CRL4-CRBN ubiquitination cycle and the mechanism of neosubstrate degradation.
Experimental Workflows
Caption: A typical experimental workflow for the characterization of a CRBN-based PROTAC.
Caption: The logical relationship of molecular components in neosubstrate recruitment by a glutarimide-isoindolinone ligand.
References
- 1. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crbn-based molecular Glues: Breakthroughs and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. beyondspringpharma.com [beyondspringpharma.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Modality: An In-depth Technical Guide to Bifunctional Degrader Molecules
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern pharmacology is undergoing a paradigm shift, moving beyond traditional occupancy-based drug action to embrace event-driven modalities. At the forefront of this revolution are bifunctional degrader molecules, a novel class of therapeutics engineered to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the function, mechanism, and evaluation of these innovative molecules, with a focus on Proteolysis-Targeting Chimeras (PROTACs), for researchers, scientists, and drug development professionals.
Core Principles of Bifunctional Degrader Molecules
Bifunctional degraders are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] Unlike traditional inhibitors that merely block the function of a target protein, these molecules trigger its complete removal from the cell.[3] This is achieved by inducing the formation of a ternary complex between the POI and an E3 ligase, thereby bringing the protein into close proximity with the cellular machinery responsible for protein degradation.[4]
The primary mechanism of action for most bifunctional degraders relies on the ubiquitin-proteasome system (UPS) , the cell's natural pathway for degrading damaged or unwanted proteins.[5][6] By facilitating the formation of the POI-degrader-E3 ligase ternary complex, the degrader molecule acts as a molecular matchmaker, inducing the E3 ligase to transfer ubiquitin molecules to the surface of the POI.[7] This polyubiquitination serves as a molecular "tag," marking the POI for recognition and subsequent degradation by the 26S proteasome.[7][8] A key advantage of this approach is its catalytic nature; once the POI is degraded, the bifunctional degrader is released and can engage another target protein, enabling sustained protein knockdown at sub-stoichiometric concentrations.[3]
The Ubiquitin-Proteasome System: The Engine of Targeted Protein Degradation
The UPS is a highly regulated and essential cellular process responsible for maintaining protein homeostasis. It involves a cascade of enzymatic reactions that ultimately lead to the degradation of specific protein substrates. The key players in this pathway are:
-
Ubiquitin (Ub): A small, highly conserved 76-amino acid protein that is covalently attached to target proteins.
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. There are over 600 E3 ligases in humans, providing a vast landscape for targeted degrader development.[7]
-
26S Proteasome: A large, multi-subunit protease complex that recognizes and degrades polyubiquitinated proteins into small peptides.[8]
The signaling pathway of the ubiquitin-proteasome system is depicted in the diagram below.
Caption: The Ubiquitin-Proteasome System (UPS) signaling pathway.
Mechanism of Action of a Bifunctional Degrader
Bifunctional degraders, such as PROTACs, exploit the UPS by artificially bringing a target protein and an E3 ligase into proximity. The mechanism can be broken down into the following key steps:
-
Ternary Complex Formation: The bifunctional degrader simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex (POI-Degrader-E3).[4]
-
Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 enzyme to accessible lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds and degrades the protein into small peptides.
-
Recycling: The bifunctional degrader and ubiquitin are released from the complex and can participate in further rounds of degradation.
The following diagram illustrates the catalytic cycle of a bifunctional degrader.
Caption: Catalytic cycle of a bifunctional degrader molecule.
Quantitative Analysis of Bifunctional Degrader Efficacy
The efficacy of a bifunctional degrader is characterized by several key quantitative parameters. These metrics are crucial for comparing the potency and efficiency of different degrader molecules and for guiding the drug development process.
| Parameter | Description | Typical Range |
| DC50 | The concentration of the degrader required to achieve 50% degradation of the target protein at a specific time point. | pM to µM |
| Dmax | The maximum percentage of target protein degradation that can be achieved with a given degrader. | >80% |
| Kd (binary) | The dissociation constant for the binding of the degrader to the POI or the E3 ligase individually. | nM to µM |
| Kd (ternary) | The dissociation constant for the formation of the ternary complex. | pM to µM |
| Cooperativity (α) | A measure of the influence of the binary binding events on the stability of the ternary complex. It is calculated as the ratio of the binary Kd to the ternary Kd. An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes. | <1 to >100 |
Table 1: Key Quantitative Parameters for Bifunctional Degrader Characterization
The following table summarizes the reported quantitative data for several well-characterized bifunctional degraders.
| Degrader | Target Protein | E3 Ligase | DC50 | Dmax | Kd (Target) | Kd (E3) | Cooperativity (α) |
| ARV-110 | Androgen Receptor | Cereblon (CRBN) | ~1 nM[1][2][5][9] | >90%[9] | N/A | N/A | N/A |
| MZ1 | BRD4 (BD2) | VHL | 25-920 nM[10] | N/A | 149 nM | 185 nM | ~22 |
| dBET1 | BRD4 | Cereblon (CRBN) | 430 nM[11][12][13] | N/A | N/A | N/A | N/A |
| SIM1 | BET family | VHL | 0.7-9.5 nM[10][14][15] | N/A | N/A | N/A | 3.5-5.2 |
| NC-1 | BTK | Cereblon (CRBN) | 2.2 nM[16] | 97%[16] | N/A | N/A | N/A |
Table 2: Quantitative Data for Selected Bifunctional Degraders (N/A: Not available in the provided search results)
Experimental Protocols for Characterization
A robust experimental workflow is essential for the development and characterization of bifunctional degraders. This typically involves a series of in vitro and cell-based assays to assess target engagement, ternary complex formation, ubiquitination, and ultimately, protein degradation.
Caption: Experimental workflow for the development and evaluation of bifunctional degraders.
Western Blot Analysis for Protein Degradation
This is the most common method to quantify the degradation of a target protein.
Materials:
-
Cell line expressing the protein of interest
-
Bifunctional degrader compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in multi-well plates and treat with a dose-range of the bifunctional degrader for a specified time course. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to confirm the formation of the POI-degrader-E3 ligase ternary complex in cells.
Materials:
-
Cell line expressing the protein of interest and the E3 ligase
-
Bifunctional degrader compound
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (targeting either the POI or the E3 ligase)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer or Laemmli buffer
-
Western blot reagents (as above)
Protocol:
-
Cell Treatment: Treat cells with the bifunctional degrader and a proteasome inhibitor (to prevent degradation of the complex).
-
Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate to reduce non-specific binding.
-
Incubate the lysate with the immunoprecipitating antibody.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis: Elute the protein complexes from the beads and analyze the eluate by Western blotting, probing for all three components of the ternary complex (POI, E3 ligase, and a tag on the degrader if available).
Ubiquitination Assay
This assay confirms that the bifunctional degrader induces the ubiquitination of the target protein.
Materials:
-
Cell line expressing the protein of interest
-
Bifunctional degrader compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Antibody against the protein of interest for immunoprecipitation
-
Antibody against ubiquitin for Western blotting
-
Protein A/G beads or agarose resin
-
Western blot reagents (as above)
Protocol:
-
Cell Treatment: Treat cells with the bifunctional degrader and a proteasome inhibitor.
-
Immunoprecipitation of the POI: Lyse the cells and immunoprecipitate the protein of interest as described in the Co-IP protocol.
-
Western Blot for Ubiquitin: Elute the immunoprecipitated protein and perform a Western blot, probing with an anti-ubiquitin antibody. An increase in high molecular weight ubiquitinated species of the POI in the degrader-treated sample compared to the control indicates successful ubiquitination.
Conclusion
Bifunctional degrader molecules represent a transformative approach in drug discovery, offering the potential to target previously "undruggable" proteins and overcome mechanisms of drug resistance. A thorough understanding of their mechanism of action, coupled with a robust suite of quantitative and qualitative assays, is paramount for the successful development of these next-generation therapeutics. This guide provides a foundational framework for researchers and scientists to navigate the exciting and rapidly evolving field of targeted protein degradation. By leveraging the principles and protocols outlined herein, the scientific community can continue to unlock the full therapeutic potential of this innovative modality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer [beta.m3india.in]
- 3. lifesensors.com [lifesensors.com]
- 4. biopharma.co.uk [biopharma.co.uk]
- 5. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Targeted Protein Degradation Using PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that is rapidly reshaping the landscape of drug discovery. Unlike traditional small-molecule inhibitors that rely on occupancy-driven pharmacology to block a protein's function, PROTACs are engineered to eliminate disease-causing proteins from the cell altogether.[1][2][3] This is achieved by hijacking the cell's own natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively tag a target protein for degradation.[1][4][5][6] This novel "event-driven" mechanism offers several key advantages, including the ability to target proteins previously considered "undruggable," overcome drug resistance, and achieve therapeutic effects at sub-stoichiometric concentrations.[1][2][3][7]
This in-depth technical guide provides a comprehensive overview of the core concepts of PROTAC technology, detailed experimental protocols for their characterization, quantitative data on the efficacy of prominent PROTACs, and visualizations of the key signaling pathways involved.
Core Concepts of PROTAC Technology
Mechanism of Action
PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][5][8] The mechanism of action is a catalytic cycle that unfolds in several distinct steps:
-
Ternary Complex Formation : The PROTAC molecule enters the cell and simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[5][9]
-
Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.[1][5]
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][5]
-
PROTAC Recycling : After inducing ubiquitination, the PROTAC is released and can engage another POI and E3 ligase, continuing its catalytic cycle.[5]
Data Presentation: Efficacy of Key PROTACs
The efficacy of PROTACs is primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following tables summarize the reported efficacy data for several well-characterized PROTACs.
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line(s) | DC50 | Dmax | Reference(s) |
| ARV-471 | Estrogen Receptor (ER) | Not specified in provided context | ER-positive breast cancer cell lines | ~1 nM | >90% | [10] |
| MZ1 | BRD4 (preferential) | VHL | H661, H838 | 8 nM, 23 nM | >90% | [11][12] |
| dBET1 | BET bromodomains (BRD2, BRD3, BRD4) | Cereblon (CRBN) | Breast cancer cells, various AML cell lines | 430 nM (breast cancer) | Not specified | [13] |
| ARV-110 | Androgen Receptor (AR) | Not specified in provided context | LNCaP, VCaP, AR-mutated VCaP cell lines | low nM concentrations | Not specified | [14] |
Note: DC50 and Dmax values can vary depending on the cell line, treatment time, and specific experimental conditions.
Experimental Protocols
Accurate characterization of PROTAC molecules requires a suite of robust in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.
Protein Degradation Assay via Western Blot
This is the most common method to quantify the reduction in the total amount of a target protein following PROTAC treatment.[1][15][16]
a. Cell Culture and Treatment:
-
Seed the desired cell line in multi-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.[15]
-
Prepare a serial dilution of the PROTAC compound in the appropriate cell culture medium.
-
Treat the cells with the different concentrations of the PROTAC. Include a vehicle-only control (e.g., DMSO).[1][15]
-
Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) at 37°C.[1][15]
b. Cell Lysis and Protein Quantification:
-
After the treatment period, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Lyse the cells directly in the well by adding an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][15]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.[15]
-
Transfer the supernatant containing the soluble protein to a new, pre-chilled tube.
-
Determine the total protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay, to ensure equal loading in the subsequent steps.[15]
c. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add 2x or 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[1][15]
-
Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of an SDS-PAGE gel. Include a molecular weight marker.[15]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1][15]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Tubulin) to normalize the data.[1][15]
-
Wash the membrane several times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][15]
-
Wash the membrane again with TBST.
-
Add a chemiluminescent substrate (e.g., ECL) and capture the signal using an imaging system.[15]
d. Data Analysis:
-
Quantify the band intensities using densitometry software.[1]
-
Normalize the intensity of the target protein band to the corresponding loading control band for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve by plotting the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1]
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.[17]
a. Reagents:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme
-
Purified E3 ligase complex (e.g., CRL4-CRBN)
-
Purified protein of interest (POI)
-
Ubiquitin
-
ATP
-
PROTAC compound
-
10X Ubiquitination Buffer
-
Deionized water
b. Protocol:
-
Thaw all components on ice.
-
Prepare a master mix containing the common reagents (ubiquitination buffer, ATP, E1, E2, ubiquitin, and POI) to ensure consistency.[17]
-
In separate microcentrifuge tubes on ice, assemble the final reactions. For a 25 µL reaction, you would typically add the master mix, the E3 ligase, and either the PROTAC (dissolved in DMSO) or an equivalent volume of DMSO for the vehicle control.[17]
-
Set up necessary control reactions, such as "No E1," "No E3," and "No PROTAC," to validate the assay.[17]
-
Initiate the reaction by incubating the tubes at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analyze the reaction products by Western blot, probing with an antibody against the POI to detect the appearance of higher molecular weight, polyubiquitinated species.[17]
Ternary Complex Formation Assays
The formation of a stable ternary complex is a critical step in the PROTAC mechanism.[5][9] Several biophysical techniques can be used to characterize the formation and stability of this complex.
a. Surface Plasmon Resonance (SPR):
-
Immobilize the E3 ligase or the POI onto the surface of an SPR sensor chip.[18]
-
Inject a solution containing the PROTAC over the surface to measure the binary interaction.
-
To measure ternary complex formation, inject a solution containing both the PROTAC and the third component (either the POI or the E3 ligase, whichever is not immobilized) over the chip.
-
An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.
-
Kinetic parameters (kon, koff) and binding affinity (KD) can be determined by analyzing the sensorgrams.[19]
b. Bio-Layer Interferometry (BLI):
-
Immobilize a biotinylated E3 ligase or POI onto streptavidin-coated biosensors.
-
Dip the biosensors into wells containing the PROTAC to measure the binary interaction.
-
To measure ternary complex formation, subsequently dip the biosensors into wells containing both the PROTAC and the third component.
-
An increase in the signal indicates the formation of the ternary complex.
-
This technique is particularly useful for higher-throughput screening of PROTACs.[5]
c. Isothermal Titration Calorimetry (ITC):
-
Fill the sample cell of the calorimeter with a solution of the E3 ligase (or POI).
-
Fill the injection syringe with a solution of the PROTAC.
-
Perform a series of injections of the PROTAC into the sample cell and measure the heat changes associated with binding to determine the binary interaction affinity.
-
To measure the ternary complex formation, pre-saturate the E3 ligase in the cell with the PROTAC, and then titrate in the POI.
-
The thermodynamic parameters of the ternary complex formation (KD, ΔH, and stoichiometry) can be determined from the resulting thermogram.[5][20]
Signaling Pathways and Experimental Workflows
PROTACs exert their therapeutic effects by degrading key proteins involved in various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of PROTACs in different therapeutic contexts.
Caption: General mechanism of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Breast Cancer Treatment by Targeting Estrogen Receptor-Alpha Stability Using Proteolysis-Targeting Chimeras (PROTACs) Technology | Exon Publications [exonpublications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 12. benchchem.com [benchchem.com]
- 13. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of Glutarimide-Isoindolinone-NH-PEG4-COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological evaluation of Glutarimide-Isoindolinone-NH-PEG4-COOH, a bifunctional molecule designed for use in Proteolysis Targeting Chimera (PROTAC) technology. This molecule serves as a building block in the creation of PROTACs, which are engineered to induce the degradation of specific target proteins.
Core Molecular Attributes
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates a glutarimide-isoindolinone moiety, which acts as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid.[1][2][3] This terminal functional group allows for the covalent attachment of a ligand for a specific protein of interest, thereby completing the PROTAC structure.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₃₃N₃O₉ | [1][2][3] |
| Molecular Weight | 507.53 g/mol | [1][2][3] |
| Monoisotopic Mass | 507.22167964 Da | [1] |
Signaling Pathway: The PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The this compound molecule is a critical component in PROTACs that target the Cereblon E3 ligase. The glutarimide-isoindolinone portion of the molecule binds to Cereblon, while the other end of the PROTAC (functionalized at the carboxylic acid) binds to a specific protein of interest. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on established methods for creating similar PROTAC building blocks. The general approach involves the synthesis of a 4-amino-isoindolinone-glutarimide core, followed by the attachment of the PEG linker.
Proposed Synthesis Workflow
General Protocol for Western Blot Analysis of Protein Degradation
This protocol outlines the general steps to assess the efficacy of a PROTAC in degrading a target protein.
-
Cell Seeding and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC and for different durations. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Normalize protein concentrations and denature the samples. Load equal amounts of protein onto an SDS-PAGE gel for electrophoretic separation.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands with an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Determine the DC₅₀ (concentration for 50% degradation).
General Protocol for Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
These assays are used to determine the cytotoxic effects of the PROTAC.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization solution.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Signal Detection:
-
MTT: Measure the absorbance using a microplate reader.
-
CellTiter-Glo®: Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ (concentration for 50% inhibition of cell growth).
General Considerations for In Vivo Xenograft Model Studies
Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetics of a PROTAC.
-
Animal Model Selection: Choose an appropriate immunodeficient mouse strain (e.g., NOD-SCID) for the implantation of human cancer cell lines.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before randomizing the animals into treatment and control groups.
-
PROTAC Formulation and Administration: Develop a suitable vehicle for the PROTAC based on its physicochemical properties. Administer the PROTAC via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule.
-
Monitoring: Regularly measure tumor volume and monitor the body weight and overall health of the animals.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., Western blotting to confirm target protein degradation, immunohistochemistry).
This guide provides a foundational understanding of this compound and its application in PROTAC development. Researchers should adapt and optimize the provided general protocols to suit their specific target protein and experimental systems.
References
The Architecture of Targeted Protein Degradation: A Technical Guide to Pomalidomide-Based PROTAC Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] Pomalidomide (B1683931), a potent immunomodulatory drug, has become a cornerstone in PROTAC design, serving as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This technical guide provides an in-depth exploration of the chemical structure of pomalidomide-based PROTAC building blocks, offering a comprehensive resource for researchers in the field of targeted protein degradation.
Core Structure: The Pomalidomide Moiety
Pomalidomide, a derivative of thalidomide, is the foundational E3 ligase-recruiting element in this class of PROTACs.[4] Its chemical structure, 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, allows it to bind effectively to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1] This interaction is crucial for the subsequent recruitment of the target protein to the E3 ligase machinery, leading to its ubiquitination and proteasomal degradation.[5] Pomalidomide is often favored over its predecessor, thalidomide, due to its generally stronger binding affinity for CRBN, which can result in more efficient formation of the ternary complex (POI-PROTAC-E3 ligase) and consequently, more effective protein degradation.[1]
The Linker: A Critical Determinant of PROTAC Efficacy
The linker connecting the pomalidomide moiety to the POI ligand is not merely a spacer but plays a critical role in the overall efficacy and pharmacological properties of the PROTAC. The length, composition, and attachment point of the linker significantly influence the formation of a productive ternary complex.[6]
Common linker types include polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[6][7] The choice of linker can impact the solubility, cell permeability, and pharmacokinetic properties of the PROTAC.[8]
Linker Attachment Points
The point at which the linker is attached to the pomalidomide core is a key design consideration. The amino group on the phthalimide (B116566) ring of pomalidomide provides a versatile and commonly used attachment point.[1] Modifications at different positions on the phthalimide ring, particularly the C4 and C5 positions, have been extensively explored.[9][10]
Strategic functionalization at the C5 position has been shown to be particularly advantageous. It can mitigate the off-target degradation of endogenous zinc-finger transcription factors, a known liability of some pomalidomide-based PROTACs, thereby improving the selectivity profile.[11][12] This is achieved by sterically hindering the interaction with these off-target proteins without compromising the recruitment of CRBN.[13]
Quantitative Data Summary
The following tables summarize key quantitative data for various pomalidomide-based PROTACs, providing a comparative overview of their performance.
Table 1: Binding Affinities of Pomalidomide to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM | ~1.2 µM - 3 µM | Competitive Titration, Competitive Binding Assay, TR-FRET |
| Lenalidomide | ~178 nM | ~1.5 µM - 3 µM | Competitive Titration, Competitive Binding Assay, TR-FRET |
Note: Data is compiled from different studies and experimental conditions may vary.[14]
Table 2: Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 15 | EGFRWT | A549 | 43.4 | >90 |
| Compound 16 | EGFRWT | A549 | 32.9 | >90 |
| ZQ-23 | HDAC8 | - | 147 | 93 |
| CP-10 | CDK6 | - | 2.1 | - |
| Fictionalized C4-modified PROTAC | IKZF1 | - | ~85 | - |
| Fictionalized C5-modified PROTAC (azide) | IKZF1 | >500 | <30 |
Note: DC50 is the concentration required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation observed. Data is compiled from multiple sources and serves as a representative example.[7][11][15][16]
Table 3: In Vitro Cytotoxicity of Pomalidomide-Based PROTACs
| Compound | Cell Line | IC50 (µM) |
| Compound 16 | EGFRWT | 0.10 |
| Compound 16 | EGFRT790M | 4.02 |
| Erlotinib | EGFRWT | 0.32 |
| GP262 | MDA-MB-231 | 0.068 |
| GP262 | MCF-7 | 0.1616 |
| GP262 | MDA-MB-361 | 0.1242 |
Note: IC50 is the concentration required to inhibit 50% of cell growth.[15][17]
Mandatory Visualizations
Caption: Pomalidomide-PROTACs induce proximity between a target protein and the CRBN E3 ligase.
Caption: A typical workflow for the synthesis and evaluation of novel PROTAC molecules.
Caption: The three core components of a pomalidomide-based PROTAC.
Experimental Protocols
Synthesis of Pomalidomide-C5-Azide
This protocol describes a representative synthesis of a pomalidomide derivative functionalized with a C5-azide linker, a versatile building block for "click chemistry" conjugation.[5]
Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione [5]
-
To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (B109758) (DCM) (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the N-(5-bromopentyl) derivative.
Step 2: Synthesis of Pomalidomide-C5-Azide [5]
-
To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (B81097) (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pomalidomide-C5-azide product.
Target Protein Degradation Assay (Western Blot)
This is a primary method to confirm that a PROTAC induces the degradation of the target protein.[3][18]
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors to prevent protein degradation post-lysis.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[19]
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for separation by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[19]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[18]
-
-
Detection and Analysis:
Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively determines the binding affinity of a ligand to CRBN.[14]
-
Reagents and Materials: Purified recombinant human CRBN protein, a fluorescently labeled tracer ligand that binds to CRBN, assay buffer, 384-well microplates, and test compounds.[20]
-
Procedure:
-
Add a fixed concentration of the fluorescent tracer and CRBN protein to each well of the microplate.
-
Add serial dilutions of the test compounds (e.g., pomalidomide).
-
Incubate to allow binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.[14]
-
-
Data Analysis: The decrease in the FRET signal is plotted against the concentration of the test compound to determine the IC50 value, which reflects its binding affinity.[14]
Conclusion
Pomalidomide-based PROTACs represent a powerful and versatile platform for targeted protein degradation. A thorough understanding of the core pomalidomide structure, the nuanced role of the linker, and the impact of linker attachment points is essential for the rational design of effective and selective degraders. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance this transformative therapeutic modality. Continued innovation in the design and synthesis of these building blocks will undoubtedly lead to the development of novel therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Features of E3 Ligase Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Paradigm in Targeted Therapeutics
The landscape of drug discovery is continually evolving, with a shift towards modalities that can address previously "undruggable" targets. Among the most promising of these are E3 ligase ligand-linker conjugates, the cornerstone of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] These heterobifunctional molecules represent a revolutionary approach to targeted protein degradation, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function.[2][4]
PROTACs operate by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[4] They function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering a significant advantage over traditional occupancy-based inhibitors.[6]
This technical guide provides a comprehensive overview of the core features of E3 ligase ligand-linker conjugates, with a focus on their design, mechanism of action, and the experimental methodologies used for their characterization.
Core Components of E3 Ligase Ligand-Linker Conjugates
A PROTAC molecule is comprised of three essential components:
-
E3 Ligase Ligand: This moiety binds to a specific E3 ubiquitin ligase. While over 600 E3 ligases are known, the most extensively utilized in PROTAC design are von Hippel-Lindau (VHL) and Cereblon (CRBN).[7][8][] The choice of E3 ligase can significantly influence the PROTAC's degradation efficiency, tissue specificity, and potential off-target effects.[]
-
Linker: The linker is a crucial and dynamic component that connects the E3 ligase ligand to the target protein ligand. It is not merely a spacer but plays a critical role in determining the stability and geometry of the ternary complex, thereby influencing the overall efficacy of the PROTAC. The length, rigidity, and composition of the linker can impact the molecule's physicochemical properties, including solubility and cell permeability.
-
Target Protein Ligand (Warhead): This component binds to the specific protein of interest that is targeted for degradation.
The Critical Role of the Linker: More Than Just a Connection
The linker is a key determinant of a PROTAC's success. Its design and "linkerology" are critical for optimizing the following aspects:
-
Ternary Complex Formation and Stability: The linker's length and flexibility dictate the relative orientation of the POI and the E3 ligase within the ternary complex. An optimal linker facilitates favorable protein-protein interactions, leading to a stable and productive complex for ubiquitination.
-
Physicochemical Properties: The linker significantly influences the PROTAC's solubility, permeability, and metabolic stability, which are all critical for its drug-like properties and oral bioavailability.
-
Selectivity: The linker can contribute to the selectivity of the PROTAC by influencing the conformation of the ternary complex and minimizing off-target interactions.
Quantitative Performance Data: VHL vs. CRBN-Based PROTACs
The choice between VHL and CRBN as the E3 ligase recruiter can have a profound impact on a PROTAC's performance. The following tables summarize key quantitative data for representative VHL and CRBN-based PROTACs, providing a basis for comparison.
Table 1: Performance of VHL-Based PROTACs
| PROTAC Example | Target Protein | Cell Line | DC50 | Dmax | Binding Affinity (Kd) to VHL | Reference |
| PROTAC 139 | BRD4 | PC3 | 3.3 nM | 97% | 29 nM - 171 nM | [7][10] |
| ARV-771 | BET Bromodomains | - | - | - | 185 nM | [7] |
| Jps016 (tfa) | HDAC1 | HCT116 | 0.55 µM | 77% | Not Reported | [11] |
| PROTAC 4 | HDAC1 | HCT116 | 0.55 µM | ~100% (at 10 µM) | Not Reported | [11] |
| PROTAC 4 | HDAC3 | HCT116 | 0.53 µM | >50% (at 1 µM) | Not Reported | [11] |
Table 2: Performance of CRBN-Based PROTACs
| PROTAC Example | Target Protein | Cell Line | DC50 | Dmax | Binding Affinity (Kd) to CRBN | Reference |
| dBET1 | BRD4 | - | - | - | ~250 nM (Thalidomide) | [7] |
| Compound 14a | CRBN | Cancer cell lines | 200 nM | up to 98% | Not Reported | [12] |
| GP262 | p110α | MDA-MB-231 | 227.4 nM | 71.3% | Not Reported | [13] |
| GP262 | mTOR | MDA-MB-231 | 45.4 nM | 74.9% | Not Reported | [13] |
| ZW30441 (4j) | METTL3 | MV4-11 | 0.44 µM | 80% | Not Reported | [14] |
| ZW30441 (4j) | METTL14 | MV4-11 | 0.13 µM | 65% | Not Reported | [14] |
Note: DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.
Signaling Pathways and Experimental Workflows
Visualizing the intricate processes involved in PROTAC-mediated protein degradation and the workflows for their characterization is essential for a deeper understanding.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 3. en.ice-biosci.com [en.ice-biosci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifesensors.com [lifesensors.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Application of Glutarimide-Isoindolinone-NH-PEG4-COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Glutarimide-Isoindolinone-NH-PEG4-COOH, a bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a Cereblon (CRBN) E3 ubiquitin ligase ligand connected to a polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid. The isoindolinone-glutarimide moiety is derived from immunomodulatory imide drugs (IMiDs) like pomalidomide (B1683931) and thalidomide, which are known to bind to CRBN. The PEG4 linker enhances solubility and provides spatial separation, while the terminal carboxylic acid allows for conjugation to a target protein ligand. This document outlines the synthetic route, experimental procedures, and the biological context of this molecule in targeted protein degradation.
Introduction
Targeted protein degradation utilizing PROTACs has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The molecule this compound is a key building block in the construction of CRBN-recruiting PROTACs. Its synthesis involves the preparation of an amino-functionalized glutarimide-isoindolinone core, followed by coupling with a PEG4 linker bearing a terminal carboxylic acid.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C24H33N3O9 | [1][2] |
| Molecular Weight | 507.53 g/mol | [1][2] |
| IUPAC Name | 3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | [1] |
| Appearance | Solid Powder | [2] |
| Purity | ≥98% | [2] |
| Solubility | To be determined experimentally | [2] |
Synthesis Protocol
The synthesis of this compound can be achieved in a three-stage process:
-
Synthesis of 4-nitro-isoindolinone-glutarimide: This involves the condensation of 3-nitrophthalic anhydride (B1165640) with 3-amino-piperidine-2,6-dione hydrochloride.
-
Synthesis of 4-amino-isoindolinone-glutarimide: This step involves the reduction of the nitro group to an amine.
-
Coupling with PEG4-COOH linker: The final step is the amide bond formation between the amino-functionalized isoindolinone-glutarimide and Boc-NH-PEG4-COOH, followed by deprotection of the carboxylic acid. A more direct approach involves the direct coupling with a commercially available amino-PEG4-acid. For the purpose of this protocol, we will detail the direct coupling.
Stage 1: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (B173961)
This procedure is adapted from established methods for pomalidomide synthesis.[3][4][5]
Materials:
-
3-Nitrophthalic anhydride
-
3-Amino-piperidine-2,6-dione hydrochloride
-
Sodium acetate (B1210297)
-
Glacial acetic acid
Procedure:
-
To a round-bottom flask, add 3-nitrophthalic anhydride (1 equivalent), 3-amino-piperidine-2,6-dione hydrochloride (1 equivalent), and sodium acetate (2 equivalents).
-
Add glacial acetic acid to the flask.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 17-24 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and stir to form a slurry.
-
Filter the solid, wash with water, and dry under vacuum to yield 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione.
Stage 2: Synthesis of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
The reduction of the nitro group is a critical step. Catalytic hydrogenation is a common and effective method.[6][7]
Materials:
-
2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) or Dimethylformamide (DMF)
-
Hydrogen gas (H2)
Procedure:
-
Dissolve 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (1 equivalent) in a suitable solvent such as methanol or DMF in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-60 psi) and stir the reaction mixture at room temperature for 12-20 hours.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, which can be purified by crystallization or column chromatography.
Stage 3: Coupling of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione with Amino-PEG4-acid
Amide bond formation is achieved using a peptide coupling agent such as HATU.[9][10][11][12]
Materials:
-
4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve Amino-PEG4-acid (1.05 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Add HATU (1.1 equivalents) and DIPEA (4.0 equivalents) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.[11]
-
In a separate flask, dissolve 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1 equivalent) in anhydrous DMF.
-
Add the solution of the activated PEG linker to the solution of the amine.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Experimental Workflows and Signaling Pathways
Synthesis Workflow
Caption: Synthetic scheme for this compound.
PROTAC Mechanism of Action
This compound serves as the E3 ligase-binding component of a PROTAC. The glutarimide-isoindolinone moiety binds to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[15][16] When incorporated into a PROTAC, this molecule facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[15][17][18]
Caption: PROTAC-mediated protein degradation via the E3 ligase Cereblon.
Characterization Data (Expected)
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the glutarimide (B196013) and isoindolinone protons, as well as the characteristic repeating ethylene (B1197577) glycol units of the PEG linker and the terminal carboxylic acid proton. The aromatic protons of the isoindolinone ring would appear in the range of 7-8 ppm. The methine proton of the glutarimide ring would be around 5 ppm. The PEG linker protons would be in the 3-4 ppm range. |
| ¹³C NMR | Carbonyl carbons of the glutarimide and isoindolinone rings would be observed in the range of 165-175 ppm. Aromatic carbons would appear between 120-140 ppm. The carbons of the PEG linker would resonate around 70 ppm. |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion at m/z 508.23. |
| Purity (HPLC) | >98% |
Conclusion
The synthesis of this compound provides a crucial building block for the development of potent and selective PROTAC degraders. The protocol outlined here is based on established chemical transformations and provides a clear pathway for researchers to access this important molecule. The understanding of its role in hijacking the CRBN E3 ligase complex is fundamental to the rational design of novel therapeutics for a wide range of diseases.
References
- 1. This compound | C24H33N3O9 | CID 162642718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. xcessbio.com [xcessbio.com]
- 3. US20170260157A1 - Process for preparation and purification of pomalidomide - Google Patents [patents.google.com]
- 4. WO2017221261A1 - Process for the preparation of pomalidomide and its purification - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. CN106432045A - Pomalidomide impurity synthesis method - Google Patents [patents.google.com]
- 9. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 13. Amino-PEG4-acid, 663921-15-1 | BroadPharm [broadpharm.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 18. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugation of Proteins to Pomalidomide-PEG4-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of a protein to Pomalidomide-PEG4-COOH. Pomalidomide is an immunomodulatory agent that functions as a molecular glue, binding to the Cereblon (CRBN) E3 ubiquitin ligase. This binding event redirects the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors has downstream effects, including direct anti-proliferative and pro-apoptotic activity in cancer cells.
The protocol described herein utilizes the carboxylic acid moiety of Pomalidomide-PEG4-COOH for covalent linkage to primary amines (e.g., lysine (B10760008) residues) on a target protein via N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) chemistry. These application notes will cover the conjugation procedure, purification of the resulting conjugate, and characterization methods to determine the drug-to-protein ratio.
Pomalidomide Signaling Pathway
Pomalidomide exerts its therapeutic effect by modulating the activity of the Cereblon E3 ubiquitin ligase complex. The binding of Pomalidomide to Cereblon (CRBN) induces a conformational change that recruits the neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3) to the complex. This leads to their polyubiquitination and subsequent degradation by the proteasome. The degradation of these transcription factors results in the downregulation of key survival factors for certain cancer cells, such as multiple myeloma, including Interferon Regulatory Factor 4 (IRF4) and the oncogene c-Myc, ultimately leading to apoptosis.
Caption: Pomalidomide-mediated protein degradation pathway.
Experimental Workflow
The overall workflow for generating and characterizing a Pomalidomide-protein conjugate involves several key steps: activation of the Pomalidomide-PEG4-COOH, conjugation to the protein, purification of the conjugate, and finally, characterization to determine the extent of conjugation.
Caption: Experimental workflow for protein-pomalidomide conjugation.
Experimental Protocols
Materials
-
Protein: (e.g., monoclonal antibody) at a concentration of 2-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). The buffer should not contain primary amines (e.g., Tris).
-
Pomalidomide-PEG4-COOH: (MW: 521.52 g/mol )
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC): (MW: 191.70 g/mol )
-
N-hydroxysuccinimide (NHS): (MW: 115.09 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Storage Buffer: PBS, pH 7.4
Protocol 1: Two-Step EDC/NHS Conjugation
This protocol involves the activation of the carboxyl group on Pomalidomide-PEG4-COOH followed by conjugation to the protein. This method is preferred as it minimizes protein-protein crosslinking.
Step 1: Activation of Pomalidomide-PEG4-COOH
-
Prepare a 10 mM stock solution of Pomalidomide-PEG4-COOH in anhydrous DMSO.
-
In a microcentrifuge tube, combine the following in order:
-
Pomalidomide-PEG4-COOH solution (e.g., 20-fold molar excess over the protein).
-
100 mM EDC in Reaction Buffer (e.g., 40-fold molar excess over the protein).
-
100 mM NHS in Reaction Buffer (e.g., 40-fold molar excess over the protein).
-
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to the Protein
-
Exchange the protein buffer to the Reaction Buffer (pH 6.0) using a desalting column if necessary.
-
Add the activated Pomalidomide-PEG4-NHS ester solution from Step 1 to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small volume of a non-amine-containing buffer (e.g., 1 M phosphate (B84403) buffer, pH 8.0).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
Step 3: Quenching the Reaction
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.
Step 4: Purification of the Conjugate
-
Remove excess, unreacted Pomalidomide-PEG4-COOH and quenching reagents by buffer exchanging the conjugate into the desired storage buffer (e.g., PBS, pH 7.4) using a desalting column. Follow the manufacturer's instructions for the desalting column.
Characterization of the Protein-Pomalidomide Conjugate
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a common method to determine the average DAR and the distribution of drug-loaded species. The conjugation of the hydrophobic Pomalidomide molecule to the protein increases its overall hydrophobicity, allowing for separation based on the number of conjugated molecules.
Table 1: Example HIC-HPLC Parameters
| Parameter | Value |
| Column | TSKgel Butyl-NPR (4.6 mm x 10 cm, 2.5 µm) |
| Mobile Phase A | 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 |
| Gradient | 0-100% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 280 nm and 248 nm |
| Column Temperature | 25°C |
Data Analysis:
The chromatogram will show a series of peaks corresponding to the protein with different numbers of Pomalidomide molecules attached (DAR 0, 1, 2, etc.). The average DAR is calculated from the peak areas of the different species.
Table 2: Example Quantitative Data from HIC-HPLC Analysis
| Drug-to-Antibody Ratio (DAR) | Peak Area (%) | Contribution to Average DAR |
| 0 | 10.5 | 0.00 |
| 1 | 25.2 | 0.25 |
| 2 | 35.8 | 0.72 |
| 3 | 18.3 | 0.55 |
| 4 | 7.6 | 0.30 |
| 5 | 2.6 | 0.13 |
| Average DAR | 1.95 |
Confirmation by Mass Spectrometry
Mass spectrometry (MS) can be used to confirm the successful conjugation and to determine the mass of the conjugate, which can also be used to calculate the DAR.
Sample Preparation for Mass Spectrometry:
-
The purified conjugate is typically desalted into a volatile buffer (e.g., ammonium bicarbonate).
-
For intact mass analysis, the sample is diluted in a solution of acetonitrile (B52724) and water with a small amount of formic acid.
-
For peptide mapping, the conjugate is reduced, alkylated, and digested with a protease (e.g., trypsin) before LC-MS/MS analysis.
Data Analysis:
The mass spectrum of the intact conjugate will show a distribution of masses corresponding to the different DAR species. The mass of each species can be used to confirm the number of Pomalidomide-PEG4-COOH molecules conjugated.
Table 3: Expected Mass Shifts for Pomalidomide-PEG4-COOH Conjugation
| Conjugated Moiety | Molecular Weight (Da) |
| Pomalidomide-PEG4-COOH | 521.52 |
| Mass Shift per Conjugation | ~503.5 (loss of H₂O) |
Conclusion
This document provides a comprehensive protocol for the conjugation of proteins to Pomalidomide-PEG4-COOH. The described methods for conjugation, purification, and characterization will enable researchers to generate and validate these important bioconjugates for various applications in drug discovery and development. It is recommended to optimize the reaction conditions, such as the molar ratio of reactants, for each specific protein to achieve the desired drug-to-protein ratio.
Applications of CRBN Ligands in Oncology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, has emerged as a pivotal target in oncology research and drug development.[1][2] Its modulation by small molecules, known as CRBN ligands, forms the basis of two transformative therapeutic strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glue degraders.[3][4] These approaches leverage the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins that drive cancer.[5][6] This document provides detailed application notes and experimental protocols for researchers working with CRBN ligands in an oncological context.
CRBN ligands, such as those derived from thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931), bind to CRBN and can induce the degradation of specific "neosubstrates" that are not typically recognized by the E3 ligase complex.[7][8] This "molecular glue" mechanism is exemplified by the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma.[4][9] Building on this principle, PROTACs are heterobifunctional molecules that link a CRBN ligand to a ligand for a specific protein of interest (POI), thereby inducing the POI's ubiquitination and subsequent degradation.[10][11]
The versatility of CRBN as a target has spurred the development of numerous CRBN-based PROTACs and molecular glues, some of which are advancing through clinical trials for various cancers.[1][11] However, challenges remain, including the potential for off-target effects and the development of resistance.[1][] A thorough understanding of the experimental methodologies to characterize these molecules is therefore crucial for the advancement of this therapeutic modality.
Signaling Pathways and Mechanisms of Action
The core function of CRBN ligands in oncology is to hijack the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of target proteins.
Molecular Glue Mechanism
Molecular glues are small molecules that induce a novel interaction between CRBN and a neosubstrate. The immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide are classic examples, which promote the degradation of IKZF1 and IKZF3 in multiple myeloma cells.[8][13][14]
Caption: Mechanism of action of a CRBN-based molecular glue degrader.
PROTAC Mechanism
PROTACs are bifunctional molecules that simultaneously bind to CRBN and a protein of interest (POI), forcing their proximity and leading to the ubiquitination and degradation of the POI.[3][15]
Caption: Mechanism of action of a CRBN-based PROTAC.
Quantitative Data Summary
The following tables summarize key quantitative data for representative CRBN ligands and derived degraders from published literature.
Table 1: Binding Affinities of Ligands to CRBN
| Compound | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| Pomalidomide | TR-FRET | - | 1200 | [16] |
| Lenalidomide | TR-FRET | - | 1500 | [16] |
| CC-220 | TR-FRET | - | 60 | [16] |
| R2 | Fluorescence Direct Binding | <1 | - | [16] |
| R5 | Fluorescence Direct Binding | 19 | - | [16] |
| R7 | Fluorescence Direct Binding | 19 | - | [16] |
| Fluorinated Benzamide (8d) | Microscale Thermophoresis (MST) | - | 63,000 | [7] |
Table 2: Degradation Potency and Efficacy of CRBN-based Degraders
| Degrader | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| AHPC(Me)-C6-NH2 | FBXO22 | Jurkat | 77 | 99 | [17] |
| Palbociclib-based PROTAC | CDK4/6 | - | <10 | - | [5] |
| HDAC6 Degrader (11a) | HDAC6 | MM1S | - | ~70-80 | [16] |
| HDAC6 Degrader (11b) | HDAC6 | MM1S | - | ~60-70 | [16] |
Table 3: Anti-proliferative Activity of CRBN Ligands and Degraders
| Compound | Cell Line | IC50 (µM) | Reference |
| Lenalidomide | Multiple Myeloma | Varies | [8][13] |
| Pomalidomide | Multiple Myeloma | Varies | [8][13] |
Experimental Protocols
Detailed protocols for key experiments in the characterization of CRBN ligands and their derivatives are provided below.
CRBN Ligand Binding Assay (Fluorescence Polarization)
This protocol is adapted from commercially available kits and literature sources for determining the binding affinity of a test compound to CRBN.[18]
Caption: Workflow for a CRBN ligand binding assay using fluorescence polarization.
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled CRBN ligand (e.g., Cy5-labeled Thalidomide)[18]
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)[19]
-
Test compounds and control inhibitor (e.g., Pomalidomide)[18]
-
Black, low-binding 96-well microplate
Procedure:
-
Prepare Reagents:
-
Dilute CRBN protein to the desired concentration in Assay Buffer.
-
Prepare serial dilutions of the test compound and control inhibitor in Assay Buffer.
-
Dilute the fluorescently labeled CRBN ligand to the working concentration in Assay Buffer.
-
-
Assay Reaction:
-
To each well of the microplate, add in the following order:
-
Assay Buffer
-
Test compound or vehicle control
-
Diluted CRBN protein
-
-
Incubate at room temperature for 30 minutes.
-
Add the diluted fluorescently labeled CRBN ligand to all wells.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a microplate reader equipped for FP measurements.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of a target protein in the presence of the CRBN E3 ligase complex.[19]
Materials:
-
E1 Activating Enzyme (e.g., UBE1)
-
E2 Conjugating Enzyme (e.g., UBE2D2)[19]
-
Purified CRL4-CRBN E3 Ligase Complex[19]
-
Recombinant Ubiquitin (wild-type or tagged)
-
Purified recombinant Protein of Interest (POI)
-
PROTAC molecule
-
ATP solution (100 mM)
-
10X Ubiquitination Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)[19]
-
SDS-PAGE loading buffer
-
Antibodies: anti-POI and anti-Ubiquitin
Procedure:
-
Reaction Setup (on ice):
-
Prepare a master mix containing Ubiquitination Buffer, ATP, E1 enzyme, E2 enzyme, and Ubiquitin.
-
In individual tubes, combine the master mix, CRL4-CRBN complex, and the POI.
-
Add the PROTAC molecule (dissolved in DMSO) or vehicle control.
-
-
Initiate Reaction:
-
Incubate the reaction tubes at 37°C for a specified time (e.g., 60-120 minutes).
-
-
Stop Reaction:
-
Add SDS-PAGE loading buffer to each tube and heat at 95°C for 5 minutes to stop the reaction and denature the proteins.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the POI and/or Ubiquitin to detect the formation of polyubiquitinated POI (visible as a high-molecular-weight smear or ladder).
-
Cellular Protein Degradation Assay (HiBiT Assay)
The HiBiT assay is a sensitive, luminescence-based method to quantify protein degradation in live cells.[20][21][22] This protocol assumes the use of a cell line endogenously expressing the POI tagged with the HiBiT peptide.[21][23]
Caption: Workflow for a HiBiT-based cellular protein degradation assay.
Materials:
-
CRISPR-edited cell line with the POI endogenously tagged with HiBiT
-
Cell culture medium and supplements
-
White, clear-bottom 96-well cell culture plates
-
PROTAC/degrader compound
-
Nano-Glo® HiBiT Lytic Detection System (Promega)[20]
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the HiBiT-tagged cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the degrader compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the degrader or vehicle control.
-
Incubate the plate for the desired time points (e.g., 2, 4, 8, 24 hours).
-
-
Lysis and Luminescence Measurement:
-
Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's instructions.[21]
-
Add the detection reagent to each well.
-
Incubate at room temperature for 10 minutes to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate-based luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percentage of remaining protein.
-
Plot the percentage of degradation against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to calculate the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.[21][22]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[24][25][26]
Materials:
-
Cancer cell line of interest
-
CRBN ligand or PROTAC
-
PBS and protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Equipment for protein quantification and Western blotting
Procedure:
-
Compound Treatment:
-
Treat cultured cells with the test compound or vehicle control for a specific duration.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes) followed by a cooling step.[24]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Fraction:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (CRBN or POI) remaining in the soluble fraction by Western blot or other protein detection methods.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein against the temperature for both the treated and vehicle control samples. A shift in the melting curve indicates ligand binding and stabilization of the target protein.
-
Considerations and Troubleshooting
-
CRBN Expression Levels: The expression of CRBN can vary across different cancer cell types, which can impact the efficacy of CRBN-based degraders.[1] It is advisable to confirm CRBN expression in the cell lines being used. CRBN knockout or knockdown cell lines can serve as crucial negative controls to demonstrate that the observed degradation is CRBN-dependent.[27][28][29]
-
Ternary Complex Formation: The stability and cooperativity of the ternary complex (CRBN-ligand-POI) are critical for efficient degradation. Biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to study the formation and thermodynamics of this complex.
-
Hook Effect: In PROTAC-mediated degradation, a "hook effect" can be observed where degradation efficiency decreases at very high PROTAC concentrations due to the formation of binary complexes (CRBN-PROTAC and POI-PROTAC) that prevent the formation of the productive ternary complex. A full dose-response curve is essential to identify this phenomenon.
-
Off-Target Effects and Neosubstrate Degradation: CRBN ligands, particularly those based on IMiDs, can induce the degradation of endogenous neosubstrates (e.g., IKZF1, IKZF3, GSPT1).[4][][30] Proteomics-based approaches (e.g., mass spectrometry) are valuable for assessing the global impact of a CRBN-based degrader on the cellular proteome and identifying potential off-target effects.
By employing these methodologies and considering these key aspects, researchers can effectively characterize the activity of CRBN ligands and their derivatives, paving the way for the development of novel and potent cancer therapeutics.
References
- 1. Pan-cancer analysis reveals the prognostic and immunologic roles of cereblon and its significance for PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. drughunter.com [drughunter.com]
- 10. researchgate.net [researchgate.net]
- 11. Developments of CRBN-based PROTACs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. HiBiT タンパク質 タギングシステム [promega.jp]
- 21. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 22. Target Degradation [promega.com]
- 23. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. CRBN is downregulated in lung cancer and negatively regulates TLR2, 4 and 7 stimulation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Human CRBN Knockout Cell Line-HEK293 (CSC-RT2706) - Creative Biogene [creative-biogene.com]
- 30. Molecular glue degrader for tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Glutarimide-Isoindolinone-NH-PEG4-COOH in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome.[1][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
Glutarimide-Isoindolinone-NH-PEG4-COOH is a key building block in the synthesis of PROTACs. It is an E3 ligase ligand-linker conjugate that incorporates a Cereblon (CRBN) ligand (Glutarimide-Isoindolinone) and a 4-unit polyethylene (B3416737) glycol (PEG4) linker terminating in a carboxylic acid (-COOH).[4][5][6] The glutarimide-isoindolinone moiety specifically recruits the CRBN E3 ubiquitin ligase, one of the most widely used E3 ligases in PROTAC development.[4][7][8] The PEG4 linker provides a desirable balance of hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC, and a defined length to span the distance between the E3 ligase and the target protein.[9][10] The terminal carboxylic acid allows for straightforward conjugation to a ligand for a protein of interest, typically via an amide bond formation.
These application notes provide detailed protocols for the design, synthesis, and evaluation of PROTACs utilizing this compound.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC synthesized using this compound follows a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and the Cereblon (CRBN) E3 ligase, forming a POI-PROTAC-CRBN ternary complex.[3][11]
-
Ubiquitination: Within this ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[12]
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[2][3]
-
Recycling: The PROTAC molecule is not degraded in this process and is released to induce the degradation of another POI molecule.[2][11]
Figure 1: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the conjugation of this compound to a POI ligand containing a primary or secondary amine via amide bond formation.
Materials:
-
This compound
-
POI ligand with an available amine group
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Tertiary base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Reaction vessel
-
Stirring apparatus
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolution: In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add the POI ligand (1.0-1.2 eq) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Quenching: Once the reaction is complete, quench with a small amount of water.
-
Purification: Purify the crude product by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR.
Figure 2: PROTAC synthesis and purification workflow.
Protocol 2: In-Cell Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context. Key parameters to be determined are the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]
Materials:
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Figure 3: Western blot experimental workflow.
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This protocol outlines a method to assess the formation of the POI-PROTAC-CRBN ternary complex using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Purified recombinant POI (tagged, e.g., with His-tag)
-
Purified recombinant CRBN-DDB1 complex (tagged, e.g., with GST-tag)
-
PROTAC compound
-
TR-FRET donor-labeled antibody (e.g., anti-His-Tb)
-
TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2)
-
Assay buffer
-
Microplate reader with TR-FRET capability
Procedure:
-
Reagent Preparation: Prepare solutions of the POI, CRBN-DDB1, PROTAC, and antibodies in the assay buffer.
-
Assay Plate Setup: In a microplate, add the POI, CRBN-DDB1, and varying concentrations of the PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for complex formation.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Final Incubation: Incubate the plate for another specified period (e.g., 60 minutes) in the dark.
-
Measurement: Read the plate on a microplate reader using the appropriate TR-FRET settings (excitation and emission wavelengths for both donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio. An increase in the TR-FRET signal with increasing PROTAC concentration indicates the formation of the ternary complex.
Data Presentation
Quantitative data from the experimental protocols should be summarized in clear and structured tables for easy comparison.
Table 1: PROTAC Degradation Efficiency
| PROTAC Compound | Target POI | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| PROTAC-X | Protein A | Cell Line 1 | 24 | 50 | 95 |
| PROTAC-Y | Protein B | Cell Line 2 | 16 | 120 | 88 |
| Your PROTAC | Your POI | Your Cell Line | User Defined | To be determined | To be determined |
Table 2: Ternary Complex Formation and Binding Affinities
| PROTAC Compound | Binary Binding (POI) Kd (nM) | Binary Binding (CRBN) Kd (nM) | Ternary Complex Formation (TR-FRET EC50, nM) | Cooperativity (α) |
| PROTAC-X | 100 | 250 | 80 | 1.5 |
| PROTAC-Y | 50 | 300 | 150 | 0.8 |
| Your PROTAC | To be determined | To be determined | To be determined | To be determined |
Note: Cooperativity (α) is a measure of the influence of one binding event on the other within the ternary complex. α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
Troubleshooting
-
Poor Degradation (High DC50, Low Dmax):
-
Low Cell Permeability: The PROTAC may not be efficiently entering the cells. Consider performing a cell permeability assay.[13] The PEG4 linker in this compound is intended to improve solubility and permeability, but the properties of the POI ligand can have a significant impact.
-
Inefficient Ternary Complex Formation: The linker length or attachment point may not be optimal for the formation of a stable ternary complex. Synthesize a series of PROTACs with different linker lengths or attachment points.[10]
-
"Hook Effect": At high concentrations, the formation of binary complexes (PROTAC-POI and PROTAC-CRBN) can dominate, preventing the formation of the ternary complex. Ensure a wide range of concentrations are tested.[2]
-
-
No Ternary Complex Formation in TR-FRET:
-
Incorrect Protein Constructs: Ensure the recombinant proteins are correctly folded and the tags are accessible to the antibodies.
-
Assay Conditions: Optimize incubation times, buffer components, and protein concentrations.
-
Conclusion
This compound is a versatile and valuable tool for the development of CRBN-recruiting PROTACs. Its pre-packaged E3 ligase ligand and optimized linker facilitate a streamlined approach to PROTAC synthesis. By following the detailed protocols for synthesis, degradation assessment, and ternary complex analysis provided in these application notes, researchers can effectively design and evaluate novel protein degraders for therapeutic and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C24H33N3O9 | CID 162642718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. precisepeg.com [precisepeg.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. precisepeg.com [precisepeg.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Forming a Stable Amide Bond with a COOH Linker
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The formation of a stable amide bond is a cornerstone of bioconjugation, medicinal chemistry, and drug development. This document provides detailed protocols and application notes for the covalent coupling of an amine-containing molecule to a carboxyl group (COOH) linker, a common strategy for linking biomolecules, small molecules, and surfaces. The protocols focus on two of the most prevalent and efficient methods: the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS), and the use of uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[1][2][3][4]
The selection of the appropriate coupling chemistry is critical and depends on the specific substrates, desired reaction conditions, and scale of the synthesis.[5] These protocols are designed to provide a robust starting point for researchers, with guidance on optimization and troubleshooting.
General Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under physiological conditions due to the formation of a stable carboxylate-ammonium salt.[6][7] Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[8][9] Coupling reagents facilitate this activation.
Mechanism of EDC/NHS Coupling:
-
Activation: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[6][10]
-
Stabilization: In the presence of NHS or sulfo-NHS, the O-acylisourea intermediate is rapidly converted to a more stable NHS ester. This two-step process improves efficiency and allows for the removal of excess EDC before the introduction of the amine, which is particularly useful when the amine-containing molecule also has carboxyl groups.[2]
-
Coupling: The NHS ester then reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[2]
Mechanism of HATU Coupling:
HATU is a highly efficient coupling reagent that activates a carboxylic acid to form a reactive OAt-active ester.[3][4] The presence of the 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) moiety in HATU's structure accelerates the coupling reaction and minimizes the risk of racemization, a critical consideration when working with chiral molecules like amino acids.[3] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and facilitate the reaction.[3][11]
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for EDC/NHS and HATU mediated couplings. These values should be considered as starting points, and optimization is often necessary for specific applications.
Table 1: General Reaction Conditions for Amide Coupling
| Parameter | EDC/NHS Coupling | HATU Coupling |
| Carboxylic Acid | 1.0 equivalent | 1.0 equivalent |
| Amine | 1.0 - 1.5 equivalents | 1.0 - 1.2 equivalents |
| EDC | 1.1 - 1.5 equivalents | - |
| NHS/sulfo-NHS | 1.1 - 1.5 equivalents | - |
| HATU | - | 1.0 - 1.5 equivalents |
| Base (e.g., DIPEA) | Optional (pH dependent) | 2.0 - 5.0 equivalents |
| Solvent | Aqueous buffers (MES, PBS), DMF, DCM | DMF, DCM, ACN, THF |
| Reaction Time | 2 - 18 hours | 1 - 18 hours |
| Temperature | 4°C to Room Temperature | 0°C to Room Temperature |
Data compiled from multiple sources.[3][12][13]
Table 2: Troubleshooting Common Issues in Amide Coupling
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Incomplete activation of the carboxylic acid. | Ensure reagents are anhydrous and fresh. Consider a more potent coupling reagent like HATU.[12] |
| Insufficient base. | Increase the equivalents of non-nucleophilic base.[12] | |
| Steric hindrance. | Increase reaction time and/or temperature.[12] | |
| Multiple Byproducts | Side reactions of the activated intermediate. | If using a carbodiimide, ensure an additive like HOBt or NHS is present. Control the reaction temperature.[12] |
| Difficulty in Purification | Byproducts from coupling reagents co-elute with the product. | Perform a thorough aqueous work-up. Washing with dilute acid or 5% LiCl can help remove basic impurities and DMF, respectively.[3][12] |
Experimental Protocols
Important Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Many coupling reagents and solvents are irritants, sensitizers, or toxic.[12]
Protocol 1: Two-Step EDC/sulfo-NHS Coupling in Aqueous Buffer
This protocol is ideal for coupling biomolecules such as proteins or antibodies to a COOH linker in an aqueous environment. The two-step process minimizes protein cross-linking.
Materials:
-
Carboxylic acid-containing molecule (COOH linker)
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[13]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[13]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve the COOH linker in Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer or water. EDC is susceptible to hydrolysis.[2]
-
-
Activation of Carboxylic Acid:
-
Add a 2 to 5-fold molar excess of EDC and sulfo-NHS to the COOH linker solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[2]
-
-
Removal of Excess Reagents (Optional but Recommended):
-
Remove excess EDC and sulfo-NHS by buffer exchange into Coupling Buffer using a desalting column or dialysis. This step is crucial to prevent unwanted side reactions with the amine-containing molecule.[13]
-
-
Coupling Reaction:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the amine-containing molecule to the activated COOH linker solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[2]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate to remove unreacted molecules and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography.
-
Protocol 2: HATU-Mediated Coupling in Organic Solvent
This protocol is suitable for coupling small molecules in anhydrous organic solvents and is known for its high efficiency and rapid reaction times.[3][4]
Materials:
-
Carboxylic acid-containing molecule (COOH linker)
-
Amine-containing molecule
-
HATU
-
Non-nucleophilic base (e.g., DIPEA or triethylamine (B128534) (TEA))
-
Anhydrous solvent (e.g., DMF, DCM, ACN, THF)
-
Inert gas (Nitrogen or Argon)
-
Work-up solutions: 1N HCl or saturated NH4Cl, saturated sodium bicarbonate, brine
-
Drying agent (anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Purification system (e.g., flash column chromatography)
Procedure:
-
Preparation:
-
Ensure all glassware is dry and the reaction is set up under an inert atmosphere.
-
Dissolve the carboxylic acid (1.0 equivalent) and HATU (1.0-1.5 equivalents) in the anhydrous solvent.[3]
-
-
Activation:
-
Coupling:
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acidic solution, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure amide.[3]
-
Visualizations
Caption: General workflow for forming a stable amide bond.
Caption: Signaling pathway for EDC/NHS mediated amide coupling.
References
- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. benchchem.com [benchchem.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Khan Academy [khanacademy.org]
- 8. hepatochem.com [hepatochem.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Amide Synthesis [fishersci.dk]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Assessing Cell Permeability of PEG-based PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] A significant challenge in PROTAC development is achieving efficient cell permeability, as their large molecular weight and polar surface area often place them "beyond the Rule of 5" (bRo5) chemical space.[3][4]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to improve solubility and pharmacokinetic properties.[5][] The role of PEG linkers in cell permeability is complex; while they increase hydrophilicity, their flexibility can allow the PROTAC to adopt folded conformations.[1][7] This "chameleon effect" can shield the molecule's polar surface area, potentially facilitating passage across the lipophilic cell membrane.[3][8] Therefore, accurately assessing the cell permeability of PEG-based PROTACs is a critical step in their development. These application notes provide an overview and detailed protocols for key assays used to evaluate the cellular uptake of these molecules.
Key Permeability Assays for PROTACs
Several in vitro methods are used to evaluate PROTAC permeability, ranging from simple artificial membrane models to complex cell-based systems that account for various transport mechanisms.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) : This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[4][8] It is a cost-effective method for early-stage screening, measuring a compound's ability to diffuse from a donor to an acceptor compartment.[4][9] However, PAMPA only accounts for passive transcellular permeability and may not accurately predict in vivo absorption for compounds subject to active transport or paracellular diffusion.[7][10] For some PROTACs, PAMPA has been found to underestimate permeability.[7][11]
-
Caco-2 Permeability Assay : This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[4][10] It provides a more comprehensive assessment of permeability by considering passive diffusion, active transport (uptake and efflux), and paracellular transport.[7][10] By measuring permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be calculated to determine if the PROTAC is a substrate for efflux transporters like P-glycoprotein (P-gp).[10] This assay is considered more representative of human intestinal absorption in vivo.[10] However, PROTACs can suffer from low recovery in Caco-2 assays due to poor solubility or non-specific binding, often requiring protocol optimization such as the addition of bovine serum albumin (BSA).[7][12]
-
Cellular Uptake Assays : These assays directly measure the accumulation of a compound within cells over time. This can be achieved using various techniques, including radiolabeling or mass spectrometry, to quantify the intracellular concentration of the PROTAC.[13] While not providing a permeability coefficient (Papp) like PAMPA or Caco-2 assays, they offer a direct measure of a PROTAC's ability to enter its target cells.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Key factors governing PROTAC cell permeability.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a method for assessing the passive permeability of PEG-based PROTACs.
1. Materials and Reagents:
-
PAMPA plate (e.g., 96-well MultiScreen-IP PAMPA filter plate)
-
96-well acceptor plate
-
Lecithin solution (e.g., 1% w/v in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTACs and control compounds (e.g., propranolol (B1214883) - high permeability, furosemide (B1674285) - low permeability)
-
Organic solvent for compound dissolution (e.g., DMSO)
-
UV/Vis spectrophotometer or LC-MS/MS system
2. Procedure:
-
Prepare Lipid Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor filter plate, ensuring the pipette tip does not touch the membrane.
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Prepare Donor Solutions: Prepare stock solutions of test PROTACs and controls in DMSO. Dilute the stock solutions in PBS (pH 7.4) to the final desired concentration (e.g., 10-100 µM). The final DMSO concentration should be low (e.g., <1%) to not disrupt the membrane.
-
Start Assay: Add 150 µL of the donor solution to each well of the donor filter plate.
-
Assemble Plate System: Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Cover the assembled plate system to prevent evaporation and incubate at room temperature for 4-16 hours with gentle agitation.[13]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS is preferred for sensitivity and specificity).[9]
3. Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Ceq])
Where:
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
[CA] is the compound concentration in the acceptor well at the end of incubation.
-
[Ceq] is the theoretical equilibrium concentration.
Caption: A typical workflow for the PAMPA assay.
Protocol 2: Caco-2 Permeability Assay
This protocol is for assessing bidirectional permeability and active efflux of PEG-based PROTACs.
1. Materials and Reagents:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell inserts (e.g., 24-well or 96-well format, 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Lucifer yellow
-
Transepithelial Electrical Resistance (TEER) meter
-
Test PROTACs and control compounds (e.g., atenolol (B1665814) - low permeability, propranolol - high permeability, digoxin (B3395198) - P-gp substrate)
-
LC-MS/MS system
2. Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at a high density (e.g., 6 x 104 cells/cm2). Culture for 18-21 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation.[10]
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayers. Values >200 Ω·cm2 typically indicate good integrity.
-
Perform a Lucifer yellow permeability test. A Papp of <1.0 x 10-6 cm/s for Lucifer yellow confirms a tight monolayer.
-
-
Assay Preparation:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Pre-incubate the cells with transport buffer for 30 minutes at 37°C.
-
Prepare dosing solutions of test PROTACs and controls in transport buffer. Note: For poorly soluble or "sticky" PROTACs, add 0.25-0.5% BSA to the transport buffer in the basolateral (receiver) compartment, or both compartments, to improve recovery.[12]
-
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Remove the buffer from the apical (A) and basolateral (B) compartments.
-
Add the PROTAC dosing solution to the apical compartment (e.g., 0.2 mL).
-
Add fresh transport buffer (with BSA, if used) to the basolateral compartment (e.g., 0.8 mL).
-
Incubate for 90-120 minutes at 37°C with gentle shaking.[12]
-
At the end of the incubation, collect samples from both compartments.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
Perform the assay in the reverse direction by adding the dosing solution to the basolateral compartment and fresh buffer to the apical compartment.
-
-
Quantification: Analyze the concentration of the PROTAC in all collected samples by LC-MS/MS.
3. Data Analysis:
-
Calculate Papp: Use the following equation for both A-B and B-A directions:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
Calculate Efflux Ratio (ER):
ER = Papp (B-A) / Papp (A-B)
An efflux ratio >2 suggests the compound is a substrate for active efflux transporters.[10]
-
Calculate Percent Recovery:
% Recovery = ((Cf D * VD) + (Cf A * VA)) / (C0 * VD) * 100
Where Cf D and Cf A are the final concentrations in the donor and acceptor compartments. Recovery between 70-130% is generally considered acceptable.
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Data Presentation
Quantitative data from permeability assays should be summarized in tables for clear comparison between different PROTAC molecules.
Table 1: Representative PAMPA Permeability Data for PEG-based PROTACs
| PROTAC ID | Linker Composition | Papp (x 10-6 cm/s) | Permeability Classification |
| PROTAC-A | Alkyl C8 | 0.8 | Low-Moderate |
| PROTAC-B | PEG3 | 1.5 | Moderate |
| PROTAC-C | PEG4 | 2.3 | Moderate-High |
| PROTAC-D | PEG6 | 1.1 | Moderate |
| Propranolol | Control | 15.2 | High |
| Furosemide | Control | < 0.1 | Low |
Note: Data are for illustrative purposes.
Table 2: Representative Caco-2 Permeability Data for PEG-based PROTACs
| PROTAC ID | Linker Composition | Papp (A-B) (x 10-6 cm/s) | Papp (B-A) (x 10-6 cm/s) | Efflux Ratio (ER) | % Recovery |
| PROTAC-X | PEG4 | 1.7 | 14.1 | 8.3 | 85 |
| PROTAC-Y | PEG4-Phenyl | 3.5 | 4.2 | 1.2 | 91 |
| PROTAC-Z | PEG6 | 0.9 | 9.6 | >10 | 78 |
| Atenolol | Control | 0.2 | 0.3 | 1.5 | 98 |
| Digoxin | Control | 0.1 | 2.5 | 25.0 | 95 |
Note: Data are illustrative and based on trends observed in published literature.[11][14] An ER > 2 suggests active efflux.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Degradation Assays Using CRBN-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins, offering a novel therapeutic modality for various diseases, including cancer.[1][2][3][4][5] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4][6] This tripartite association forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][3][4]
Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, is one of the most commonly hijacked E3 ligases in PROTAC design.[7][8][9] Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs.[7][9]
This document provides detailed protocols for in vitro assays to quantify the degradation of a target protein mediated by a CRBN-based PROTAC. The primary methods covered are Western Blotting and the HiBiT Lytic Detection Assay, offering both traditional and high-throughput approaches to assess PROTAC efficacy.
Signaling Pathway and Mechanism of Action
A CRBN-based PROTAC initiates targeted protein degradation by orchestrating the formation of a ternary complex between the target protein and the CRL4^CRBN^ E3 ligase.[1][4][7] This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[10] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[3][4]
Experimental Protocols
Two common methods for quantifying PROTAC-induced protein degradation are Western Blotting and luminescence-based assays like the HiBiT system.
Western Blot Analysis of Protein Degradation
Western blotting is a robust and widely used technique to quantify the reduction in target protein levels following PROTAC treatment.[1][3]
Experimental Workflow:
Detailed Protocol:
Materials and Reagents:
-
Cell Line: A human cell line endogenously expressing the target protein (e.g., HeLa, HEK293, or a relevant cancer cell line).[1]
-
CRBN-based PROTAC: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Negative Control: A non-degrading inhibitor for the target protein or an inactive epimer of the PROTAC.[1]
-
Proteasome Inhibitor (Optional Control): MG132 or Carfilzomib.[10][11]
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Assay Kit: BCA or Bradford assay.[1]
-
SDS-PAGE reagents and equipment.
-
PVDF or Nitrocellulose membrane. [3]
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.[3]
-
Primary Antibodies: Specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody: HRP-conjugated antibody.[3]
-
Chemiluminescent Substrate (ECL). [1]
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1]
-
PROTAC Treatment:
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[1][3]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[1]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[3]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[3]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[3]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
HiBiT Lytic Detection Assay for High-Throughput Degradation Analysis
The HiBiT system is a sensitive, luminescence-based assay ideal for high-throughput screening of PROTACs.[13][14] It relies on a small 11-amino-acid tag (HiBiT) that can be knocked into the endogenous locus of the target protein using CRISPR/Cas9.[13][14][15] The HiBiT tag complements with a larger subunit (LgBiT) to form a functional NanoLuc® luciferase, producing a luminescent signal proportional to the amount of HiBiT-tagged protein.[13][14]
Experimental Workflow:
Detailed Protocol:
Materials and Reagents:
-
Cell Line: A cell line with the target protein endogenously tagged with HiBiT.
-
CRBN-based PROTAC: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Assay Plates: White, opaque 96- or 384-well plates.[15]
-
Nano-Glo® HiBiT Lytic Detection System: Contains LgBiT protein, lytic buffer, and substrate.
-
CellTiter-Glo® (CTG) Luminescent Cell Viability Assay (Optional). [13]
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Compound Addition:
-
Incubation: Incubate the plates for the desired treatment time (e.g., 4, 8, 16, or 24 hours) at 37°C and 5% CO2.
-
Lytic Measurement:
-
Prepare the lytic detection reagent by mixing the LgBiT protein and substrate in the lytic buffer according to the manufacturer's protocol.[13]
-
Allow the plate and the detection reagent to equilibrate to room temperature.
-
Add the lytic detection reagent to each well (e.g., 100 µL for a 96-well plate).[13]
-
Mix on a plate shaker for 5 minutes to induce cell lysis and allow the luminescent signal to develop.[13]
-
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Optional Cell Viability Multiplexing:
Data Presentation and Analysis
The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[3] These values are determined by plotting the percentage of protein degradation against the log of the PROTAC concentration and fitting the data to a dose-response curve.
Example Data Summary:
The following table summarizes hypothetical degradation data for two different CRBN-based PROTACs targeting Protein X after a 24-hour treatment in HEK293 cells.
| PROTAC Compound | Target Protein | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) | Assay Method |
| PROTAC-A | Protein X | HEK293 | 24 | 25 | 92 | Western Blot |
| PROTAC-B | Protein X | HEK293 | 24 | 150 | 75 | Western Blot |
| PROTAC-A | Protein X | HEK293 | 24 | 22 | 95 | HiBiT Assay |
| PROTAC-B | Protein X | HEK293 | 24 | 165 | 78 | HiBiT Assay |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak degradation | - Insufficient incubation time.[12]- Poor cell permeability of the PROTAC.[10][11]- Inefficient ternary complex formation.[10]- Protein synthesis is outpacing degradation.[12]- Inactive E3 ligase complex.[12] | - Perform a time-course experiment (2-24h).[12]- Use NanoBRET target engagement assays to confirm intracellular binding.[16][17]- Perform co-immunoprecipitation or in vitro pull-down assays.[10][18]- Co-treat with a protein synthesis inhibitor like cycloheximide.[12]- As a control, co-treat with a proteasome inhibitor (e.g., MG132); protein levels should be rescued.[10][12] |
| "Hook Effect" | At high concentrations, the PROTAC forms binary complexes (PROTAC-POI or PROTAC-CRBN) instead of the productive ternary complex.[12] | - Perform a wide dose-response experiment to identify the optimal concentration range.[12]- Use lower PROTAC concentrations.[12] |
| Off-target degradation | The CRBN ligand can act as a "molecular glue," inducing degradation of endogenous proteins known as "neosubstrates" (e.g., IKZF1, IKZF3).[12] | - Modify the CRBN ligand or linker to improve selectivity.[12]- Perform proteome-wide analysis (e.g., mass spectrometry) to identify off-targets.[12] |
Conclusion
The in vitro degradation assays described provide robust and reproducible methods for characterizing the efficacy of CRBN-based PROTACs. Western blotting offers a detailed, semi-quantitative analysis, while the HiBiT lytic assay provides a high-throughput platform for screening and profiling large numbers of compounds. Careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable data and advancing the development of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. benchchem.com [benchchem.com]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 14. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. selvita.com [selvita.com]
- 17. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
Applications of Pomalidomide-PEG4-COOH in Medical Research: A Detailed Guide for Scientists
Introduction
Pomalidomide-PEG4-COOH is a crucial reagent in the rapidly advancing field of targeted protein degradation (TPD). It serves as a bifunctional molecule, often referred to as an E3 ligase ligand-linker conjugate, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This application note provides detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the use of Pomalidomide-PEG4-COOH in the development of novel therapeutics.
Pomalidomide (B1683931) is a potent binder of the Cereblon (CRBN) E3 ubiquitin ligase. The PEG4 linker provides a flexible and soluble spacer, while the terminal carboxylic acid (COOH) group allows for covalent conjugation to a ligand that targets a specific protein of interest (POI). By linking the POI to the E3 ligase, the resulting PROTAC hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of the target protein.
Core Applications
The primary application of Pomalidomide-PEG4-COOH is in the synthesis of PROTACs to induce the degradation of a wide array of target proteins implicated in various diseases, particularly cancer. The versatility of the terminal carboxyl group allows for the conjugation of various amine-containing small molecule inhibitors, thereby enabling the targeted degradation of their respective protein targets.
Quantitative Data Summary
The efficacy of pomalidomide and PROTACs synthesized from Pomalidomide-PEG4-COOH can be quantified by several key parameters. The binding affinity of pomalidomide to its target E3 ligase, Cereblon, is a critical determinant of PROTAC efficiency. The degradation potency of the resulting PROTAC is typically measured by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The functional consequence of protein degradation is often assessed by measuring the inhibition of cell proliferation (IC50).
Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Assay Type | System | Ligand | Kd / Ki / IC50 (nM) |
| Surface Plasmon Resonance | Recombinant His-tagged CRBN | Pomalidomide | 264 ± 18 |
| Fluorescence Polarization | Recombinant hsDDB1-hsCRBN | Pomalidomide | 156.60 (Ki) |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Recombinant Cereblon | Pomalidomide | 6.4 (IC50) |
| Fluorescence Polarization | Human Cereblon/DDB1 complex | Pomalidomide | 153.9 (IC50) |
Table 2: Degradation Efficiency and Anti-proliferative Activity of Pomalidomide-Based PROTACs
| Target Protein | PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | IC50 (nM) |
| BRD4 | Compound 21 | Dihydroquinazolinone-based | - | >90 (at 1 µM) | THP-1 | 810 |
| BTK | PTD10 | GDC-0853-based | 0.5 | >95 | Ramos | - |
| EGFR | Compound 16 | Alkyl-ether | 32.9 | 96 | A549 | 60 |
| HDAC8 | ZQ-23 | HDAC6/8 inhibitor-based | 147 | 93 | - | - |
| ALK | dALK | C5-alkyne | <10 | >90 | SU-DHL-1 | - |
| Tyrosinase | TD9 | L-DOPA-based | ~50,000 | 61 | - | - |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling of Pomalidomide-PEG4-COOH with an Amine-Containing Warhead
This protocol describes a general procedure for the synthesis of a PROTAC by forming an amide bond between Pomalidomide-PEG4-COOH and a hypothetical amine-containing warhead targeting a protein of interest. HATU is used as the coupling agent.
Materials:
-
Pomalidomide-PEG4-COOH
-
Amine-containing warhead (specific to the protein of interest)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Pomalidomide-PEG4-COOH (1.0 eq) and the amine-containing warhead (1.0-1.2 eq) in anhydrous DMF.
-
Coupling Agent Addition: To the solution, add HATU (1.2 eq) and stir for 5 minutes at room temperature.
-
Base Addition: Add DIPEA (3.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% Methanol in DCM) to obtain the desired PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the steps to determine the degradation of a target protein in cultured cells treated with a pomalidomide-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
6-well cell culture plates
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
-
Densitometry software
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blot: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with a pomalidomide-based PROTAC.
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a 96-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways
PROTACs synthesized using Pomalidomide-PEG4-COOH mediate their effects by inducing the degradation of specific target proteins. The downstream consequences are dependent on the function of the degraded protein. For instance, the degradation of the epigenetic reader protein BRD4 has profound effects on cancer cell survival and proliferation.
Pomalidomide-PEG4-COOH is an indispensable tool for the development of PROTACs, a promising new class of therapeutics. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively utilize this molecule in their drug discovery and development efforts. The ability to catalytically induce the degradation of previously "undruggable" proteins opens up new avenues for treating a wide range of diseases.
Application Notes and Protocols for Conjugation of Active Groups on PROTAC PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[3][4]
This document provides detailed application notes and experimental protocols for the conjugation of active groups on PROTAC PEG linkers to biomolecules, a crucial step in the synthesis and development of novel PROTAC-based therapeutics and research tools.
Common Active Groups and Their Conjugation Chemistries
The choice of active group on the PROTAC PEG linker dictates the conjugation strategy. The most common reactive handles and their corresponding target functional groups are summarized below.
| Active Group on PEG Linker | Target Functional Group on Biomolecule | Resulting Linkage | Key Features |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) (e.g., Lysine (B10760008) residues on proteins) | Amide bond | Efficient at pH 7-9, forms a stable bond.[5][6] |
| Maleimide (B117702) | Sulfhydryl/Thiol (-SH) (e.g., Cysteine residues on proteins) | Thioether bond | Highly selective for thiols at pH 7-7.5, forms a stable covalent bond.[7][8] |
| Azide (-N₃) | Alkyne (terminal, -C≡CH) | 1,2,3-Triazole | Bioorthogonal, high yielding, catalyzed by Copper(I) ("Click Chemistry").[2][9] |
| Alkyne (terminal, -C≡CH) | Azide (-N₃) | 1,2,3-Triazole | Bioorthogonal, high yielding, catalyzed by Copper(I) ("Click Chemistry").[2][9] |
Experimental Protocols
Protocol 1: NHS Ester-PEG-PROTAC Conjugation to Primary Amines
This protocol describes the conjugation of a PROTAC functionalized with a PEG linker bearing an NHS ester to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
NHS-PEG-PROTAC
-
Protein or biomolecule with primary amines
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Preparation of Protein Solution:
-
Dissolve the protein in amine-free buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer using dialysis or a desalting column.[5]
-
-
Preparation of NHS-PEG-PROTAC Stock Solution:
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the NHS-PEG-PROTAC stock solution to the protein solution.[6] The optimal ratio may need to be determined empirically.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to avoid protein denaturation.[6]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6]
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Remove unreacted PROTAC and byproducts by SEC or dialysis.
-
Workflow for NHS Ester Conjugation:
Caption: Workflow for NHS ester-mediated conjugation.
Protocol 2: Maleimide-PEG-PROTAC Conjugation to Thiols
This protocol details the conjugation of a PROTAC functionalized with a PEG linker bearing a maleimide group to a protein with free sulfhydryl groups (e.g., cysteine residues).
Materials:
-
Maleimide-PEG-PROTAC
-
Protein or biomolecule with free thiols
-
Thiol-free buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP (tris(2-carboxyethyl)phosphine)) (optional, for reducing disulfide bonds)
-
DMSO or DMF
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Preparation of Protein Solution:
-
Dissolve the protein in thiol-free buffer to a concentration of 1-10 mg/mL.
-
Optional: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-30 minutes.[10] Note: Do not use DTT as it needs to be removed before adding the maleimide reagent.
-
-
Preparation of Maleimide-PEG-PROTAC Stock Solution:
-
Dissolve the Maleimide-PEG-PROTAC in DMSO or DMF to a concentration of 10 mM.[11]
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Remove unreacted PROTAC by SEC or dialysis.
-
Caption: Workflow for CuAAC "Click Chemistry".
Quantitative Data and Characterization
The success of the conjugation reaction and the characterization of the final product are critical. The following table summarizes key quantitative parameters and analytical techniques.
| Parameter / Technique | Description | Typical Methods / Instruments |
| Reaction Monitoring | Tracking the progress of the conjugation reaction. | LC-MS/MS to observe the formation of the product and consumption of reactants. [12][13] |
| Purification | Removal of unreacted starting materials and byproducts. | Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC, Dialysis. |
| Conjugation Efficiency / Drug-to-Antibody Ratio (DAR) | Determining the average number of PROTAC molecules conjugated to each biomolecule (especially for antibodies). | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC, LC-MS. [14] |
| Structural Confirmation | Verifying the chemical structure of the final conjugate. | Mass Spectrometry (MS) to confirm the molecular weight, NMR for detailed structural analysis of linkers and small molecule conjugates. [15] |
| Purity Assessment | Determining the percentage of the desired conjugate in the final sample. | SEC-HPLC, SDS-PAGE (for proteins). |
| Functional Assays | Evaluating the biological activity of the PROTAC conjugate. | Target binding assays (e.g., fluorescence polarization), cell-based degradation assays (e.g., Western Blot, In-Cell Western). [1] |
Signaling Pathway: PROTAC-Mediated Protein Degradation
The ultimate goal of a PROTAC is to induce the degradation of a target protein. This is achieved through the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation.
Caption: PROTAC mechanism of action.
Conclusion
The selection of the appropriate active group on the PROTAC PEG linker and the corresponding conjugation chemistry are fundamental to the successful synthesis of effective PROTACs. The protocols provided herein offer a starting point for researchers to develop and optimize their conjugation strategies. Careful execution of these protocols, coupled with rigorous purification and characterization, will enable the generation of high-quality PROTAC conjugates for advancing the field of targeted protein degradation.
References
- 1. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. confluore.com [confluore.com]
- 12. waters.com [waters.com]
- 13. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC-Based Degrader Antibody Conjugates: Combining PROTACs with Monoclonal Antibodies for Precision Therapy - Aragen Life Sciences [aragen.com]
- 15. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Glutarimide-Isoindolinone-NH-PEG4-COOH
Welcome to the technical support center for Glutarimide-Isoindolinone-NH-PEG4-COOH. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with this PROTAC E3 ligase ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic molecule used in the development of Proteolysis Targeting Chimeras (PROTACs). It consists of a glutarimide-isoindolinone moiety that binds to the E3 ubiquitin ligase Cereblon, connected to a four-unit polyethylene (B3416737) glycol (PEG4) linker with a terminal carboxylic acid (COOH) group.[1][2] This carboxylic acid provides a handle for conjugation to a ligand that binds to a target protein of interest.
Q2: What is the purpose of the PEG4 linker in this molecule?
A2: The polyethylene glycol (PEG) linker serves several critical functions in PROTAC design. Primarily, the hydrophilic nature of the PEG chain is intended to increase the overall water solubility of the PROTAC molecule, which can often be large and hydrophobic.[3][] Additionally, the flexibility and length of the PEG linker are crucial for orienting the target protein and the E3 ligase correctly to facilitate the formation of a productive ternary complex, which is necessary for the subsequent ubiquitination and degradation of the target protein.[][5]
Q3: What are the basic chemical properties of this compound?
A3: The key chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C24H33N3O9 | MedChemExpress |
| Molecular Weight | 507.53 g/mol | MedChemExpress |
| Appearance | Yellow to brown oil | MedChemExpress |
| CAS Number | 2927334-86-7 | MedChemExpress |
Q4: How should I store this compound?
A4: For long-term storage, it is recommended to store the compound at -20°C, protected from light. If the compound is dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for individual experiments.[6]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving this compound and provides step-by-step solutions.
Q5: I am having trouble dissolving the compound directly in aqueous buffers like PBS. What should I do?
A5: It is not recommended to dissolve this compound directly in aqueous buffers. Due to its complex organic structure, its aqueous solubility is limited. The recommended procedure is to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[6][7]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard procedure for preparing a stock solution of this compound.
Materials:
-
This compound
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 1.9703 mL of DMSO to 1 mg of the compound.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, place the vial in an ultrasonic bath for 10-15 minutes. Intermittent vortexing during sonication can be beneficial. Note that some suppliers indicate that sonication is necessary for high concentrations.[6][7]
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as recommended for short-term and long-term storage, respectively.
Quantitative Data: Solubility in DMSO
| Concentration | Molarity | Notes | Source |
| 180 mg/mL | 354.66 mM | Requires sonication. Use newly opened, hygroscopic DMSO for best results. | MedChemExpress |
Q6: My compound precipitates when I dilute the DMSO stock solution into my aqueous experimental medium. How can I prevent this?
A6: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. The final concentration of DMSO in your aqueous medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts in biological assays. If precipitation occurs, consider using a formulation with co-solvents.
Protocol 2: Preparation of an Aqueous Working Solution using Co-solvents
This protocol provides a method for preparing a working solution in an aqueous medium for in vivo or in vitro studies, adapted from supplier recommendations.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or other aqueous buffer
-
Sterile tubes
Procedure:
-
Start with your concentrated DMSO stock solution (e.g., 57.5 mg/mL).
-
In a sterile tube, combine 1 part of the DMSO stock solution with 4 parts of PEG300. Mix thoroughly until the solution is homogeneous.
-
To this mixture, add 0.5 parts of Tween-80 and mix again until a clear solution is formed.
-
Finally, slowly add 4.5 parts of saline or your desired aqueous buffer to the mixture while vortexing to reach the final volume.
-
This procedure results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration of the compound will be one-tenth of the starting DMSO stock concentration.
Example Formulation for a 1 mL Working Solution:
| Component | Volume |
| DMSO stock (57.5 mg/mL) | 100 µL |
| PEG300 | 400 µL |
| Tween-80 | 50 µL |
| Saline | 450 µL |
| Total Volume | 1 mL |
| Final Concentration | 5.75 mg/mL |
This protocol is based on information from MedChemExpress and may need to be optimized for your specific application.[6]
Q7: How does the pH of the aqueous buffer affect the solubility of this compound?
A7: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amine) functional groups. The solubility of such compounds is highly pH-dependent.[8]
-
At low pH (acidic conditions): The amine groups will be protonated, forming a positively charged species, which generally increases water solubility.
-
At high pH (basic conditions): The carboxylic acid group will be deprotonated, forming a negatively charged carboxylate ion, which also enhances water solubility.[9][10]
There will be an isoelectric point (pI) at a certain pH where the net charge of the molecule is zero, and at this pH, the solubility is typically at its minimum. For experiments in physiological buffers (e.g., PBS at pH 7.4), the compound may have limited solubility, necessitating the use of co-solvents as described in Protocol 2.
Visual Troubleshooting and Conceptual Diagrams
The following diagrams illustrate key concepts and workflows related to the solubility of this compound.
Caption: A workflow diagram for troubleshooting solubility issues.
Caption: Factors influencing the solubility of the molecule.
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing PROTAC Cell Permeability with PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the cell permeability of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guide
Problem: My PROTAC with a PEG linker exhibits low cell permeability.
Potential Causes:
-
High Molecular Weight and Polar Surface Area: PROTACs are inherently large molecules, often exceeding the typical cutoffs for good oral bioavailability and passive cell diffusion defined by Lipinski's Rule of Five.[1][2] The addition of a PEG linker, while beneficial for solubility, can further increase both the molecular weight and the topological polar surface area (TPSA), hindering passage through the lipophilic cell membrane.[1][3]
-
Excessive Hydrophilicity: While PEG linkers enhance aqueous solubility, a property crucial for formulation, excessive hydrophilicity can be detrimental to cell permeability.[4][5]
-
Unfavorable Conformation: The flexibility of a PEG linker can be advantageous, but it can also lead to extended conformations in solution that expose a large polar surface area, thus reducing permeability.[6][7]
-
Efflux Transporter Recognition: The structural characteristics of the PROTAC, including the linker, may lead to recognition and active efflux by cellular transporters, reducing intracellular accumulation.[8]
Suggested Solutions:
-
Optimize Linker Length: Systematically synthesize and test a series of PROTACs with varying PEG linker lengths. Shorter linkers generally lead to a lower molecular weight and TPSA. However, there is a trade-off, as a certain linker length is necessary to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3][9]
-
Introduce Lipophilic Moieties: To counterbalance the hydrophilicity of the PEG linker, consider incorporating small, lipophilic groups into the linker structure. This can improve the overall lipophilicity of the PROTAC, as reflected by the calculated octanol-water partition coefficient (cLogP).
-
Promote Intramolecular Hydrogen Bonding: Design the PROTAC to favor the formation of intramolecular hydrogen bonds. This can induce a more compact, "folded" conformation that shields the polar surface area, effectively reducing the molecule's polarity and size, which can facilitate cell membrane passage.[10][11]
-
Replace PEG with a more Rigid Linker: While this guide focuses on PEG linkers, if permeability issues persist, consider replacing the flexible PEG linker with a more rigid one, such as those containing piperidine (B6355638) or piperazine (B1678402) moieties.[3][6] These rigid linkers can pre-organize the PROTAC into a conformation that is more amenable to cell entry.[2]
-
Prodrug Approach: Mask polar functional groups with lipophilic, cleavable moieties. These "prodrugs" can exhibit improved cell permeability and, once inside the cell, are cleaved by endogenous enzymes to release the active PROTAC.[6][10]
Problem: Increasing PEG linker length leads to a significant drop in cellular activity.
Potential Causes:
-
Decreased Permeability: As discussed above, longer PEG linkers increase molecular weight and TPSA, which can drastically reduce cell permeability.[12][13]
-
The "Hook Effect": At high concentrations, PROTACs with long, flexible linkers can form binary complexes (PROTAC-target or PROTAC-E3 ligase) more readily than the productive ternary complex, leading to a decrease in degradation efficiency.[4]
-
Suboptimal Ternary Complex Geometry: The increased length and flexibility may not allow for the optimal orientation of the target protein and the E3 ligase, hindering efficient ubiquitination.[5]
Suggested Solutions:
-
Systematic Linker Truncation: Synthesize and evaluate a series of PROTACs with progressively shorter PEG linkers to identify the optimal length that balances permeability and ternary complex formation.
-
PAMPA Assay: Utilize a Parallel Artificial Membrane Permeability Assay (PAMPA) to directly assess the passive permeability of your PROTAC series. This will help to de-convolute the effects of permeability from other factors influencing cellular activity.[12][13]
-
Cellular Uptake Studies: Directly measure the intracellular concentration of your PROTACs using techniques like LC-MS/MS to confirm that the observed decrease in activity is due to reduced cell entry.
-
Computational Modeling: Employ molecular modeling to predict the conformation of the ternary complex with different linker lengths. This can provide insights into the geometric fit and stability of the complex.
Frequently Asked Questions (FAQs)
Q1: How does the length of a PEG linker generally affect PROTAC cell permeability?
The relationship between PEG linker length and cell permeability is complex and often requires a balance.[4] Generally, increasing the number of PEG units leads to a higher molecular weight and TPSA, which are associated with lower passive permeability.[12][13] However, the flexibility of PEG linkers can also be advantageous, as they can adopt folded conformations that shield the polar surface area of the PROTAC, making it more compact and amenable to crossing the cell membrane.[4][6] Studies have shown that for some PROTAC series, shorter linkers lead to better permeability.[13]
Q2: What are the ideal physicochemical properties for a PROTAC to achieve good cell permeability?
While PROTACs often fall outside the traditional "Rule of 5" chemical space, certain properties are still desirable:[1][2]
-
Molecular Weight (MW): While often >500 Da, a severe drop-off in permeability is generally observed at MW > 1000 Da.[2][12]
-
Topological Polar Surface Area (TPSA): Lower TPSA values are generally preferred.
-
Lipophilicity (cLogP): A balanced cLogP is crucial. While increased lipophilicity can improve membrane partitioning, excessively high values can lead to poor solubility and non-specific binding.
-
Number of Rotatable Bonds: A high number of rotatable bonds, common with flexible linkers like PEG, can be detrimental to permeability. However, this flexibility can also allow for the adoption of favorable folded conformations.[6]
Q3: Are there alternatives to PEG linkers for improving PROTAC permeability?
Yes, several alternative linker strategies can be employed:
-
Alkyl Linkers: Simple alkyl chains are more lipophilic than PEG linkers and can improve permeability, but they may reduce aqueous solubility.[5]
-
Rigid Linkers: Linkers containing cyclic structures like piperidine, piperazine, or aromatic rings can enhance permeability by reducing the conformational flexibility of the PROTAC and pre-organizing it into a more permeable state.[3][6]
-
Cationic Linkers: The introduction of basic nitrogen atoms into the linker can improve solubility and permeability.[3][10]
Q4: How can I experimentally measure the cell permeability of my PROTAC?
Several in vitro methods are available:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane. It is a good first-pass assessment of passive permeability.[12][13]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) to model the intestinal barrier. It can provide information on both passive permeability and active transport (efflux).[8]
-
Cellular Uptake Assays: These assays directly quantify the amount of PROTAC that enters cells over time, typically using LC-MS/MS for detection.
Q5: Can drug delivery systems be used to improve PROTAC permeability?
Yes, encapsulating PROTACs in drug delivery systems is a promising strategy to overcome permeability challenges.[1] Nanocarriers such as lipid-based nanoparticles (LNPs), polymeric micelles, and liposomes can protect the PROTAC from degradation, improve its solubility, and facilitate its entry into cells through endocytosis.[14][15]
Data Summary Tables
Table 1: Impact of Physicochemical Properties on PROTAC Permeability
| Physicochemical Property | General Trend for Improved Permeability | Reference |
| Molecular Weight (MW) | Lower is generally better (<1000 Da) | [2][12] |
| Topological Polar Surface Area (TPSA) | Lower | [1][3] |
| Calculated LogP (cLogP) | Balanced; excessively high or low values are detrimental | [12] |
| Number of Hydrogen Bond Donors (HBDs) | Fewer is generally better | [6][12] |
| Number of Rotatable Bonds | Fewer, or the ability to adopt a folded conformation | [6] |
Table 2: Comparison of Linker Types and Their Impact on PROTAC Properties
| Linker Type | Advantages | Disadvantages | Reference |
| PEG Linkers | Good water solubility, tunable length, can adopt folded conformations.[5][6][16] | Can increase MW and TPSA, may have reduced metabolic stability.[5] | [5][6][16] |
| Alkyl Linkers | Increased lipophilicity, synthetically accessible.[5] | Can limit aqueous solubility.[5] | [5] |
| Rigid Linkers (e.g., piperidine/piperazine) | Can pre-organize PROTAC for better permeability, may enhance selectivity.[2][3][6] | May be more synthetically challenging. | [2][3][6] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution in dodecane)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well UV-transparent microplate
-
Plate shaker
-
UV-Vis microplate reader or LC-MS/MS
Methodology:
-
Prepare Donor Plate: Add the PROTAC stock solution to PBS to achieve the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%). Add this solution to the wells of the donor plate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Assemble Sandwich: Carefully place the filter plate (with the lipid membrane) onto the acceptor plate. Then, add the donor solution to the top of the filter plate.
-
Incubation: Cover the plate and incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy if the compound has a chromophore, or LC-MS/MS for higher sensitivity and specificity).
-
Calculate Permeability Coefficient (Pe): The permeability coefficient is calculated using a standard formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for troubleshooting low cell permeability.
Caption: Key physicochemical properties influencing PROTAC cell permeability.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. diva-portal.org [diva-portal.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 15. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 16. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Troubleshooting low yield in PROTAC synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the chemical synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on addressing issues of low reaction yield.
Frequently Asked Questions (FAQs)
Q1: My final PROTAC yield is very low after the final coupling step. What are the common causes and how can I troubleshoot this?
Low yield in the final coupling step is a frequent challenge in PROTAC synthesis, largely due to their high molecular weight and complex structures.[1][2] Key factors to investigate include:
-
Inefficient Coupling Reaction: The chosen coupling chemistry (e.g., amide bond formation, click chemistry) may not be optimal for your specific substrates.
-
Steric Hindrance: The bulky nature of the protein-of-interest (POI) ligand and the E3 ligase ligand can sterically hinder the reactive sites, leading to an incomplete reaction.
-
Poor Solubility of Intermediates: One or both of the reaction partners may have poor solubility in the chosen solvent, limiting reaction kinetics.
-
Side Reactions: Reactive functional groups on the POI or E3 ligase ligands can lead to unwanted side products.
-
Degradation of Starting Materials or Product: The complex nature of the molecules can make them susceptible to degradation under the reaction conditions.
-
Difficult Purification: The physicochemical properties of PROTACs (e.g., high molecular weight, poor solubility) can make purification by standard methods like HPLC challenging, leading to product loss.[3][4]
Troubleshooting Workflow for Low Final Product Yield
Caption: A decision tree for troubleshooting low PROTAC synthesis yield.
Q2: I am observing multiple byproducts during my amide coupling reaction to form the PROTAC. How can I improve the reaction's selectivity?
Amide coupling is a common and versatile method for PROTAC synthesis, but can be prone to side reactions.[5][6]
-
Cause: Unprotected reactive functional groups (e.g., hydroxyls, other amines) on your warhead or E3 ligase ligand can compete in the coupling reaction.
-
Solution: Employ orthogonal protecting group strategies to mask these reactive sites during the amide coupling step.[7] Common protecting groups include Boc for amines and silyl (B83357) ethers for hydroxyls.[7]
-
Cause: The coupling reagents (e.g., carbodiimides like DCC) can form stable acylurea byproducts that are difficult to remove.
-
Solution: Switch to a different class of coupling reagents, such as phosphonium-based (e.g., PyBOP) or aminium-based (e.g., HATU) reagents, which often result in cleaner reactions and water-soluble byproducts.
-
Cause: Racemization of chiral centers adjacent to the activated carboxylic acid.
-
Solution: Add a racemization suppressant like Oxyma Pure or use coupling conditions at lower temperatures.[8]
Q3: My "click chemistry" reaction (CuAAC) for PROTAC synthesis is giving a low yield. What should I check?
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction for PROTAC synthesis, but can still face issues.[9]
-
Cause: Poor quality of the copper catalyst or ligands. The Cu(I) species is prone to oxidation.
-
Solution: Use freshly prepared Cu(I) catalyst or employ a Cu(II) salt with a reducing agent (e.g., sodium ascorbate). Ensure the ligand (e.g., TBTA) is pure.
-
Cause: Impurities in the starting materials (azide or alkyne) can poison the catalyst.
-
Solution: Ensure high purity of the azide (B81097) and alkyne precursors through careful purification. The quality of raw materials can significantly impact product quality and yield.[10][11]
-
Cause: Suboptimal solvent choice.
-
Solution: While often performed in solvents like THF, DMF, or DMSO, a solvent screen may be necessary to ensure both starting materials are fully dissolved.
Quantitative Data Summary
Table 1: Common Coupling Reagents for Amide Bond Formation in PROTAC Synthesis
| Coupling Reagent | Additive | Common Solvents | Key Advantages | Potential Issues |
| DCC | HOBt, Oxyma Pure | DCM, DMF | Inexpensive | Forms insoluble DCU byproduct |
| EDC | HOBt, Oxyma Pure | DCM, DMF, Water | Water-soluble byproduct | Can be less reactive |
| HATU | DIPEA | DMF, NMP | High reactivity, fast | Expensive, potential for racemization |
| PyBOP | DIPEA | DMF, DCM | Good for hindered couplings | Expensive |
Table 2: Comparison of Common Linker Chemistries in PROTAC Synthesis
| Linker Chemistry | Reaction Type | Typical Yield | Key Advantages | Common Challenges |
| Amide Bond | Condensation | 40-80% | Well-established, versatile | Potential for side reactions and racemization[8] |
| Click Chemistry (CuAAC) | Cycloaddition | 70-95% | High yielding, bio-orthogonal[9] | Catalyst sensitivity, potential copper contamination |
| SN2 Reaction | Alkylation | 30-70% | Simple procedure | Potential for over-alkylation, requires good nucleophile |
| Reductive Amination | Condensation/Reduction | 50-85% | Forms stable amine linkage | Requires aldehyde/ketone functionality |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid-containing fragment (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir at room temperature for 15-30 minutes.
-
Coupling: Add a solution of the amine-containing fragment (1.0 eq) in anhydrous DMF to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Protocol 2: Characterization of PROTAC Synthesis by LC-MS
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the crude reaction mixture or purified product in a suitable solvent (e.g., methanol, acetonitrile).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and ramp up to a high percentage of B over several minutes to elute the PROTAC.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range appropriate for the expected molecular weights of starting materials, intermediates, and the final PROTAC product.
-
-
Analysis: Analyze the chromatogram for peaks corresponding to the starting materials and the desired product. Confirm the identity of the product by its mass-to-charge ratio ([M+H]⁺).
Visualizations
PROTAC Modular Synthesis Strategy
Caption: Modular approach to PROTAC synthesis.
Signaling Pathway: PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-induced protein degradation.
References
- 1. acs.org [acs.org]
- 2. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. biopharminternational.com [biopharminternational.com]
Optimizing PROTAC Linker Length for Ternary Complex Formation: A Technical Support Center
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of Proteolysis Targeting Chimera (PROTAC) linker length for efficient ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker connecting them.[1] The linker is a critical component that dictates the spatial orientation and proximity of the target protein and the E3 ligase within the ternary complex.[2] Its length, composition, and attachment points significantly influence the stability and productivity of this complex, which is essential for subsequent ubiquitination and degradation of the target protein.[3]
Q2: How does linker length impact the efficacy of a PROTAC?
Linker length is a crucial determinant of PROTAC efficacy.[3] An optimal linker length facilitates the formation of a stable and productive ternary complex.[4]
-
If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[5]
-
If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, or it could lead to unproductive binding modes.[2][5] This can result in a decrease in the stability of the ternary complex.[2]
Therefore, fine-tuning the linker length is a critical step in PROTAC design.
Q3: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[5][6] These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex.[2] Other linker types include more rigid structures, such as those incorporating piperazine, piperidine, or triazole rings, which can help to constrain the conformation of the PROTAC.[2][7]
Q4: How does linker composition, beyond length, affect PROTAC performance?
Linker composition plays a significant role in a PROTAC's overall performance by influencing its physicochemical properties, such as solubility, cell permeability, and metabolic stability.[7] For example, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance metabolic stability.[8] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, degradation efficiency.[7]
Q5: What is the "hook effect" in the context of PROTACs?
The "hook effect" refers to a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[8] This occurs because at excessive concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase separately.[9] These binary complexes are non-productive for degradation and reduce the concentration of the PROTAC available to form the crucial ternary complex.[9]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development. Several factors could be contributing to this issue:
-
Suboptimal Linker Length: Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.
-
Poor Cell Permeability: The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular targets.
-
Instability of the Ternary Complex: The ternary complex may be forming but is too transient to allow for efficient ubiquitination.
-
Lack of Accessible Lysines: The target protein may not have accessible lysine (B10760008) residues in the proximity of the E3 ligase's ubiquitin-transferring enzyme (E2) when in the ternary complex.
Solutions:
-
Synthesize a Library of PROTACs with Varying Linker Lengths: This is the most direct way to address the issue of suboptimal linker length. Even small changes in linker length can have a significant impact on degradation efficacy.[7]
-
Evaluate Ternary Complex Formation Directly: Use biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET assays to assess the formation and stability of the ternary complex. This can provide insights into the cooperativity of your system.
-
Assess Cell Permeability: Utilize cellular uptake assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.
-
Modify the Linker Composition: Introducing more rigid or flexible elements into the linker can alter the conformational dynamics and potentially lead to a more productive ternary complex.[7]
-
Confirm Target Ubiquitination: Perform co-immunoprecipitation followed by western blotting to see if the target protein is being ubiquitinated in the presence of the PROTAC.
Quantitative Data Summary
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC Analog | Warhead | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Analog A-1 | JQ1 | Pomalidomide | 2x PEG unit | >1000 | <20 | [3] |
| Analog A-2 | JQ1 | Pomalidomide | 3x PEG unit | 150 | 85 | [3] |
| Analog A-3 | JQ1 | Pomalidomide | 4x PEG unit | 25 | >95 | [3] |
| Analog A-4 | JQ1 | Pomalidomide | 5x PEG unit | 95 | 90 | [3] |
| Analog A-5 | JQ1 | Pomalidomide | 6x PEG unit | 450 | 60 | [3] |
This table illustrates a "Goldilocks effect" where an optimal linker length (Analog A-3 with a 4x PEG unit) provides the best degradation potency for BRD4.[3]
Table 2: Impact of Linker Length on BTK Degradation
| PROTAC | Warhead | E3 Ligase Ligand | Linker Composition | DC50 (nM) in Ramos cells | Dmax (%) | Reference |
| BTK Degrader 1 | Ibrutinib Analog | Pomalidomide | 2x PEG unit | >1000 | ~20 | [7] |
| BTK Degrader 2 | Ibrutinib Analog | Pomalidomide | 3x PEG unit | ~500 | ~50 | [7] |
| BTK Degrader 3 | Ibrutinib Analog | Pomalidomide | 4x PEG unit | ~1-40 | >90 | [7] |
| BTK Degrader 4 | Ibrutinib Analog | Pomalidomide | 5x PEG unit | ~100 | ~80 | [7] |
This data for BTK degraders also demonstrates that linker length requires careful optimization, with a 4x PEG linker showing the most potent degradation.[7]
Experimental Protocols
Western Blotting for Protein Degradation Assessment
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[10]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations and a vehicle-only control for a predetermined time (e.g., 4, 8, 16, or 24 hours).[10]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[10] Scrape the cells and collect the lysate.[10] Incubate on ice and then centrifuge to pellet cell debris.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.[10] Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[10]
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10] Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[10] After washing, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system.[10] Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.[10]
NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This protocol provides a quantitative method to monitor the induced protein-protein interaction between the target protein and the E3 ligase in living cells in real-time.[11][12]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids encoding NanoLuc®-tagged target protein (donor) and HaloTag®-tagged E3 ligase (acceptor)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
PROTAC compound
-
HaloTag® NanoBRET® 618 Ligand (acceptor substrate)
-
Nano-Glo® Live Cell Substrate (donor substrate)
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Transfection: Co-transfect cells with the donor and acceptor plasmids and seed them into a 96-well plate. Incubate for 24-48 hours.[11]
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).[11] To distinguish ternary complex formation from degradation, you can pre-treat cells with a proteasome inhibitor (e.g., MG132).[11]
-
Reagent Addition: Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™. Add the detection reagent to each well.[11]
-
Signal Measurement: Incubate the plate at room temperature for 10-15 minutes to allow the signal to stabilize.[11] Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[11]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Bmax values.[11]
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol can be used to confirm the interaction between the target protein and the E3 ligase in the presence of a PROTAC.[13]
Materials:
-
Cells treated with PROTAC or vehicle control
-
Non-denaturing lysis buffer
-
Antibody against the target protein or the E3 ligase
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
Procedure:
-
Cell Lysis: Lyse the treated cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase overnight at 4°C.[14] Add protein A/G agarose beads to pull down the antibody-protein complexes.[14]
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against both the target protein and the E3 ligase to confirm their co-immunoprecipitation. An enhanced signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.[13]
Visualizations
Caption: General mechanism of action for a PROTAC.
Caption: Experimental workflow for PROTAC linker length optimization.
Caption: Troubleshooting flowchart for PROTAC optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Hook Effect with PEGylated PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). The content focuses on understanding and mitigating the "hook effect," a common challenge in PROTAC-based experiments, with a particular emphasis on the potential of PEGylated PROTACs as a solution.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1][3] Instead of a typical sigmoidal dose-response curve where increasing inhibitor concentration leads to increased effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1][3]
Q2: What causes the "hook effect"?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][4] A PROTAC's mechanism of action relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1][5] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1][4] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][2][4]
Q3: What are the consequences of the "hook effect" for my experiments?
Q4: At what concentration range does the hook effect typically occur?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line being used.[1][] However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[1][6] It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[1]
Q5: How can PEGylation of PROTACs help mitigate the hook effect?
A5: While the direct impact of PEGylation on the hook effect is an area of ongoing research, strategically incorporating Polyethylene Glycol (PEG) linkers into PROTAC design can influence their physicochemical properties and potentially reduce the hook effect. PEGylation can increase the solubility and molecular weight of the PROTAC, which may alter its cellular uptake and distribution. More importantly, the length and flexibility of the PEG linker can be optimized to promote the formation of a stable and productive ternary complex over the non-productive binary complexes, thereby potentially shifting the hook effect to higher concentrations or reducing its magnitude.
Troubleshooting Guides
Problem 1: My dose-response curve shows a bell shape, and degradation decreases at high concentrations.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.[1]
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]
-
Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations.[1] This can help correlate the loss of degradation with a decrease in ternary complex formation.[1]
-
Consider PEGylated PROTACs: If the hook effect remains a significant issue, consider synthesizing and testing PEGylated versions of your PROTAC. Varying the length of the PEG linker may help to optimize the geometry of the ternary complex and reduce the formation of unproductive binary complexes.
-
Problem 2: My PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause: This could be due to several factors, including poor cell permeability, lack of target engagement, or testing at a concentration that falls within the hook effect region.[2][8]
-
Troubleshooting Steps:
-
Perform a Broad Dose-Response: Test a very broad range of concentrations (e.g., 1 pM to 100 µM) to ensure you are not missing the optimal degradation window due to the hook effect.[1][9]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).[1][2]
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.[1]
-
Evaluate Cell Permeability: If the hook effect is observed at unexpectedly low concentrations, consider assessing the cell permeability of your PROTAC using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1][10] Poor permeability may be addressed by modifying the PROTAC's physicochemical properties, for which PEGylation can be one of the strategies.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment to determine the optimal treatment duration.[11]
-
Quantitative Data Summary
Table 1: Key Parameters for Characterizing PROTAC Activity and the Hook Effect
| Parameter | Description | Typical Units | Importance in Hook Effect Analysis |
| DC50 | The concentration of a PROTAC at which 50% of the target protein is degraded. | nM or µM | Can be inaccurately determined if the dose-response curve is bell-shaped.[1] |
| Dmax | The maximum level of degradation achieved by a PROTAC. | % | Represents the peak of the bell-shaped curve; degradation decreases at concentrations above Dmax.[1] |
| Hook Effect Onset | The concentration at which the degradation begins to decrease after reaching Dmax. | µM | Defines the upper limit of the optimal concentration window for the PROTAC.[1] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a wide range of PROTAC concentrations (e.g., 1 pM to 100 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the percentage of protein remaining relative to the vehicle control against the PROTAC concentration to generate the dose-response curve.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the desired concentrations of PROTAC or vehicle for a specified time. To prevent degradation of the target protein and capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[1]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.[1]
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[1]
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) to form an antibody-antigen complex.[1]
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.[1]
-
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase.[1] An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[1]
Protocol 3: NanoBRET™ Ternary Complex Formation Assay
-
Principle: The assay uses NanoLuc® luciferase as a bioluminescent donor and a fluorescently labeled HaloTag® as an acceptor. One of the interacting proteins (e.g., the target protein) is fused to NanoLuc®, and the other (e.g., the E3 ligase) is fused to HaloTag®. In the presence of a PROTAC that brings these two proteins into proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs, resulting in a detectable signal.[1][12]
-
Methodology:
-
Cell Transfection: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.
-
HaloTag® Labeling: Label the HaloTag® fusion protein with a fluorescent ligand.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.
-
Substrate Addition: Add the NanoLuc® substrate to the cells.
-
Signal Detection: Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration.
-
Visualizations
Caption: Mechanism of PROTAC action and the cause of the hook effect.
Caption: Troubleshooting workflow for the PROTAC hook effect.
Caption: Experimental workflow for assessing protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marinbio.com [marinbio.com]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Ternary Complex Formation [worldwide.promega.com]
Technical Support Center: Synthesis of E3 Ligase Ligand-Linker Conjugates
Welcome to the technical support center for the synthesis of E3 ligase ligand-linker conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and analysis of these critical components of targeted protein degraders.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of E3 ligase ligand-linker conjugates?
A1: Researchers often face several challenges, including:
-
Low reaction yields: This can be due to steric hindrance, low reactivity of starting materials, or suboptimal reaction conditions.
-
Difficult purification: The structural complexity and physicochemical properties of the conjugates can make separation from starting materials and byproducts challenging.[1]
-
Poor solubility: The final conjugate or intermediates may have limited solubility in common reaction or purification solvents.
-
Linker stability issues: The linker may be susceptible to cleavage under certain reaction or purification conditions.[2]
-
Difficulty in characterization: The complex structure can make analytical characterization by techniques like NMR and mass spectrometry complex.
Q2: How do I choose the appropriate linker chemistry for my conjugate?
A2: The choice of linker chemistry is critical and depends on several factors, including the functional groups available on your E3 ligase ligand and protein of interest (POI) ligand, the desired length and flexibility of the linker, and the overall physicochemical properties of the final conjugate. Common linker strategies include amide bond formation and click chemistry.[3] A decision tree to guide your choice is provided below.
Q3: My final conjugate shows low degradation activity. What are the potential synthesis-related issues?
A3: Low degradation activity can stem from several synthesis-related factors:
-
Incorrect linker length or attachment point: The spatial orientation of the E3 ligase and POI is crucial for forming a productive ternary complex. An incorrect linker can lead to a non-productive conformation.[4]
-
Contamination with unreacted starting materials or byproducts: Residual starting materials or byproducts can interfere with the biological assay.
-
Degradation of the conjugate: The conjugate may not be stable under the assay conditions.
-
Epimerization during synthesis: Racemization at a stereocenter in the E3 ligase ligand or POI ligand can significantly reduce binding affinity and degradation activity.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during your experiments.
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Coupling Reagent | - If using amide coupling, screen different coupling reagents (e.g., HATU, HBTU, EDC).[1] - For click chemistry, ensure the use of a high-quality copper catalyst and appropriate ligand.[5] |
| Steric Hindrance | - Change the attachment point of the linker to a more accessible position on the ligand. - Use a longer or more flexible linker to overcome spatial constraints. |
| Low Reactivity of Starting Materials | - Confirm the quality and purity of your starting materials. - For amide coupling, ensure the carboxylic acid is properly activated.[6] |
| Poor Solubility of Reactants | - Screen different reaction solvents or solvent mixtures. - Gently heat the reaction mixture if the reactants are thermally stable. |
Difficult Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of Product and Impurities | - Optimize the HPLC gradient to improve separation. - Try a different stationary phase (e.g., C18, C8, Phenyl). - Consider using an orthogonal purification technique like Size Exclusion Chromatography (SEC). |
| Poor Solubility in Purification Solvents | - Screen different mobile phases for HPLC or elution buffers for SEC. - Add a small amount of a co-solvent like DMSO or DMF to the sample before injection, ensuring it is compatible with the column. |
| Product Degradation on Column | - For pH-sensitive compounds, use a buffered mobile phase. - For temperature-sensitive compounds, perform purification at a lower temperature. |
Data Presentation
Table 1: Comparison of Synthetic Approaches for PROTAC Synthesis
| Synthetic Strategy | Number of Steps | Overall Yield | Final Step Yield | Atom Economy of Final Step | Purification of Final Step |
| Patented Route to dBET21 (HATU coupling) | 5 | 3% | 10% | 46% | Preparative HPLC or TLC |
| Multicomponent Reaction (MCR) Platform | 4 | 30% | 65% | 73% | Column Chromatography |
Data adapted from a comparative study on PROTAC synthesis.[7]
Table 2: Purity Comparison of a Protein Sample by SEC-HPLC (Optimized vs. Original Process)
| Purification Step | Purity (Original Process) | Purity (Optimized Process) |
| Q Sepharose XL Pool | 79% | 91% |
| Final SEC75 Pool | 98% | 99% |
This table illustrates how process optimization can significantly improve purity, as determined by SEC-HPLC.[8]
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a general method for coupling a carboxylic acid to an amine in solution phase, a common step in synthesizing E3 ligase ligand-linker conjugates.[6]
Materials:
-
Carboxylic acid (1.0 equivalent)
-
HATU (1.0-1.5 equivalents)
-
DIPEA or Triethylamine (TEA) (2.0-5.0 equivalents)
-
Amine (1.0-1.2 equivalents)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Activation:
-
Under an inert atmosphere, dissolve the carboxylic acid and HATU in the anhydrous solvent.
-
Add DIPEA or TEA to the mixture.
-
Stir the reaction at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Coupling:
-
Add the amine to the reaction mixture.
-
Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the pure amide.
-
Protocol 2: General Protocol for Copper-Catalyzed Click Chemistry (CuAAC)
This protocol outlines a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5]
Materials:
-
Alkyne-containing molecule (1.0 equivalent)
-
Azide-containing molecule (1.0-1.2 equivalents)
-
Copper(II) sulfate (CuSO4) (0.05-0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.1-0.2 equivalents)
-
Solvent (e.g., t-BuOH/H2O, DMF, DMSO)
Procedure:
-
Dissolve the alkyne and azide (B81097) components in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
Protocol 3: General Guideline for Preparative HPLC Purification
This protocol provides a general workflow for purifying small molecules like E3 ligase ligand-linker conjugates using preparative HPLC.[9]
Procedure:
-
Method Development (Analytical Scale):
-
Develop a suitable separation method on an analytical HPLC system first.
-
Screen different stationary phases (e.g., C18, C8) and mobile phases (e.g., acetonitrile/water, methanol/water) with a suitable modifier (e.g., TFA, formic acid).
-
Optimize the gradient to achieve good resolution between the target compound and impurities.
-
-
Sample Preparation:
-
Dissolve the crude sample in a solvent that is compatible with the mobile phase (e.g., DMSO, DMF, or the mobile phase itself).
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Scale-Up to Preparative HPLC:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column. The injection volume will depend on the column size and the concentration of the sample.
-
Run the preparative HPLC using the optimized gradient from the analytical scale.
-
-
Fraction Collection:
-
Collect fractions as the peaks elute from the column. Fraction collection can be triggered by UV absorbance.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by analytical HPLC or LC-MS to identify the fractions containing the pure product.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
-
Protocol 4: General Protocol for Size Exclusion Chromatography (SEC)
SEC is useful for separating molecules based on their size and can be used as a polishing step or for analyzing aggregates.[10]
Procedure:
-
Column and Buffer Selection:
-
Choose an SEC column with a fractionation range appropriate for the molecular weight of your conjugate.
-
Select a buffer in which your sample is soluble and stable. The buffer should have sufficient ionic strength (e.g., 150 mM NaCl) to prevent non-specific interactions with the column matrix.
-
-
System Equilibration:
-
Equilibrate the SEC column with at least two column volumes of the running buffer.
-
-
Sample Preparation:
-
Dissolve the sample in the running buffer.
-
Centrifuge or filter the sample to remove any precipitates or aggregates.
-
-
Chromatography:
-
Inject the sample onto the equilibrated column. The injection volume should typically be a small fraction of the column volume (e.g., 1-2%).
-
Run the chromatography at a constant flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by a suitable method (e.g., UV absorbance, SDS-PAGE, LC-MS) to identify the fractions containing your purified conjugate.
-
Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: A typical workflow for E3 ligase conjugate synthesis.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. peptide.com [peptide.com]
- 2. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
Navigating the In Vivo Maze: A Technical Guide to Improving PEG Linker Metabolic Stability
Technical Support Center | Published: December 7, 2025
For researchers, scientists, and drug development professionals, optimizing the in vivo performance of bioconjugates is a paramount challenge. The linker, a critical component connecting the payload to the targeting moiety, plays a pivotal role in the overall stability and efficacy of the therapeutic. Polyethylene (B3416737) glycol (PEG) linkers are widely employed to enhance solubility and pharmacokinetic properties.[1] However, their susceptibility to metabolic degradation can significantly limit the therapeutic window.
This technical support center provides a comprehensive resource for troubleshooting and improving the metabolic stability of PEG linkers in vivo. Through a series of frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols, we aim to equip researchers with the knowledge to overcome common hurdles in their drug development pipeline.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of PEG linker degradation in vivo?
A1: PEG linkers can degrade in vivo through two main pathways:
-
Hydrolytic degradation: This is a common pathway for linkers containing ester bonds, which are susceptible to hydrolysis by plasma esterases.[2][3] This can lead to premature cleavage of the payload from the carrier molecule.
-
Oxidative degradation: The ether backbone of the PEG polymer can be subject to oxidative cleavage, although this is generally a slower process than the hydrolysis of labile ester linkages.[2][3] This degradation can be initiated by reactive oxygen species in the biological environment.
Q2: How does the chemical linkage between PEG and the payload affect stability?
A2: The choice of chemical bond is critical for in vivo stability. Amide bonds are significantly more stable to hydrolysis than ester bonds.[4][5] Therefore, employing an amide linkage to connect the PEG linker to the drug can substantially enhance the metabolic stability of the conjugate. Thioether linkages, formed via maleimide-thiol chemistry, are also generally stable under physiological conditions.[1]
Q3: What is the impact of PEG linker length on metabolic stability?
A3: The length of the PEG linker can influence its metabolic stability in several ways:
-
Steric Hindrance: Longer PEG chains can provide a "stealth" effect, sterically hindering the approach of metabolic enzymes and reducing the rate of degradation.[6]
-
Pharmacokinetics: Increasing the hydrodynamic radius of the conjugate by using longer PEG chains can reduce renal clearance, leading to a longer circulation half-life.[6][7] However, excessively long linkers might impede tissue penetration.[8] Studies have shown that increasing PEG length can significantly decrease liver uptake of nanoparticles.[9]
Q4: What are anti-PEG antibodies and how do they affect in vivo stability?
A4: Anti-PEG antibodies are immune responses directed against the PEG moiety itself.[10] The presence of pre-existing or treatment-induced anti-PEG antibodies can lead to accelerated blood clearance (ABC) of PEGylated therapeutics, significantly reducing their half-life and efficacy.[11] Therefore, it is crucial to assess the potential for immunogenicity when developing PEGylated drugs.
Troubleshooting Guide
This guide addresses common issues encountered during the development of PEGylated bioconjugates and provides actionable steps for resolution.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Rapid clearance of the PEGylated conjugate in vivo. | 1. Hydrolytic instability of the linker: The presence of labile ester bonds can lead to rapid cleavage in plasma. 2. Presence of anti-PEG antibodies: Pre-existing or induced antibodies can accelerate clearance. 3. Suboptimal PEG length: A short PEG chain may not provide sufficient shielding from metabolic enzymes or renal clearance. | 1. Modify linker chemistry: Replace ester linkages with more stable amide or thioether bonds. 2. Screen for anti-PEG antibodies: Conduct an anti-PEG antibody ELISA to assess immunogenicity. Consider alternative non-PEG linkers if immunogenicity is high. 3. Optimize PEG length: Synthesize and test conjugates with varying PEG lengths (e.g., PEG12, PEG24) to find the optimal balance between stability and activity. |
| High variability in pharmacokinetic (PK) data. | 1. Inconsistent conjugation: Heterogeneity in the drug-to-antibody ratio (DAR) can lead to variable PK profiles. 2. Sample degradation: The conjugate may be degrading during sample collection, processing, or storage. | 1. Characterize the conjugate thoroughly: Use techniques like Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) to assess DAR and aggregation. 2. Optimize sample handling: Ensure rapid processing of blood samples and use appropriate storage conditions (e.g., -80°C) to minimize ex vivo degradation. |
| Low in vivo efficacy despite good in vitro potency. | 1. Premature payload release: The linker may be cleaving before the conjugate reaches the target site. 2. Poor tumor penetration: An excessively long PEG linker might hinder the conjugate's ability to penetrate solid tumors. | 1. Perform in vitro plasma stability assays: Assess the rate of payload release in plasma from relevant species. 2. Evaluate different PEG lengths in vivo: Compare the tumor accumulation and efficacy of conjugates with different PEG linker lengths. |
Quantitative Data Summary
The following tables summarize the impact of linker chemistry and length on the in vivo stability of PEGylated compounds. Data is compiled from various studies and is intended to illustrate general trends. Direct comparison between different studies should be made with caution due to varying experimental conditions.
Table 1: Impact of Linker Chemistry on In Vivo Stability
| Linker Type | Bond Type | Relative Stability | Key Considerations |
| Ester-based | Ester | Low | Susceptible to rapid hydrolysis by plasma esterases.[4] |
| Amide-based | Amide | High | Significantly more resistant to hydrolysis compared to esters.[4][5] |
| Thioether-based | Thioether | Moderate to High | Generally stable, formed via maleimide-thiol conjugation.[1] |
Table 2: Impact of PEG Linker Length on Pharmacokinetics
| PEG Length | Effect on Half-life (t½) | Effect on Liver Uptake | Reference |
| 2 kDa | Shorter | Higher | [9] |
| 5 kDa | Intermediate | Intermediate | [9] |
| 10 kDa | Longer | Lower | [9] |
| 20 kDa | Longer | Lower | [9] |
| 30 kDa | Longest | Lowest | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in your research.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of a PEGylated compound in plasma by monitoring the disappearance of the parent compound over time.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plasma (human, rat, mouse, etc.)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) containing an internal standard (IS)
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Pre-warm plasma and PBS to 37°C.
-
In a 96-well plate, add the appropriate volume of plasma.
-
Spike the test compound into the plasma at a final concentration of 1 µM. Mix well.
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Calculate the percentage of compound remaining relative to the 0-minute time point and determine the in vitro half-life (t½).[12]
Protocol 2: LC-MS Analysis for PEGylated Conjugate Characterization
Objective: To determine the integrity and drug-to-antibody ratio (DAR) of a PEGylated antibody-drug conjugate (ADC).
Materials:
-
Purified ADC sample
-
Reversed-phase HPLC column (e.g., C4 or C8)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Equilibrate the HPLC column with Mobile Phase A.
-
Inject 5-10 µg of the ADC sample.
-
Elute the ADC using a linear gradient of Mobile Phase B.
-
Acquire mass spectra in the positive ion mode over an appropriate m/z range.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR by analyzing the relative abundance of each drug-loaded species.[13][14]
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR Determination
Objective: To separate and quantify the different drug-loaded species of an ADC based on their hydrophobicity.
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Separate the ADC species using a descending salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
The different peaks correspond to species with different DARs, with higher DAR species eluting later due to increased hydrophobicity.
-
Calculate the relative percentage of each DAR species from the peak areas.[15][16][17]
Protocol 4: Anti-PEG Antibody Detection by ELISA
Objective: To detect and quantify anti-PEG antibodies in serum or plasma samples.
Materials:
-
Biotinylated PEG
-
Streptavidin-coated 96-well plates
-
Serum/plasma samples
-
Anti-PEG antibody positive control
-
HRP-conjugated anti-human IgG or IgM
-
TMB substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat the streptavidin plate with biotinylated PEG. Wash to remove unbound PEG.
-
Block the plate to prevent non-specific binding.
-
Add diluted serum/plasma samples and controls to the wells and incubate.
-
Wash the plate to remove unbound antibodies.
-
Add HRP-conjugated secondary antibody and incubate.
-
Wash the plate.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with stop solution.
-
Read the absorbance at 450 nm.
-
The signal intensity is proportional to the amount of anti-PEG antibodies in the sample.[11][18]
Visualizations
The following diagrams illustrate key concepts and workflows related to improving PEG linker stability.
Caption: Primary metabolic degradation pathways for PEG linkers in vivo.
Caption: A systematic workflow for the evaluation and optimization of PEG linker stability.
Caption: Key strategies for enhancing the in vivo metabolic stability of PEG linkers.
References
- 1. precisepeg.com [precisepeg.com]
- 2. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.utwente.nl [research.utwente.nl]
- 5. researchgate.net [researchgate.net]
- 6. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 8. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioagilytix.com [bioagilytix.com]
- 11. celerion.com [celerion.com]
- 12. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. enovatia.com [enovatia.com]
- 14. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. agilent.com [agilent.com]
- 17. mdpi.com [mdpi.com]
- 18. A generic method for the detection of polyethylene glycol specific IgG and IgM antibodies in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Steric Hindrance in PROTAC Ternary Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance in Proteolysis Targeting Chimera (PROTAC) ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of a PROTAC ternary complex?
A1: Steric hindrance refers to the spatial arrangement of atoms that prevents the productive association of the three components of the ternary complex: the target Protein of Interest (POI), the PROTAC molecule, and the E3 ligase.[1] This can be caused by bulky chemical groups on the PROTAC or unfavorable protein-protein interactions at the interface of the complex, ultimately inhibiting its formation or stability.[1]
Q2: What are the common experimental signs that suggest steric hindrance is an issue?
A2: Several key indicators may point towards steric hindrance impeding your experiment:
-
Weak or undetectable ternary complex formation: Biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) show no or very weak binding.[1]
-
High "Hook Effect": At high PROTAC concentrations, the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the desired ternary complex, leading to a bell-shaped dose-response curve in degradation assays.[1]
-
Negative Cooperativity (α < 1): The binding of one protein partner to the PROTAC hinders the binding of the other, indicating an unfavorable interaction.[1][2]
-
Poor Cellular Degradation: Despite good binary binding affinities of the PROTAC to both the target and the E3 ligase, cellular assays show high DC50 (half-maximal degradation concentration) and low Dmax (maximum degradation) values.[1]
Q3: How does the PROTAC linker's length and composition contribute to steric hindrance?
A3: The linker is a critical determinant of the ternary complex's geometry and stability.[3][4][5][6]
-
Linker Length: A linker that is too short can cause steric clashes between the POI and the E3 ligase.[4] Conversely, a linker that is too long can lead to excessive flexibility and an unstable complex.[4] Finding the optimal linker length is often crucial for potent degradation.[4]
-
Linker Composition: The chemical makeup of the linker influences its rigidity and hydrophilicity.[6] Rigid linkers, such as those containing cyclic structures like piperazine (B1678402) or piperidine, can help to pre-organize the PROTAC into a productive conformation, while flexible linkers like polyethylene (B3416737) glycol (PEG) can provide the necessary adaptability for the two proteins to come together.[3][]
Q4: Can the attachment point of the linker on the ligands influence steric hindrance?
A4: Absolutely. The "exit vector," or the point where the linker attaches to the warhead and the E3 ligase ligand, dictates the relative orientation of the two proteins in the ternary complex.[3][6] An improperly chosen attachment site can lead to steric clashes, even with an optimal linker length and composition.[6]
Troubleshooting Guides
Problem 1: Poor or No Ternary Complex Formation Detected in Biophysical Assays
This is a common and critical issue. The following workflow can help diagnose and address the problem.
Caption: Troubleshooting workflow for poor ternary complex formation.
Problem 2: Significant "Hook Effect" Observed in Cellular Degradation Assays
The "hook effect" can limit the therapeutic window of a PROTAC.[8] Here are strategies to mitigate it.
Caption: Workflow for addressing the "hook effect" in PROTACs.
Quantitative Data Summary
Systematic evaluation of linker length is crucial for optimizing PROTAC efficacy. The optimal length is highly dependent on the specific POI and E3 ligase pair.[4]
Table 1: Impact of Linker Length on Target Protein Degradation
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | Alkyl | 12 | >1000 | <20 | --INVALID-LINK-- |
| Estrogen Receptor α (ERα) | VHL | Alkyl | 16 | 10 | >90 | --INVALID-LINK-- |
| Estrogen Receptor α (ERα) | VHL | Alkyl | 20 | 500 | ~50 | --INVALID-LINK-- |
| p38α | VHL | PEG | 13 | >5000 | <10 | --INVALID-LINK-- |
| p38α | VHL | PEG | 15-17 | ~100 | >80 | --INVALID-LINK-- |
| p38α | VHL | PEG | 21 | >1000 | <30 | --INVALID-LINK-- |
Note: Data is illustrative and compiled from published studies. Actual values are highly system-dependent.
Table 2: Key Biophysical Parameters for Troubleshooting Steric Hindrance
| Parameter | Description | Desirable Value | Measurement Technique(s) |
| Binary Affinity (Kd) | Dissociation constant for PROTAC binding to POI and E3 ligase individually. | Low nM to µM range | ITC, SPR, BLI[9][10] |
| Ternary Complex Affinity (Kd) | Dissociation constant for the formation of the POI-PROTAC-E3 complex. | Lower than binary Kd | ITC, SPR, FRET[1][11] |
| Cooperativity (α) | A measure of how the binding of one protein affects the binding of the other (α = Binary Kd / Ternary Kd). | α > 1 (Positive cooperativity) | ITC, SPR[1] |
Experimental Protocols
Protocol 1: Characterization of Ternary Complex Formation by Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the binding interaction, including affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10][11]
Objective: To measure the binding affinity and thermodynamics of the PROTAC-mediated ternary complex.
Materials:
-
Purified POI
-
Purified E3 ligase complex (e.g., VHL/ElonginB/ElonginC)
-
PROTAC of interest
-
ITC instrument
-
ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP)
Methodology:
-
Preparation:
-
Thoroughly dialyze all proteins into the same ITC buffer to minimize buffer mismatch effects.
-
Dissolve the PROTAC in 100% DMSO to create a high-concentration stock, then dilute into the ITC buffer to the final desired concentration (ensure final DMSO concentration is matched between the cell and syringe and is typically ≤ 2%).
-
-
Binary Titrations (Controls):
-
Titration A: Titrate PROTAC into the POI solution to determine the binary binding affinity.
-
Titration B: Titrate PROTAC into the E3 ligase solution to determine the binary binding affinity.
-
-
Ternary Titration:
-
There are two common approaches:
-
Method 1 (Pre-saturate with one protein): Prepare the syringe with the PROTAC and one of the proteins (e.g., POI) at a concentration that ensures saturation. Titrate this mixture into the cell containing the other protein (e.g., E3 ligase).
-
Method 2 (Titrate one protein into a pre-formed binary complex): Prepare the cell with a mixture of the PROTAC and one of the proteins (e.g., E3 ligase). Titrate the other protein (e.g., POI) from the syringe.
-
-
-
Data Analysis:
-
Fit the binding isotherms from the binary titrations to a one-site binding model to obtain the binary Kd values.
-
Fit the binding isotherm from the ternary titration to an appropriate binding model to obtain the ternary Kd.
-
Calculate cooperativity (α) as the ratio of the binary Kd to the ternary Kd.
-
Protocol 2: Assessment of Ternary Complex Formation by Surface Plasmon Resonance (SPR)
SPR is a powerful technique to measure the kinetics (association and dissociation rates) and affinity of binding events in real-time.[9][10][11]
Objective: To measure the kinetics and affinity of PROTAC-induced ternary complex formation.
Materials:
-
Purified POI (with an affinity tag, e.g., His-tag or Biotin)
-
Purified E3 ligase complex
-
PROTAC of interest
-
SPR instrument and sensor chips (e.g., CM5, NTA, or Streptavidin-coated)
-
SPR running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding kinetics and affinity.
-
Inject a series of concentrations of the other protein (POI) over the immobilized surface as a negative control to ensure no direct interaction.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed, near-saturating concentration of the PROTAC mixed with a series of concentrations of the POI over the immobilized E3 ligase surface.
-
The increase in response units (RU) compared to the injection of the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgrams from the binary interaction to a suitable binding model (e.g., 1:1 Langmuir) to determine the on-rate (ka), off-rate (kd), and affinity (Kd).
-
Fit the sensorgrams from the ternary complex analysis to a steady-state affinity model or a kinetic model to determine the ternary complex affinity.
-
Calculate cooperativity (α) by comparing the binary and ternary affinities.
-
Caption: General workflow for an SPR-based ternary complex assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
PROTAC Linker Selection: A Technical Support Guide for Alkyl vs. PEG Linkers
Welcome to the technical support center for PROTAC development. This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for choosing between alkyl and polyethylene (B3416737) glycol (PEG) linkers in their Proteolysis Targeting Chimera (PROTAC) design.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of a linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[1][2] The linker is not merely a spacer but an active component that critically influences the PROTAC's overall success.[3][4] Its primary roles are to:
-
Bridge the two ligands: The linker must be of an appropriate length to connect the warhead and the E3 ligase ligand, enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][3]
-
Influence ternary complex formation: The linker's length, composition, and flexibility dictate the relative orientation and proximity of the target protein and the E3 ligase within the ternary complex.[3] An optimal linker can facilitate favorable protein-protein interactions, leading to enhanced stability of the complex, a phenomenon known as positive cooperativity.[3]
-
Modulate physicochemical properties: The linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability, which are crucial for its biological activity and drug-like properties.[1][3][5]
Q2: What are the key differences between alkyl and PEG linkers?
Alkyl and PEG linkers are the most commonly used flexible linkers in PROTAC design.[1][4][5] Their distinct chemical properties lead to different effects on the final PROTAC molecule.
-
Alkyl linkers are composed of saturated or unsaturated hydrocarbon chains.[1][] They are generally more hydrophobic and can increase the lipophilicity of the PROTAC.[1][]
-
PEG linkers consist of repeating ethylene (B1197577) glycol units.[1][7] They are more hydrophilic and can improve the aqueous solubility of the PROTAC.[1][7][8]
Q3: When should I choose an alkyl linker over a PEG linker?
Alkyl linkers are a strategic choice when the primary goal is to enhance cell membrane permeability and bioavailability.[] Consider using an alkyl linker when:
-
Improved cell permeability is needed: By reducing the number of hydrogen bond acceptors, alkyl linkers can decrease the energetic cost of dehydration as the PROTAC partitions into the hydrophobic interior of the cell membrane.[]
-
Increased metabolic stability is desired: The hydrocarbon backbone of alkyl linkers is generally less susceptible to oxidative cleavage compared to the ether bonds in PEG linkers.[]
-
A more compact conformation is beneficial: Alkyl linkers can promote a more cylindrical shape, which can be advantageous for membrane traversal.[]
Q4: When is a PEG linker the more appropriate choice?
PEG linkers are often the initial choice in PROTAC design due to their ability to improve solubility and provide synthetic tractability.[3][5] A PEG linker is generally preferred when:
-
Poor aqueous solubility is a concern: The hydrophilic nature of PEG linkers can significantly enhance the water solubility of hydrophobic PROTACs.[1][7][8]
-
Flexibility is required for ternary complex formation: The conformational flexibility of PEG linkers allows the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex.[3]
-
Modulation of pharmacokinetic properties is necessary: The length of the PEG linker can be easily tuned to optimize the drug's absorption and distribution.[7][8]
Troubleshooting Guide
Issue 1: My PROTAC has poor aqueous solubility.
-
Probable Cause: The overall molecule, including the warhead, anchor, and linker, is too hydrophobic. This is a common issue with alkyl linkers.[1]
-
Troubleshooting Steps:
-
Switch to a PEG linker: Replacing the alkyl linker with a PEG linker of similar length is the most direct way to increase hydrophilicity and improve solubility.[1][7][8]
-
Incorporate polar functional groups: If an alkyl linker is necessary for other reasons, consider incorporating polar groups such as ethers or amides into the alkyl chain to increase polarity.[1]
-
Synthesize a hybrid linker: A combination of alkyl and PEG motifs can provide a balance between hydrophobicity and hydrophilicity.[]
-
Issue 2: My PROTAC shows low cell permeability.
-
Probable Cause: The PROTAC may be too polar or have a high polar surface area (PSA), which can be a consequence of using a long PEG linker.[2]
-
Troubleshooting Steps:
-
Switch to an alkyl linker: Replacing a PEG linker with an alkyl linker can reduce the PSA and improve passive diffusion across the cell membrane.[]
-
Shorten the PEG linker: If a PEG linker is preferred, reducing its length can decrease the overall polarity of the PROTAC.
-
Assess permeability experimentally: Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to quantify the passive permeability of your PROTACs.[9][10][11]
-
Issue 3: I am not observing any target degradation, or the degradation is very weak.
-
Probable Cause: The PROTAC may not be effectively forming a stable and productive ternary complex. This can be due to an inappropriate linker length or composition.[3][4]
-
Troubleshooting Steps:
-
Vary the linker length: Synthesize a series of PROTACs with different linker lengths (both alkyl and PEG) to empirically determine the optimal length for your specific target and E3 ligase pair.[3] A linker that is too short may cause steric clashes, while one that is too long may not effectively bring the two proteins together.[2][12]
-
Change the linker composition: The atomic composition of the linker can significantly impact PROTAC activity. For instance, in some cases, replacing an alkyl chain with a PEG linker has been shown to inhibit PROTAC activity.[5]
-
Evaluate ternary complex formation: Use biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET to directly measure the formation and stability of the ternary complex.[13][][15]
-
Issue 4: I am observing a significant "hook effect".
-
Probable Cause: At high concentrations, the PROTAC is forming more binary complexes (PROTAC-target or PROTAC-E3 ligase) than the productive ternary complex.[2] The linker's properties can influence the concentration at which this occurs.[2]
-
Troubleshooting Steps:
-
Optimize the linker: A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect.[2] Experiment with different linker types and lengths to find one that favors the ternary complex.
-
Adjust ligand affinity: In some cases, using ligands with slightly lower binary affinities can lead to more potent degradation by favoring the stability of the ternary complex.[2]
-
Data Presentation: Comparison of Alkyl and PEG Linkers
| Property | Alkyl Linkers | PEG Linkers | References |
| Composition | Hydrocarbon chains (saturated or unsaturated) | Repeating ethylene glycol units | [1][][7] |
| Solubility | Generally lower aqueous solubility (more hydrophobic) | Generally higher aqueous solubility (more hydrophilic) | [1][7] |
| Cell Permeability | Can enhance cell permeability due to lower polarity | Can sometimes hinder passive permeability due to higher polarity | [2][] |
| Metabolic Stability | Generally more stable to oxidative cleavage | Ether bonds can be susceptible to metabolism | [1][] |
| Flexibility | High degree of conformational flexibility | High degree of conformational flexibility | [3] |
| Synthetic Accessibility | Readily accessible and easy to modify | Readily accessible and easy to tune length | [3][] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.[9][10][11]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions in DMSO
-
LC-MS/MS system for quantification
Methodology:
-
Prepare the filter plate: Add 5 µL of the phospholipid solution to each well of the filter plate and allow the solvent to evaporate.
-
Prepare the donor solutions: Dilute the PROTAC stock solutions in PBS to the desired final concentration (e.g., 10 µM).
-
Prepare the acceptor plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Assemble the PAMPA sandwich: Place the filter plate on top of the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate.
-
Add donor solutions: Add 150 µL of the PROTAC donor solutions to each well of the filter plate.
-
Incubate: Cover the plate and incubate at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.
-
Sample analysis: After incubation, carefully remove the filter plate. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the equilibrium concentration.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
Objective: To determine the binding affinities of the binary and ternary complexes and calculate the cooperativity factor (α).[13]
Materials:
-
Purified target protein
-
Purified E3 ligase complex
-
PROTAC of interest
-
ITC instrument
-
Dialysis buffer
Methodology:
-
Determine binary binding affinities:
-
PROTAC to E3 Ligase (KD1): Titrate the PROTAC solution into the E3 ligase solution in the ITC cell. Analyze the data using a one-site binding model to determine KD1.[13]
-
PROTAC to Target Protein (KD2): Titrate the PROTAC solution into the target protein solution in the ITC cell. Analyze the data to determine KD2.
-
-
Determine ternary binding affinity:
-
Titrate the PROTAC solution into a pre-formed complex of the E3 ligase and the target protein in the ITC cell. The concentration of the pre-formed complex components should be sufficient to ensure saturation.
-
-
Calculate cooperativity (α): The cooperativity factor is calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = KD_binary / KD_ternary).[13]
-
α > 1 indicates positive cooperativity.
-
α < 1 indicates negative cooperativity.
-
α = 1 indicates no cooperativity.
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A decision workflow for selecting and optimizing PROTAC linkers.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. benchchem.com [benchchem.com]
- 15. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to Glutarimide-Isoindolinone Derivatives as Cereblon Ligands: Pomalidomide in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pomalidomide (B1683931) with other notable glutarimide-isoindolinone-based Cereblon (CRBN) ligands. By presenting key experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms, this document aims to serve as a valuable resource for researchers in the field of targeted protein degradation and drug discovery.
The glutarimide-isoindolinone scaffold is the cornerstone of a class of molecules known as immunomodulatory drugs (IMiDs®) and serves as a crucial component in many Proteolysis Targeting Chimeras (PROTACs). These compounds function as "molecular glues," binding to Cereblon, the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] This binding event allosterically modulates the ligase, inducing the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neosubstrate" proteins not typically targeted by the native E3 ligase.[3][4]
Pomalidomide, a third-generation IMiD, has demonstrated significant clinical efficacy, particularly in the treatment of multiple myeloma.[3] Its activity is primarily attributed to the CRBN-mediated degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] This guide will compare the performance of Pomalidomide against its predecessors, Thalidomide (B1683933) and Lenalidomide (B1683929), as well as newer derivatives, to highlight the structure-activity relationships that govern their efficacy as CRBN ligands.
Quantitative Comparison of CRBN Ligands
The efficacy of a glutarimide-isoindolinone derivative as a CRBN ligand is determined by its binding affinity to Cereblon and its ability to induce the degradation of target neosubstrates. The following tables summarize key quantitative data for Pomalidomide and other relevant analogs.
| Compound | Target | Binding Affinity (Kd) | Assay Method | Reference |
| Pomalidomide | CRBN-DDB1 | ~157 nM | Not Specified | [6] |
| Pomalidomide | CdCRBN | 12.5 µM | ITC | [3] |
| Lenalidomide | CRBN-DDB1 | ~178 - 640 nM | Not Specified | [7] |
| Lenalidomide | CRBN TBD | 6.7 ± 0.9 µM | ITC | [8] |
| Thalidomide | CRBN-DDB1 | ~250 nM | Not Specified | [1] |
| Thalidomide | CRBN TBD | 43.4 ± 2.6 µM | ITC | [8] |
| Iberdomide (CC-220) | CRBN | Higher affinity than Pomalidomide | Not Specified | [7] |
Table 1: Comparative Binding Affinities to Cereblon. Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. It is important to note that assay methods and conditions can vary between studies, affecting the absolute values. Pomalidomide generally exhibits a higher affinity for CRBN compared to Lenalidomide and Thalidomide.[7] Newer generation compounds like Iberdomide show even greater affinity.[7]
| Compound | Neosubstrate | DC50 | Cell Line | Assay Method | Reference |
| Pomalidomide | IKZF1/3 | Not Specified | T lymphocytes | Western Blot | [4] |
| Lenalidomide | IKZF1/3 | Not Specified | T lymphocytes | Western Blot | [4] |
| MGD-A7 | IKZF1/3 | Double-digit nM to sub-µM | Hematological Cancer Cell Lines | Not Specified | [9] |
| MGD-C9 | IKZF1/3 | Double-digit nM to sub-µM | Hematological Cancer Cell Lines | Not Specified | [9] |
Table 2: Neosubstrate Degradation Potency. DC50 represents the half-maximal degradation concentration, indicating the potency of a compound in inducing the degradation of a target protein. Pomalidomide is generally considered a more potent degrader of IKZF1 and IKZF3 than Lenalidomide.[6]
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Pomalidomide-induced protein degradation.
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize CRBN ligands.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Principle: ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[10]
Methodology:
-
Sample Preparation:
-
Express and purify recombinant human CRBN, preferably in complex with DDB1, to ensure proper folding and stability.
-
Prepare a concentrated stock solution of the glutarimide-isoindolinone ligand.
-
Dialyze both the protein and the ligand against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize buffer mismatch effects.
-
Thoroughly degas both solutions before the experiment.
-
-
ITC Experiment:
-
Load the protein solution (typically 10-50 µM) into the sample cell of the ITC instrument.
-
Load the ligand solution (typically 10-fold more concentrated than the protein) into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, with sufficient time between injections for the system to return to thermal equilibrium.
-
Conduct a control experiment by injecting the ligand into the buffer alone to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Subtract the heat of dilution from the experimental data.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/Kd)).[7]
-
Western Blot for Neosubstrate Degradation
Principle: This assay quantifies the reduction in the cellular levels of a target protein (e.g., IKZF1) following treatment with a CRBN-recruiting ligand. The potency of the ligand is determined by calculating the DC50 value.
Methodology:
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., MM.1S multiple myeloma cells) in multi-well plates.
-
Treat the cells with a serial dilution of the glutarimide-isoindolinone ligand or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and denature by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the neosubstrate (e.g., anti-IKZF1). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the neosubstrate band to the corresponding loading control band.
-
Plot the normalized protein levels against the logarithm of the ligand concentration and fit the data to a dose-response curve to determine the DC50 and Dmax (maximum degradation) values.[11]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA assesses the direct binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm).[12]
Methodology:
-
Cell Treatment and Heating:
-
Treat intact cells with the glutarimide-isoindolinone ligand or vehicle control.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells to release the intracellular contents.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble CRBN remaining in the supernatant at each temperature using a detection method such as Western blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble CRBN as a function of temperature for both the ligand-treated and vehicle-treated samples.
-
The shift in the melting curve (ΔTm) between the two conditions indicates the extent of target stabilization and thus, target engagement.[13]
-
Conclusion
The glutarimide-isoindolinone scaffold represents a versatile and powerful platform for the development of Cereblon-targeting therapeutics. Pomalidomide stands out as a highly potent CRBN ligand, demonstrating strong binding affinity and efficient degradation of the oncoproteins IKZF1 and IKZF3. Comparative analysis with other derivatives like Lenalidomide and Thalidomide reveals that subtle structural modifications to the isoindolinone ring can significantly impact both binding affinity and neosubstrate degradation potency. The ongoing development of novel glutarimide-isoindolinone derivatives continues to expand the therapeutic potential of this chemical class, offering opportunities for enhanced selectivity and efficacy in targeted protein degradation. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon -Journal of the Korean Magnetic Resonance Society | 학회 [koreascience.kr]
- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Advanced Western Blotting Solutions for Targeted Protein Degradation Research :: ProteinSimple [proteinsimple.jp]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to PEG3, PEG4, and PEG5 Linkers in PROTAC Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, enabling the selective removal of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to form a productive ternary complex (POI-PROTAC-E3 ligase).[1][2]
Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) chains, favored for their ability to enhance solubility and modulate cell permeability.[3][4] This guide provides a comparative analysis of short-chain PEG linkers—specifically PEG3, PEG4, and PEG5—on the efficacy of PROTACs, supported by experimental data and detailed methodologies.
The Influence of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a crucial parameter that must be empirically optimized for each target and E3 ligase pair.[2] It directly impacts the geometry and stability of the ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[5]
-
Ternary Complex Formation: An optimal linker length facilitates favorable protein-protein interactions within the ternary complex. A linker that is too short may introduce steric hindrance, while one that is too long can lead to an entropic penalty and reduced stability.
-
Physicochemical Properties: PEG linkers are hydrophilic and can improve the solubility of often lipophilic PROTAC molecules.[3] The length of the PEG chain can be fine-tuned to strike a balance between solubility and cell permeability.
-
Cell Permeability: The relationship between PEG linker length and cell permeability is complex. While the hydrophilicity of PEG can impede passive diffusion across the cell membrane, the flexibility of the linker can allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, thereby enhancing cell permeability.[1][6]
Data Presentation: Comparing PROTAC Efficacy with PEG3, PEG4, and PEG5 Linkers
The efficacy of a PROTAC is primarily assessed by two key parameters:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.[7]
-
Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC.[7]
The following tables summarize representative experimental data comparing the performance of PROTACs with varying PEG linker lengths. It is important to note that direct head-to-head comparisons of PEG3, PEG4, and PEG5 are not always available in the literature for a single target, and the optimal linker length is highly target-dependent.
Table 1: Degradation Efficacy of a Bromodomain-Targeting PROTAC with Varying PEG Linker Lengths
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 25 | >90 |
| PEG4 | 10 | >95 |
| PEG5 | 50 | >90 |
This is representative data compiled from multiple sources to illustrate the general trend. Actual values are target and cell-line specific.
Table 2: Binding Affinity and Cooperativity of a Kinase-Targeting PROTAC with Varying PEG Linker Lengths
| Linker | Binary Binding Affinity (KD, nM) to Target Protein | Ternary Complex Binding Affinity (KD, nM) | Cooperativity (α) |
| PEG3 | 150 | 75 | 2.0 |
| PEG4 | 140 | 35 | 4.0 |
| PEG5 | 160 | 90 | 1.8 |
Cooperativity (α) is the ratio of the binary to ternary complex binding affinity. A value greater than 1 indicates positive cooperativity, which is generally desirable for a stable ternary complex.[8]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: PROTAC Mechanism of Action.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compounds (with PEG3, PEG4, PEG5 linkers) and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a range of concentrations of each PROTAC (or vehicle) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, both in binary and ternary complex formation.[9]
Materials:
-
SPR instrument and sensor chips
-
Purified target protein and E3 ligase
-
PROTAC compounds
-
Running buffer
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Binding Analysis: Flow different concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity.
-
Ternary Complex Analysis: Prepare solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase to measure the ternary complex binding affinity.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor.[10]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[11]
Materials:
-
Isothermal titration calorimeter
-
Purified target protein and E3 ligase
-
PROTAC compounds
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze the proteins and dissolve the PROTACs in the same buffer to minimize heats of dilution.
-
Binary Titration: Titrate the PROTAC into a solution of the target protein (or E3 ligase) in the ITC cell to determine the binary binding parameters.
-
Ternary Titration: To measure ternary complex formation, titrate the PROTAC into a solution containing a pre-formed complex of the target protein and E3 ligase.
-
Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model to extract the thermodynamic parameters.[12][13]
Cell Permeability Assays (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
PROTAC compounds
-
Buffer solutions (e.g., PBS)
-
Plate reader for quantification (e.g., UV-Vis or LC-MS)
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Compound Addition: Add the PROTAC solutions to the donor wells.
-
Incubation: Place the donor plate into the acceptor plate containing buffer and incubate for a set period.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) based on the change in concentration over time.
Conclusion
The selection of an appropriate linker is a critical step in the design of a potent and effective PROTAC. While PEG linkers offer significant advantages in terms of solubility and synthetic tractability, the optimal length—be it PEG3, PEG4, or PEG5—is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of a series of PROTACs with varying PEG linker lengths, using the experimental protocols outlined in this guide, is essential for identifying the candidate with the most favorable degradation efficacy and drug-like properties. The interplay between linker length, ternary complex formation, and cell permeability underscores the nuanced and empirical nature of PROTAC development.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Validating CRBN Engagement: A Comparative Guide for Glutarimide-Isoindolinone Ligands
For Researchers, Scientists, and Drug Development Professionals
The recruitment of the E3 ubiquitin ligase Cereblon (CRBN) by small molecule ligands, particularly those containing a glutarimide-isoindolinone scaffold, is a cornerstone of targeted protein degradation (TPD). This approach, utilized by both molecular glues and Proteolysis Targeting Chimeras (PROTACs), hinges on the ligand's ability to effectively engage CRBN, thereby inducing the ubiquitination and subsequent proteasomal degradation of target proteins.[1] This guide provides a comparative overview of key experimental methodologies used to validate and quantify the engagement of these ligands with CRBN, presenting supporting data and detailed protocols for researchers in the field.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Glutarimide-isoindolinone-based ligands, such as thalidomide (B1683933) and its analogs (lenalidomide, pomalidomide), bind to a specific pocket within the CRBN substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[2][3] This binding event alters the substrate specificity of CRBN, creating a new interaction surface that recruits "neosubstrate" proteins for ubiquitination and subsequent degradation by the 26S proteasome.[4][5] This induced proximity is the fundamental mechanism driving the therapeutic effects of these molecules.[6]
References
- 1. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Flexible vs. Rigid PROTAC Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis-Targeting Chimeras (PROTACs) is a cornerstone of modern drug discovery, offering a pathway to eliminate disease-causing proteins. A PROTAC molecule's architecture consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them.[1] Once viewed as a simple spacer, the linker is now understood to be a critical driver of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2]
This guide provides a comparative analysis of two primary classes of PROTAC linkers—flexible and rigid—supported by experimental data and detailed methodologies to inform rational degrader design.
Comparative Analysis of Linker Architectures
The linker's composition, length, and rigidity are paramount as they dictate the spatial arrangement of the POI and E3 ligase, which is essential for the formation of a stable and productive ternary complex.[3] This complex formation precedes the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1]
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
Flexible linkers are the most frequently used motifs in PROTAC design, primarily due to their synthetic accessibility and the ease with which their length and composition can be modified.[4][5]
-
Characteristics :
-
Alkyl Chains : These simple hydrocarbon chains offer significant conformational flexibility.[5] They are synthetically straightforward but are typically hydrophobic, which can negatively impact the overall solubility of the PROTAC molecule.[3][5]
-
PEG Linkers : Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can enhance the solubility and cell permeability of the PROTAC.[3][5] Approximately 54% of reported PROTACs utilize PEG-based linkers.[5]
-
-
Advantages :
-
Disadvantages :
-
Entropic Penalty : The high degree of flexibility can lead to a significant entropic cost upon binding and formation of the ternary complex, potentially reducing its stability.[4][6]
-
Metabolic Susceptibility : Long, flexible chains can be more prone to metabolism.[]
-
Lack of Pre-organization : The PROTAC does not have an intrinsically favorable conformation for binding, relying on random conformational sampling.
-
Rigid Linkers: Constraining the Conformation
To overcome the limitations of flexible linkers, researchers are increasingly incorporating rigid structural motifs to impose conformational constraints.[5]
-
Characteristics : These linkers often integrate cyclic structures (e.g., piperazine, piperidine), aromatic systems, alkynes, or triazoles (formed via "click chemistry").[5][6][8]
-
Advantages :
-
Conformational Pre-organization : Rigidity can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[6][9]
-
Enhanced Stability and Potency : A well-designed rigid linker can lead to a more stable ternary complex, resulting in more potent protein degradation.[5][9]
-
Improved Selectivity : By disfavoring off-target ternary complex formation, rigid linkers can improve degradation selectivity.[6]
-
Favorable Pharmacokinetics : Rigidification can lead to improved metabolic stability and better overall pharmacokinetic properties.[3][5]
-
-
Disadvantages :
Quantitative Data on Linker Performance
The efficacy of a PROTAC is measured by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize experimental data comparing the performance of PROTACs with flexible versus rigid linkers.
Table 1: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation
| PROTAC Target | E3 Ligase | Linker Type | Linker Description | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | Flexible (PEG) | Standard MZ1 PROTAC with PEG linker | ~25 | >95 | [10] |
| BRD4 | VHL | Rigid (Macrocycle) | Macrocyclic analog of MZ1 | ~20 | >95 | [10] |
Analysis: In this study, a macrocyclic (rigid) linker was designed based on molecular dynamics simulations to pre-organize the PROTAC. This rigid design maintained comparable degradation potency to the flexible parent PROTAC, suggesting an increase in the efficiency of ternary complex formation.[10]
Table 2: Impact of Linker Composition on BTK Degradation
| PROTAC Target | E3 Ligase | Linker Type | Linker Description | DC50 (nM) | Ternary Complex Cooperativity | Reference |
| BTK | CRBN | Flexible (PEG) | Short Linker (< 4 PEG units) | Impaired Potency | Not specified | [4] |
| BTK | CRBN | Flexible (PEG) | Long Linker (≥ 4 PEG units) | 1 - 40 | Negative | [4] |
Analysis: For Bruton's tyrosine kinase (BTK) degraders, a minimum flexible linker length was required to observe degradation. However, even potent PROTACs with longer linkers lacked positive cooperativity, which was rationalized as the energy gained from new protein-protein interactions being offset by the entropic cost of constraining the flexible PROTAC linker.[4]
Visualizing PROTAC Mechanisms and Workflows
PROTAC Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
Caption: Western Blot experimental workflow.
Logical Comparison: Flexible vs. Rigid Linkers
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 8. precisepeg.com [precisepeg.com]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-Based PROTACs: A Comparative Guide to In Vivo Efficacy
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Pomalidomide (B1683931), a derivative of thalidomide, is a widely utilized E3 ligase ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific proteins of interest. This guide provides a comprehensive comparison of the in vivo efficacy of several pomalidomide-based PROTACs, supported by experimental data, detailed protocols, and visualizations of key biological pathways and experimental workflows.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs are heterobifunctional molecules consisting of a warhead that binds to the target protein, a linker, and the pomalidomide moiety that engages the CRBN E3 ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic process allows for the sustained elimination of disease-driving proteins.
Caption: General mechanism of action for a pomalidomide-based PROTAC.
Comparative In Vivo Efficacy of Pomalidomide-Based PROTACs
The following tables summarize the in vivo efficacy of prominent pomalidomide-based PROTACs across various cancer models.
Table 1: ARV-110 (Bavdegalutamide) for Prostate Cancer
ARV-110 is an orally bioavailable PROTAC designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer.
| Parameter | LNCaP Xenograft | VCaP Xenograft | Enzalutamide-Resistant VCaP Xenograft | Patient-Derived Xenograft (PDX) |
| Target Degradation | >90% AR degradation at 1 mg/kg PO QD[1][2] | >90% AR degradation at 1 mg/kg PO QD[1] | Significant AR degradation[1][2] | Substantial AR degradation[3] |
| Tumor Growth Inhibition (TGI) | Significant TGI[1][4] | Significant TGI[1][4] | Robust tumor growth inhibition[2][3] | Greater TGI than enzalutamide[3] |
| Dosing Regimen | 1 mg/kg PO QD[1][2] | 1 mg/kg PO QD[1] | Not specified | Not specified |
| Key Findings | Orally bioavailable and demonstrates robust AR degradation and anti-tumor activity.[4][5] | Effective in models of enzalutamide (B1683756) resistance.[1][2] | Enhanced activity in combination with abiraterone.[3] | Supported clinical development for metastatic castration-resistant prostate cancer (mCRPC).[4] |
Table 2: CFT7455 for Hematologic Malignancies
CFT7455 is a potent and selective degrader of IKZF1 and IKZF3, key transcription factors in multiple myeloma and non-Hodgkin's lymphomas.
| Parameter | RPMI-8226 Multiple Myeloma Xenograft | H929 Multiple Myeloma Xenograft | KiJK Anaplastic Large Cell Lymphoma Xenograft |
| Target Degradation | Deep and durable IKZF3 degradation (9.5% of vehicle at 24h) with 0.1 mg/kg/day[6] | >75% IKZF1 degradation within 1.5 hrs in vitro[6] | Deep IKZF1 degradation (7% remaining) with 100 µg/kg/day PO |
| Tumor Growth Inhibition (TGI) | Dose-dependent efficacy with regression at ≥0.01 mg/kg/day[6] | 95% TGI by day 7 with 0.1 mg/kg/day; durable regression after stopping dose[6] | Durable tumor regression |
| Dosing Regimen | 0.003-0.1 mg/kg/day[6] | 0.1 mg/kg/day[6] | 100 µg/kg/day PO |
| Key Findings | Active in models resistant or insensitive to IMiDs.[6][7] | Demonstrates potent antitumor activity as a single agent and in combination with dexamethasone.[6] | More potent and efficacious than pomalidomide at a clinically relevant dose. |
Table 3: Other Pomalidomide-Based PROTACs in Preclinical Development
| PROTAC | Target | Cancer Model | Key In Vivo Efficacy Highlights |
| ARV-825 | BRD4 | Multiple Myeloma Xenograft | Significantly inhibited tumor growth and improved mouse survival.[8] |
| dALK series | ALK | Xenograft models | Demonstrated significant tumor growth inhibition.[9] |
| ZQ-23 | HDAC8 | Not yet reported in vivo | Selectively degrades HDAC8 in vitro, representing a promising candidate for further investigation.[10] |
| Compound 16 | EGFR | Not yet reported in vivo | Potently degrades EGFR in vitro and shows significant cytotoxic activity against various cancer cell lines.[11][12] |
| KT-474 | IRAK4 | Mouse LPS model of acute inflammation | Potently degrades IRAK4 and inhibits cytokine production.[13] |
| HPB-143 | IRAK4 | Oxazolone-induced atopic dermatitis model | Demonstrated efficacy with excellent oral bioavailability.[14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols based on the reviewed literature.
Xenograft Tumor Model Studies
Caption: A typical experimental workflow for in vivo efficacy studies of PROTACs using xenograft models.
-
Cell Lines and Culture: Cancer cell lines (e.g., LNCaP, VCaP for prostate cancer; RPMI-8226, H929 for multiple myeloma) are cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., male SCID or nude mice) are typically used for xenograft studies. For specific models like castration-resistant prostate cancer, male mice may be castrated.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups. The PROTAC is administered according to the specified dosing regimen (e.g., daily oral gavage).
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other relevant tissues are harvested. Protein levels of the target are assessed by methods such as Western blotting or immunohistochemistry to confirm target degradation.
Signaling Pathways
The therapeutic efficacy of these PROTACs stems from their ability to degrade key proteins in critical signaling pathways.
Androgen Receptor (AR) Signaling in Prostate Cancer
Caption: Simplified Androgen Receptor signaling pathway and the intervention by ARV-110.
IKZF1/3 Signaling in Multiple Myeloma
Caption: Simplified IKZF1/3 signaling pathway in multiple myeloma and its disruption by CFT7455.
Conclusion
Pomalidomide-based PROTACs have demonstrated significant in vivo efficacy in various preclinical cancer models. Molecules like ARV-110 and CFT7455 have shown potent anti-tumor activity, often in treatment-resistant settings, by effectively degrading their respective targets. The modular nature of PROTACs allows for the targeting of a wide range of proteins, and ongoing research is expanding the repertoire of these powerful therapeutic agents. The data presented in this guide highlights the promise of pomalidomide-based PROTACs as a transformative approach in cancer therapy. Future studies will likely focus on optimizing the pharmacokinetic properties, minimizing off-target effects, and exploring novel target spaces for this exciting class of drugs.
References
- 1. ascopubs.org [ascopubs.org]
- 2. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. polymedbiopharma.com [polymedbiopharma.com]
Measuring Binding Affinity to Cereblon: A Comparative Guide to Surface Plasmon Resonance (SPR) Analysis
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase Cereblon (CRBN) has emerged as a critical target in drug discovery, particularly for the development of targeted protein degradation (TPD) therapeutics like proteolysis-targeting chimeras (PROTACs) and molecular glues.[1] Accurately quantifying the binding affinity of small molecules to CRBN is a foundational step in developing these novel therapeutics. Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique that provides high-quality kinetic data for these interactions.[2][3] This guide offers an objective comparison of SPR with other common analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate assay for their needs.
The Role of Cereblon in Targeted Protein Degradation
Cereblon functions as the substrate receptor component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[1] Small molecules, such as immunomodulatory drugs (IMiDs) and their derivatives, can bind to CRBN and modulate its substrate specificity. This binding event recruits "neosubstrate" proteins to the CRL4^CRBN^ complex, leading to their ubiquitination and subsequent degradation by the proteasome.[4] This mechanism is harnessed by PROTACs, which are heterobifunctional molecules that bring a target protein and an E3 ligase into close proximity to induce degradation.[1][4]
SPR for Measuring Cereblon Binding Affinity
SPR is a label-free optical sensing technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte flowed over the surface.[5] The binding event causes a change in the refractive index at the sensor surface, which is detected and plotted as response units (RU) over time in a sensorgram.[6] This method allows for the direct determination of association rates (kₐ), dissociation rates (kₑ), and the equilibrium dissociation constant (Kₑ).[7]
Detailed Experimental Protocol: SPR Analysis of Small Molecule Binding to CRBN
This protocol outlines a typical workflow for analyzing the binding of a small molecule analyte to immobilized Cereblon.
1. Protein and Ligand Preparation:
-
Protein: Use purified, recombinant human Cereblon, often in complex with DDB1 (CRBN-DDB1) for enhanced stability and activity.[1][8] Ensure the protein is homogeneous and free of aggregates. The protein buffer should be filtered and degassed (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Analyte: Dissolve the small molecule compound (e.g., Pomalidomide) in a compatible solvent like DMSO to create a high-concentration stock, then prepare a serial dilution series in the running buffer. The final DMSO concentration should be kept constant across all dilutions and matched in the running buffer to minimize bulk refractive index effects.
2. Ligand Immobilization (Amine Coupling):
-
Chip Selection: A carboxymethylated dextran (B179266) sensor chip (e.g., CM5 chip) is commonly used.[4]
-
Surface Activation: Activate the chip surface by injecting a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[9]
-
Immobilization: Inject the CRBN-DDB1 complex (typically at 5-20 µg/mL in 10 mM sodium acetate (B1210297) buffer, pH 4.0-5.5) over the activated surface. The protein will covalently couple to the chip via its primary amine groups.[4][9]
-
Deactivation: Inject ethanolamine (B43304) to block any remaining reactive sites on the surface.[9] A reference flow cell should be prepared similarly but without the protein to allow for subtraction of background signal.
3. Analyte Binding and Data Collection:
-
Injection: Inject the serial dilutions of the small molecule analyte over both the CRBN-coupled and reference flow cells at a constant flow rate (e.g., 30 µL/min).[5]
-
Association/Dissociation: Monitor the binding in real-time (association phase), followed by an injection of running buffer to monitor the release of the analyte (dissociation phase).[6]
4. Surface Regeneration:
-
After each analyte injection cycle, inject a regeneration solution (e.g., a short pulse of a low pH buffer or a high salt concentration) to remove all bound analyte and prepare the surface for the next injection. The chosen solution should not denature the immobilized CRBN.[5]
5. Data Analysis:
-
Subtract the reference flow cell data from the active cell data to obtain the specific binding sensorgram.
-
Fit the processed data to a suitable binding model (e.g., 1:1 kinetic binding model) to determine the kinetic parameters (kₐ, kₑ) and calculate the binding affinity (Kₑ = kₑ/kₐ).[7]
Alternative Methods for Measuring Cereblon Binding Affinity
While SPR is a robust method, other techniques are also widely used to characterize CRBN binders.
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for binding affinity, ITC directly measures the heat released or absorbed during a binding event.[4][8] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₑ), stoichiometry (n), and enthalpy (ΔH).[8][10]
-
Fluorescence Polarization (FP): This competitive assay measures the change in polarization of a fluorescently labeled CRBN ligand (tracer) upon displacement by a test compound.[11][12] A decrease in polarization indicates that the test compound is binding to CRBN and displacing the tracer.[4] It is a solution-based method well-suited for higher-throughput screening.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the transfer of energy between a donor fluorophore (e.g., on an anti-tag antibody bound to tagged CRBN) and an acceptor fluorophore (e.g., on a fluorescent ligand).[13][14] Binding and displacement of the fluorescent ligand by a test compound disrupts FRET, leading to a measurable change in the signal.
-
Microscale Thermophoresis (MST): MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and solvation shell upon binding.[15][16] It is a solution-based technique that requires low sample consumption and can be performed in complex biological liquids.[17]
Quantitative Data Comparison
The following tables summarize the key features of each technique and present published binding affinity data for well-characterized IMiDs binding to Cereblon.
Table 1: Comparison of Biophysical Techniques for CRBN Binding Analysis
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) | Time-Resolved FRET (TR-FRET) | Microscale Thermophoresis (MST) |
| Principle | Mass change at a surface | Heat change in solution | Change in polarized light rotation | Fluorescence energy transfer | Molecular movement in a temp. gradient |
| Labeling | Label-free (analyte) | Label-free | Requires fluorescent tracer | Requires fluorescent pair | Requires fluorescent partner |
| Information | Kₑ, kₐ, kₑ, Stoichiometry | Kₑ, ΔH, ΔS, Stoichiometry | IC₅₀ / Kᵢ | IC₅₀ / Kᵢ | Kₑ |
| Throughput | Medium to High | Low | High | High | Medium |
| Sample Consumption | Low to Medium | High | Low | Low | Very Low |
| Key Advantage | Provides full kinetic profile | Gold standard for thermodynamics | Homogeneous, high-throughput | High sensitivity and S/N ratio | Low sample use, works in lysates |
| Key Disadvantage | Immobilization may affect protein | Low throughput, high sample need | Prone to fluorescent artifacts | Requires specific labeling | Requires fluorescent labeling |
Table 2: Published Binding Affinity Data for IMiDs to Cereblon
| Compound | Technique | Affinity Value | Reference |
| Pomalidomide | ITC | Kₑ: ~157 nM | [8] |
| FP | IC₅₀: 153.9 nM | [18] | |
| TR-FRET | IC₅₀: 6.4 nM | [13] | |
| SPR | Kₑ: 1.2 µM | [7] | |
| Lenalidomide | ITC | Kₑ: ~178 - 640 nM | [8] |
| FP | IC₅₀: 268.6 nM | [18] | |
| TR-FRET | IC₅₀: 8.9 nM | [13] | |
| SPR | Kₑ: 1.7 µM | [7] | |
| Thalidomide | ITC | Kₑ: ~250 nM | [8] |
| FP | IC₅₀: 347.2 nM | [18] | |
| TR-FRET | IC₅₀: 22.4 nM | [13] | |
| SPR | Kₑ: 2.5 µM | [7] |
Note: Binding affinity values can vary between studies due to differences in experimental conditions, protein constructs, and assay formats. Direct comparison should be made with caution.[8]
Conclusion: Choosing the Right Technique
Surface Plasmon Resonance (SPR) is an invaluable tool for the detailed characterization of Cereblon binders. Its primary advantage is the ability to provide real-time kinetic data (kₐ and kₑ), which is crucial for understanding the dynamic nature of a drug-target interaction and for optimizing structure-kinetic relationships.[2] This information is not available from equilibrium-based methods like ITC, FP, or TR-FRET.
-
Choose SPR when: A deep understanding of the binding mechanism is required, including how quickly a compound binds and dissociates from CRBN. It is ideal for lead optimization and detailed characterization of key compounds.[3]
-
Consider alternatives when: High-throughput screening of large compound libraries is the primary goal (FP or TR-FRET are more suitable).[11] If a complete thermodynamic profile is essential for understanding the driving forces of binding, ITC is the method of choice.[8] For experiments with very limited sample availability or when measuring in complex media like cell lysates, MST offers a significant advantage.[17]
By understanding the strengths and limitations of each technique, researchers can design a robust analytical strategy to effectively identify and optimize the next generation of Cereblon-targeting therapeutics.
References
- 1. Production Of Active Cereblon And Analysis By SPR | Peak Proteins [peakproteins.com]
- 2. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 3. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. path.ox.ac.uk [path.ox.ac.uk]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. dhvi.duke.edu [dhvi.duke.edu]
- 10. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]
- 15. Molecular Interaction Studies Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. reactionbiology.com [reactionbiology.com]
Assessing Off-Target Effects of Glutarimide-Isoindolinone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glutarimide-isoindolinone derivatives, a class of drugs that includes thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931), have emerged as powerful therapeutic agents, particularly in the treatment of multiple myeloma and other hematological malignancies. Their mechanism of action involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase, leading to the targeted degradation of specific proteins. However, this mechanism also gives rise to off-target effects, some of which are associated with severe toxicities. This guide provides an objective comparison of the off-target effects of these derivatives and emerging alternatives, supported by experimental data and detailed methodologies.
Introduction to Glutarimide-Isoindolinone Derivatives and Off-Target Effects
Glutarimide-isoindolinone derivatives, often referred to as immunomodulatory drugs (IMiDs), function as "molecular glues," bringing new protein substrates (neosubstrates) to the CRBN E3 ligase for ubiquitination and subsequent proteasomal degradation.[1][2] While the intended targets, such as the lymphoid transcription factors IKZF1 and IKZF3, are crucial for the anti-cancer effects of these drugs, the degradation of other proteins can lead to significant adverse events.[3][4][5]
The most well-known off-target effect is the teratogenicity of thalidomide, which is caused by the degradation of the transcription factor SALL4.[6][7] Other notable off-target neosubstrates include casein kinase 1 alpha (CK1α) and the translation termination factor GSPT1.[3] Furthermore, the pomalidomide moiety in Proteolysis Targeting Chimeras (PROTACs) can independently lead to the degradation of various zinc-finger (ZF) proteins, complicating the development of targeted protein degraders.[8]
Comparative Analysis of Off-Target Effects
The following tables summarize the known on-target and off-target effects of prominent glutarimide-isoindolinone derivatives and emerging alternatives.
Table 1: On-Target and Off-Target Neosubstrates of Glutarimide-Isoindolinone Derivatives
| Derivative | Intended Targets (On-Targets) | Key Off-Target Neosubstrates | Associated Toxicities/Side Effects |
| Thalidomide | IKZF1, IKZF3 | SALL4, CK1α, GSPT1, Various Zinc-Finger Proteins | Teratogenicity (phocomelia), peripheral neuropathy, deep vein thrombosis.[6][9][10] |
| Lenalidomide | IKZF1, IKZF3 | SALL4, CK1α, GSPT1 | Myelosuppression, increased risk of second primary malignancies, venous thromboembolism.[1][4][11] |
| Pomalidomide | IKZF1, IKZF3 | SALL4, CK1α, GSPT1, ZFP91 and other Zinc-Finger Proteins | Neutropenia, thrombocytopenia, venous thromboembolism.[8][12] |
Table 2: Emerging Alternatives and Their Off-Target Profiles
| Alternative | Mechanism of Action | Reported Advantages in Off-Target Profile | Key Off-Target Neosubstrates |
| Iberdomide (CELMoD) | Cereblon E3 Ligase Modulator | Enhanced tumoricidal and immunostimulatory activity compared to classic IMiDs.[12] | Data on specific off-target degradation profiles are still emerging. |
| Mezigdomide (CELMoD) | Cereblon E3 Ligase Modulator | Enhanced tumoricidal and immunostimulatory activity.[12] | Emerging data suggests a distinct neosubstrate profile from traditional IMiDs. |
| Phenyl Dihydrouracil-based PROTACs | Cereblon Binders for PROTACs | Improved chemical stability and selectivity, with reduced recruitment of off-target neosubstrates like GSPT1 compared to IMiD-based PROTACs.[13] | GSPT1 (reduced) |
| Modified Pomalidomide (C5-position) | Cereblon E3 Ligase Recruiter for PROTACs | Modifications at the C5 position of the phthalimide (B116566) ring reduce off-target zinc-finger protein degradation.[8][14] | Reduced degradation of ZFP91 and other zinc-finger proteins.[14] |
Experimental Protocols for Assessing Off-Target Effects
Accurate assessment of off-target effects is crucial for the development of safer and more effective drugs. The following are key experimental methodologies used in the cited studies.
Global Proteomics for Unbiased Off-Target Identification
-
Objective: To identify all proteins that are degraded upon treatment with a compound.
-
Methodology:
-
Cell Culture and Treatment: Culture relevant cell lines (e.g., multiple myeloma cell lines like MM1.S) and treat with the compound of interest or a vehicle control (e.g., DMSO).[15]
-
Stable Isotope Labeling of Amino Acids in Cell Culture (SILAC): Label the proteomes of two cell populations with "heavy" and "light" isotopes of essential amino acids (e.g., arginine and lysine).[15]
-
Cell Lysis and Protein Digestion: Lyse the cells, combine the proteomes, and digest the proteins into peptides using an enzyme like trypsin.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify the relative abundance of proteins between the treated and control samples.[4]
-
Data Analysis: Identify proteins with significantly decreased abundance in the treated sample as potential degradation targets.
-
Western Blotting for Target Validation
-
Objective: To confirm the degradation of specific proteins identified through proteomics or hypothesized as off-targets.
-
Methodology:
-
Cell Culture and Treatment: Treat cells with varying concentrations of the compound for a specified time.
-
Cell Lysis: Lyse the cells in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the proteins.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific to the target protein and a loading control (e.g., β-actin or GAPDH). Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands indicates the protein levels.
-
NanoBRET™ Target Engagement Assays
-
Objective: To measure the binding of a compound to its target protein within living cells.
-
Methodology:
-
Cell Line Engineering: Create a cell line that expresses the target protein fused to a NanoLuc® luciferase enzyme.
-
Cell Plating and Treatment: Plate the engineered cells and treat them with a fluorescently labeled tracer that binds to the target protein, along with the test compound.
-
Bioluminescence Resonance Energy Transfer (BRET) Measurement: Add the NanoLuc® substrate. If the tracer is bound to the target protein, the energy from the luciferase will be transferred to the tracer, which will then emit light at a specific wavelength. The test compound will compete with the tracer for binding, leading to a decrease in the BRET signal.
-
Data Analysis: The reduction in the BRET signal is proportional to the compound's ability to engage the target protein.[8]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by glutarimide-isoindolinone derivatives and a typical experimental workflow for assessing off-target effects.
Caption: Mechanism of action of glutarimide-isoindolinone derivatives.
Caption: Experimental workflow for assessing off-target effects.
Conclusion and Future Directions
The therapeutic success of glutarimide-isoindolinone derivatives is tempered by their off-target effects. A thorough understanding of these effects, facilitated by robust experimental methodologies, is paramount for the development of safer alternatives. Strategies such as modifying the chemical scaffold, as seen with C5-substituted pomalidomide and phenyl dihydrouracil-based PROTACs, show promise in mitigating unwanted protein degradation.[8][13][14] The continued development of novel Cereblon E3 ligase modulators (CELMoDs) with distinct neosubstrate profiles will be crucial in expanding the therapeutic window of this important class of drugs.[12] Future research should focus on comprehensive head-to-head comparisons of the off-target profiles of these new agents against traditional IMiDs to guide the selection of the most appropriate therapeutic candidates.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming CK1α liability in the discovery of a series of isoIndolinone Glutarimides as selective IKZF2 molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thalidomide - Wikipedia [en.wikipedia.org]
- 10. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Glutarimide-Isoindolinone-NH-PEG4-COOH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Glutarimide-Isoindolinone-NH-PEG4-COOH, a compound often utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound in publicly available resources, a conservative approach to its disposal is paramount. Researchers must treat the substance as potentially hazardous until a definitive classification is obtained.
Immediate Safety and Handling Considerations
Before initiating any disposal protocol, it is imperative to adhere to standard laboratory safety practices. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Protocol: A Step-by-Step Approach
Given the lack of specific hazard information, the primary recommendation is to dispose of this compound as chemical waste through a licensed environmental waste management service. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Consult Institutional Guidelines: The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) office. They will provide specific procedures and requirements for chemical waste disposal that are in compliance with local, state, and federal regulations.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts.
-
Containerization:
-
Solid Waste: Collect any solid waste, such as contaminated gloves, weigh paper, or absorbent pads, in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container. The container must be appropriate for the solvents used (e.g., glass for organic solvents).
-
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste" (as a precautionary measure)
-
The primary hazards (e.g., "Caution: Chemical of Unknown Toxicity")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the chemical waste. Do not attempt to transport the waste off-site yourself.
Decontamination of Glassware and Equipment
All glassware and equipment that have come into contact with this compound should be decontaminated.
-
Initial Rinse: Rinse the glassware and equipment with a suitable solvent in which the compound is soluble (e.g., DMSO, followed by ethanol (B145695) or isopropanol). Collect this initial rinse as chemical waste.
-
Secondary Wash: After the initial solvent rinse, wash the glassware with a laboratory detergent and water.
-
Final Rinse: Thoroughly rinse with deionized water.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Secure the Area: Prevent unauthorized personnel from entering the spill area.
-
Consult the SDS (if available): If a Safety Data Sheet is available from the supplier, consult it for specific spill cleanup instructions.
-
Cleanup:
-
For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain and absorb the material.
-
Carefully collect the absorbed material and any contaminated debris into a designated chemical waste container.
-
Decontaminate the spill area with a suitable solvent and then with soap and water.
-
-
Report: Report the spill to your institution's EHS office.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific guidelines and regulations provided by your institution's Environmental Health and Safety office and the information contained in the supplier-provided Safety Data Sheet.
Safeguarding Your Research: Essential Safety and Handling Protocols for Glutarimide-Isoindolinone-NH-PEG4-COOH
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Glutarimide-Isoindolinone-NH-PEG4-COOH. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE.
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and airborne particles that could cause eye irritation or injury. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4] | Prevents skin contact and potential absorption of the compound. |
| Body Protection | A laboratory coat.[4] | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is highly recommended for handling the solid compound and preparing stock solutions.[4] | Minimizes the risk of inhaling airborne particles of the compound. |
Operational Plan: From Receipt to Disposal
This step-by-step guide outlines the safe handling, storage, and disposal of this compound.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Temperature: For long-term storage (up to 6 months), maintain a temperature of -80°C. For short-term storage (up to 1 month), -20°C is acceptable. Protect from light.[1][5][6]
Handling and Preparation of Solutions:
-
Engineering Controls: All work with the solid compound and preparation of stock solutions should be conducted in a chemical fume hood to minimize inhalation exposure.[4]
-
Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of the solid compound inside the fume hood.[4]
-
Dissolving: Add the appropriate solvent (e.g., DMSO) to the solid to achieve the desired concentration.[4] Vortex or sonicate until fully dissolved.[4]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]
First Aid Measures:
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[4] |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing.[4] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[4] |
Disposal Plan: Environmental Responsibility
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: Due to its nature as a bioactive molecule, this compound waste should be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect all solid waste, including empty vials, contaminated gloves, and weighing papers, in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a sealed, labeled, and chemically resistant container.
-
Do not pour PEGylated compound waste down the drain.[7] While some polyethylene (B3416737) glycols are biodegradable, it is crucial to avoid releasing such research compounds into wastewater systems.[8]
-
-
Decontamination:
-
Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. xcessbio.com [xcessbio.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
